Product packaging for 3,5-Dichloro-2-fluoropyridine(Cat. No.:CAS No. 823-56-3)

3,5-Dichloro-2-fluoropyridine

货号: B1304973
CAS 编号: 823-56-3
分子量: 165.98 g/mol
InChI 键: FHQWUIZMJXPGRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,5-Dichloro-2-fluoropyridine is a useful research compound. Its molecular formula is C5H2Cl2FN and its molecular weight is 165.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2FN B1304973 3,5-Dichloro-2-fluoropyridine CAS No. 823-56-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dichloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQWUIZMJXPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382541
Record name 3,5-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-56-3
Record name 3,5-Dichloro-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 3,5-dichloro-2-fluoropyridine (CAS No. 823-56-3), a pivotal heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's critical physicochemical properties, details its primary synthesis methodologies with a focus on the underlying chemical principles, and discusses its applications as a versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose strategic importance is anchored in its utility as a precursor for complex, biologically active molecules. The specific arrangement of its substituents—a fluorine atom at the 2-position and chlorine atoms at the 3- and 5-positions—creates a unique electronic and steric profile. This configuration provides multiple reactive sites for further chemical modification, making it an invaluable intermediate in the synthesis of novel compounds.

In the pharmaceutical industry, this compound serves as a foundational building block for a range of therapeutic agents, including those targeting infectious diseases, oncological conditions, and viral infections.[1] The incorporation of the fluoropyridine moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[2][3] Similarly, in the agrochemical sector, it is used to develop potent and selective herbicides and fungicides, where the halogen atoms contribute to the molecule's efficacy and environmental profile.[1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound is typically an off-white to yellow solid under standard conditions.[1] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 823-56-3[1]
Molecular Formula C₅H₂Cl₂FN[1][4]
Molecular Weight 165.98 g/mol [1][4]
Appearance Off-white to yellow solid; powder to lump[1][5]
Melting Point 41-43°C[5][6]
Boiling Point 173-174°C[5]
Solubility Soluble in methanol. Insoluble in water.[5][7]
pKa -1.94 ± 0.10 (Predicted)[5]
Storage Store at 0-8°C, sealed in a dry, dark place.[1][5]

Spectroscopic data, such as ¹H NMR, is crucial for structural confirmation.[8] The compound's reactivity profile indicates it behaves as a weak chemical base and may be incompatible with strong acids, isocyanates, peroxides, and acid halides.[7]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution, specifically via halogen exchange (Halex) reactions. The choice of starting material, fluorinating agent, and solvent system is critical for achieving high yield and purity.

Route 1: Fluorination of Pentachloropyridine

A common industrial approach involves the partial fluorination of a readily available, heavily chlorinated precursor like pentachloropyridine.

Causality Behind Experimental Choices:

  • Starting Material: Pentachloropyridine is an economical starting point, though the reaction requires careful control to achieve selective substitution.

  • Fluorinating Agent: Potassium fluoride (KF) is a widely used and cost-effective source of fluoride ions.

  • Solvent: A dipolar, aprotic solvent such as N-methylpyrrolidone (NMP) is essential.[9][10] These solvents effectively solvate the potassium cation (K⁺), leaving the fluoride anion (F⁻) less solvated, or "naked." This heightened nucleophilicity is crucial for attacking the electron-deficient pyridine ring and displacing a chlorine atom.

  • Anhydrous Conditions: The substantial absence of water is critical to prevent the formation of tar and other byproducts, thereby ensuring a high yield of the desired product.[9][10]

Synthesis_Route_1 cluster_info *Note start Pentachloropyridine product 3,5-Dichloro-2,4,6-trifluoropyridine* start->product Halogen Exchange reagent Potassium Fluoride (KF) reagent->product solvent N-Methylpyrrolidone (NMP) (Anhydrous) solvent->product conditions 100-170°C Vigorous Agitation conditions->product info_node This route primarily yields 3,5-dichloro-2,4,6-trifluoropyridine. Further steps would be needed for the target molecule.

Caption: Workflow for the synthesis of a fluorinated pyridine from pentachloropyridine.

Experimental Protocol: General Procedure

  • Charge a suitable reactor with anhydrous N-methylpyrrolidone (NMP) and spray-dried potassium fluoride.

  • Agitate the mixture vigorously to create a mobile slurry.[10]

  • Heat the slurry to the reaction temperature, typically between 100°C and 170°C.[9][10]

  • Slowly add molten pentachloropyridine to the reactor.

  • Maintain the reaction under controlled temperature and agitation for several hours. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, the product, 3,5-dichloro-2,4,6-trifluoropyridine, can be recovered from the reaction mixture, often by distillation, as its boiling point is significantly lower than that of NMP and the starting material.[10]

Note: This specific process yields 3,5-dichloro-2,4,6-trifluoropyridine. While related, it highlights the general principles of fluorinating polychloropyridines.

Route 2: Selective Fluorination of Dichloropyridines

A more direct and selective method starts from a less chlorinated pyridine, allowing for more precise installation of the fluorine atom at the desired C2 position.

Causality Behind Experimental Choices:

  • Starting Material: 2,3-Dichloropyridine is an ideal precursor. The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

  • Fluorinating Agent: Cesium fluoride (CsF) is often employed in this synthesis. CsF is a more potent fluorinating agent than KF because the cesium cation is larger and "softer," leading to a more dissociated and highly reactive fluoride anion in solution.

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice of aprotic polar solvent for this transformation, effectively facilitating the Halex reaction.

Synthesis_Route_2 start 2,3-Dichloropyridine product This compound start->product Selective Halogen Exchange reagent Cesium Fluoride (CsF) reagent->product solvent Dimethyl Sulfoxide (DMSO) solvent->product conditions ~110°C, 20 hours conditions->product workup Aqueous Workup & Extraction (EtOAc) product->workup purification Silica Gel Chromatography workup->purification

Caption: Direct synthesis of this compound via selective fluorination.

Experimental Protocol: Laboratory Scale Synthesis

  • To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, ~2.0 eq) at room temperature.

  • Heat the reaction mixture to 110°C and stir for approximately 20 hours.

  • Monitor the reaction to completion using thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the mixture to room temperature and quench by adding ice water.

  • Extract the aqueous mixture with ethyl acetate (EtOAc).

  • Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to afford this compound.

Applications in Advanced Synthesis

The utility of this compound stems from the differential reactivity of its halogen substituents. It serves as a versatile scaffold for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the 5-position, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups.

  • Cross-Coupling Reactions: The C-Cl bonds can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to construct more elaborate molecular architectures.

  • Impact of Fluorine: The fluorine atom at the 2-position significantly influences the molecule's properties. It increases metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding interactions with biological targets through hydrogen bonding or dipole interactions.[2][3]

Applications cluster_properties Structural Features cluster_outcomes Synthetic & Biological Outcomes parent This compound F_atom C2-Fluorine Atom parent->F_atom Cl_atoms C3/C5-Chlorine Atoms parent->Cl_atoms stability Enhanced Metabolic Stability F_atom->stability Blocks Metabolism binding Modulated Target Binding F_atom->binding Alters Electronics pharma Pharmaceuticals (Antivirals, Oncology) Cl_atoms->pharma SₙAr / Cross-Coupling Site agro Agrochemicals (Herbicides, Fungicides) Cl_atoms->agro Functional Handle stability->pharma binding->pharma

Caption: Relationship between structural features and applications of the title compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers chemists in the pharmaceutical and agrochemical fields. Its synthesis, primarily through halogen exchange reactions, relies on a fundamental understanding of nucleophilicity and solvent effects to achieve high efficiency and selectivity. The distinct reactivity of its halogen substituents provides a robust platform for developing novel, high-value molecules with tailored biological activities. As the demand for sophisticated chemical entities continues to grow, the role of versatile intermediates like this compound will remain indispensable.

References

3,5-Dichloro-2-fluoropyridine CAS number 823-56-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3): Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS number 823-56-3, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic arrangement of halogen atoms—a reactive fluorine at the 2-position and two chlorine atoms at the 3- and 5-positions—creates a versatile chemical intermediate.[3][4] The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring electron-deficient, making it an excellent substrate for a variety of chemical transformations.

This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. It covers its synthesis, core reactivity principles, detailed experimental protocols for its use, and its role as a building block for complex, biologically active molecules. The unique reactivity imparted by the C2-fluorine substituent is a central theme, enabling selective functionalization that is crucial in modern medicinal chemistry.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical Properties

This compound is typically an off-white to pale yellow crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 823-56-3[1]
Molecular Formula C₅H₂Cl₂FN[1][7]
Molecular Weight 165.98 g/mol [1][7]
Appearance Off-white to yellow solid/powder[1][6]
Melting Point 41-43 °C[6]
Boiling Point 234.8 °C at 760 mmHg (Predicted)[6]
Purity ≥ 98.0% (GC) is commercially available[8][9]
InChIKey FHQWUIZMJXPGRG-UHFFFAOYSA-N[10]
Safety and Handling

This chemical is classified as hazardous and requires careful handling in a controlled laboratory environment.[11] It is categorized as an acute toxin (oral, dermal, inhalation) and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

General Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Avoid breathing dust, fumes, or vapors.[13]

  • Wash hands thoroughly after handling.[11]

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

  • Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[11][13]

Synthesis and Mechanism

The most common and industrially relevant method for synthesizing fluorinated pyridines from their chlorinated precursors is through a halogen exchange (Halex) reaction. This process typically involves treating a polychlorinated pyridine with a fluoride salt at elevated temperatures.

A plausible and efficient route to this compound is the selective monofluorination of 2,3,5-trichloropyridine.[14] The chlorine atom at the C2 position is the most activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen atom, allowing for regioselective exchange.[15]

G TCP 2,3,5-Trichloropyridine DCFP This compound TCP->DCFP Halogen Exchange (Halex) KF Potassium Fluoride (KF) KF->TCP PTC Phase Transfer Catalyst (e.g., Tetrabutylphosphonium Bromide) PTC->TCP Solvent Solvent (e.g., NMP) Solvent->TCP Heat Heat (180-190°C) Heat->TCP

Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine

This protocol is adapted from established principles for Halex reactions on chloropyridines.[14]

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents) and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

  • Azeotropic Drying: If necessary, remove residual water by azeotropic distillation with a solvent like toluene before adding the primary solvent. For this reaction, ensure the KF is thoroughly dried beforehand (e.g., vacuum-drying at 140°C for 12 hours).[14]

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide (0.02-0.05 equivalents), to the slurry.[14]

  • Reactant Addition: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 180–190°C under a nitrogen atmosphere with vigorous stirring.[14] The selective monofluorination at the C2 position is favored at this temperature.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-fluorinated product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[3][4] This makes the fluorine atom an excellent leaving group. In contrast, the chlorine atoms at the 3- and 5-positions are significantly less reactive towards nucleophiles. This reactivity difference allows for highly selective functionalization at the C2 position. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of the C-F bond in this context.[3][4]

General mechanism for SNAr at the C2 position.

This selective reactivity makes this compound a valuable precursor for introducing a wide range of functionalities (amines, alcohols, thiols) at the 2-position, which is a common feature in many biologically active molecules.[5]

Application in Bioactive Scaffolds: Synthesis of a Roflumilast Analogue

Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). Its synthesis involves the formation of an amide bond between 4-amino-3,5-dichloropyridine and an activated benzoic acid derivative.[5][7][16] The following protocol demonstrates how this compound could be used in a similar SNAr reaction to create novel analogues, a common strategy in medicinal chemistry to explore structure-activity relationships.

Detailed Protocol: SNAr Amination

This protocol describes a representative amination reaction at the C2 position.

  • Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 equivalents), to the solution at a controlled temperature (e.g., 0-25°C).

  • Nucleophile Addition: Slowly add the desired amine nucleophile (e.g., 4-amino-piperidine, 1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 20-40°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired 2-amino-3,5-dichloropyridine derivative.

Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Technique Expected Characteristics
¹H NMR Two signals in the aromatic region, each a doublet of doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 will likely be downfield due to its proximity to the nitrogen.[10]
¹³C NMR Five distinct signals for the pyridine ring carbons. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant. Other carbons will show smaller, multi-bond C-F and C-H couplings.
¹⁹F NMR A single resonance, likely appearing as a doublet of doublets due to coupling with the C4 and C6 protons.
Mass Spec A molecular ion peak corresponding to the exact mass (164.9548) and a characteristic isotopic pattern due to the presence of two chlorine atoms.[17]

Applications in Agrochemicals

The halogenated pyridine scaffold is a cornerstone in the agrochemical industry, found in numerous fungicides, herbicides, and insecticides.[1][18] The specific substitution pattern can fine-tune the biological activity and physical properties of the molecule. While direct synthesis of major commercial agrochemicals from this compound is not widely documented, its structural motifs are highly relevant. For instance, the fungicide Fluazinam and the herbicide Picloram are built upon chlorinated pyridine cores, highlighting the importance of intermediates like this.[1] The synthetic strategies used for these compounds, often involving nucleophilic substitution and cross-coupling reactions, are directly applicable to this compound.

Start This compound SNAr SNAr Reaction (e.g., Amination, Alkoxylation) Start->SNAr Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling Intermediate Functionalized Pyridine Intermediate SNAr->Intermediate Coupling->Intermediate FinalProduct Active Agrochemical Ingredient Intermediate->FinalProduct Further Modification

General workflow for agrochemical synthesis.

Conclusion

This compound is a valuable and highly reactive building block for chemical synthesis. Its key strategic advantage lies in the exceptional reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution, which allows for predictable and selective functionalization. This feature, combined with the presence of two additional chlorine atoms for potential further modification, makes it an ideal starting material for creating diverse libraries of compounds in drug discovery and for constructing complex agrochemical agents. The protocols and data presented in this guide serve as a foundational resource for scientists looking to leverage the unique chemical properties of this powerful intermediate.

References

physical and chemical properties of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloro-2-fluoropyridine for Advanced Research

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the core physicochemical properties, reactivity, and practical applications of this compound, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is a polysubstituted heteroaromatic compound whose utility is defined by the unique electronic interplay of its halogen substituents. At ambient conditions, it is typically an off-white to pale yellow crystalline solid.[1] A comprehensive summary of its physical properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 823-56-3[1]
Molecular Formula C₅H₂Cl₂FN[1]
Molecular Weight 165.98 g/mol [1]
Appearance Off-white to pale yellow crystalline powder/solid[1]
Melting Point 41-43 °C[1]
Boiling Point 173-174 °C[2]
Density 1.5 g/mL[2]
Solubility Soluble in methanol and other common organic solvents.[1]
Storage Refrigerate (0-8 °C), keep sealed in a dry, dark place.[1]
Synonyms 2-Fluoro-3,5-dichloropyridine[1]

Note: Reported values for boiling point and density can vary between sources, likely due to different measurement conditions.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry.

The NMR spectra are critical for structural elucidation. The electronegative fluorine atom and the chlorine atoms induce distinct shifts and coupling patterns in the aromatic protons.

  • ¹H NMR: The proton spectrum displays two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Each signal appears as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom at C2.

  • ¹⁹F NMR: The fluorine spectrum shows a single doublet of doublets, confirming the presence of one fluorine environment coupled to the two aromatic protons.

Table 2: NMR Spectral Data (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H 8.07ddJ = 2.32 Hz (H-4), 1.47 Hz (F-2)H-6
7.83ddJ = 2.32 Hz (H-6), 7.63 Hz (F-2)H-4
¹⁹F -73.77ddJ = 7.63 Hz (H-4), 1.47 Hz (H-6)F-2

Data sourced from Ahmadi et al.[1]

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion.

  • Molecular Ion (M⁺˙): A prominent cluster of peaks is observed at m/z 165, 167, and 169.[1] This pattern is the hallmark of a molecule containing two chlorine atoms, with the relative intensities (approx. 9:6:1) reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation: A significant fragment is observed at m/z 130, corresponding to the loss of a chlorine radical (M-Cl)⁺.[1] This is a common fragmentation pathway for chlorinated aromatic compounds.

Table 3: Key Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Proposed Fragment
165 100[M]⁺˙ (C₅H₂³⁵Cl₂FN)
167 63[M+2]⁺˙ (C₅H₂³⁵Cl³⁷ClFN)
169 10[M+4]⁺˙ (C₅H₂³⁷Cl₂FN)
130 50[M-Cl]⁺

Data sourced from Ahmadi et al.[1]

While specific peak data is not detailed in the available literature, the IR spectrum for this compound is expected to exhibit characteristic absorption bands consistent with its structure:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1250-1000 cm⁻¹: C-F stretching vibrations.

  • ~850-650 cm⁻¹: C-Cl stretching vibrations.

Section 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three electronegative halogen substituents. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the ability of the electron-withdrawing pyridine nitrogen and halogen atoms to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Synthesis_Workflow start 2,3,5-Trichloropyridine reaction Heat to 220-230 °C (Anhydrous Conditions) start->reaction reagents KF/CsF Blend Sulfolane/DMPU Solvent Phase Transfer Catalyst reagents->reaction distill Vigreux Column Distillation reaction->distill product Mixture of Products (Co-distills) distill->product purify Fractional Distillation product->purify final Pure this compound purify->final

References

3,5-Dichloro-2-fluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 823-56-3), a critical heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond basic data to explore the causality behind its reactivity, its strategic applications, and detailed protocols for its use.

Core Physicochemical & Structural Data

This compound is a polysubstituted pyridine ring, a structural motif prevalent in biologically active molecules. Its unique halogenation pattern—a fluorine atom activated by the ring nitrogen and two chlorine atoms—defines its chemical behavior and utility. The compound typically appears as an off-white to yellow crystalline solid.[1][2][3]

Key quantitative data are summarized for efficient reference in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₂FN[1][4][5]
Molecular Weight 165.98 g/mol [1][4][5]
CAS Number 823-56-3[1][4]
Melting Point 41-43 °C[6][7]
Boiling Point 173-174 °C[6][7]
Appearance Off-white to yellow solid[1]
Purity Typically ≥98.0% (GC)[8][9]
Synonyms 2-Fluoro-3,5-dichloropyridine[1][5]
Solubility Soluble in Methanol[6]
Storage Store at 0-8°C in a dry, dark place[1][6]

Mechanistic Insights: The Basis of Reactivity

The synthetic value of this compound is rooted in the predictable and regioselective reactivity of its halogen substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr).[10] The reactivity of the halogens is not equal; it is dictated by their position relative to the electron-withdrawing nitrogen atom.

Causality of Regioselectivity:

  • Activation at C2: Positions ortho (C2, C6) and para (C4) to the ring nitrogen are most activated toward nucleophilic attack. The fluorine atom at the C2 position is therefore the primary site of reactivity.

  • Fluorine as a Superior Leaving Group in SₙAr: In the context of nucleophilic aromatic substitution, fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making it a better leaving group than chlorine in this reaction class. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[11]

  • Meta-Position Inactivity: The chlorine atoms at the C3 and C5 (meta) positions are significantly less activated and generally remain intact under conditions that selectively displace the C2-fluorine.

This predictable regioselectivity allows chemists to use this compound as a scaffold, first functionalizing the C2 position and then potentially targeting the less reactive chlorine atoms in subsequent, more forcing reaction steps.

SNAr_Mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Stabilized Intermediate) reagents->intermediate Attack at C2 product 2-Nu-3,5-dichloropyridine + F⁻ intermediate->product Loss of F⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Synthetic Pathway & Applications

Synthesis of this compound

The industrial synthesis of fluorinated pyridines often relies on halogen exchange (Halex) reactions. While specific routes are proprietary, a logical and common approach for synthesizing this compound would involve the selective fluorination of a polychlorinated pyridine precursor, such as 2,3,5-trichloropyridine. This transformation is typically achieved using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, NMP) at elevated temperatures.[12][13]

Synthesis_Workflow start 2,3,5-Trichloropyridine reagent KF or CsF Polar Aprotic Solvent (e.g., DMSO) Heat start->reagent product This compound reagent->product Halogen Exchange (Halex)

Caption: Plausible synthesis route via Halogen Exchange (Halex) reaction.

Key Applications in R&D

The utility of this molecule stems from its role as a versatile intermediate in synthesizing more complex, high-value compounds.

  • Pharmaceutical Development: The introduction of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[13] this compound is a key building block for active pharmaceutical ingredients (APIs) in therapeutic areas such as oncology, and for developing novel antiviral and antibacterial agents.[1]

  • Agrochemicals: In agriculture, this compound serves as a precursor for advanced herbicides and fungicides.[1] The specific halogenation pattern can contribute to the target specificity and efficacy of the final agrochemical product, helping to control pests while minimizing environmental impact.[1]

Experimental Protocol: A Representative SₙAr Reaction

This protocol describes a general, self-validating procedure for the nucleophilic aromatic substitution of the C2-fluorine with an oxygen nucleophile (phenoxide). This serves as a template for reactions with various nucleophiles.

Objective: To synthesize 3,5-dichloro-2-phenoxypyridine.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the solution until the starting material is fully dissolved.

  • Addition of Reagents:

    • Add phenol to the solution.

    • Add anhydrous potassium carbonate in one portion. The K₂CO₃ acts as a base to deprotonate the phenol in situ.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,5-dichloro-2-phenoxypyridine product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Reagent in Anhydrous DMF B 2. Add Phenol & K₂CO₃ A->B C 3. Heat to 80-100 °C B->C D 4. Monitor via TLC/LC-MS C->D E 5. Quench & Extract D->E F 6. Wash & Dry E->F G 7. Concentrate F->G H 8. Column Chromatography G->H

Caption: Step-by-step workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[14]

  • Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[14] Causes serious skin and eye irritation.[14] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store at recommended temperatures (0-8°C) to ensure long-term stability.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its predictable regiochemical reactivity. The activation of the C2-fluorine towards nucleophilic aromatic substitution, combined with the relative stability of the C3 and C5 chlorine atoms, provides a robust platform for the stepwise construction of complex pharmaceutical and agrochemical targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

3,5-Dichloro-2-fluoropyridine structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,5-Dichloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the pyridine core—imparts specific electronic properties and reactivity that are highly sought after in drug development for enhancing molecular potency and selectivity.[1] A precise and unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in field-proven methodologies and expert interpretation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and X-ray Crystallography, offering not just procedural steps but the causal logic behind their selection and application.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. For a molecule like this compound, seemingly minor isomeric impurities can lead to drastically different biological activities or reaction outcomes. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide is structured to walk researchers through a self-validating system of analysis, ensuring that the material in hand is unequivocally the correct structure before its commitment to complex, multi-step syntheses.

Physicochemical Properties & Handling

A foundational understanding of a compound's physical properties is the first step in its analysis. This data informs proper handling, storage, and selection of analytical solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 823-56-3[1]
Molecular Formula C₅H₂Cl₂FN[1]
Molecular Weight 165.98 g/mol [1]
Appearance Off-white to yellow solid; may also be a clear liquid[1][2][3]
Melting Point 41-46 °C[2][3][4]
Boiling Point 173-174 °C[4]
Solubility Soluble in methanol and other common organic solvents.[4][5]

Safety & Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6] All handling must be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6]

The Analytical Workflow: A Multi-Pronged Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. The workflow presented here is designed to build a structural case from the ground up, starting with molecular formula and connectivity and culminating in a three-dimensional understanding of the molecule.

G cluster_0 Initial Characterization cluster_1 Core Structural Elucidation (Solution State) cluster_2 Definitive 3D Structure (Solid State) cluster_3 Final Validation MS Mass Spectrometry (MS) Determine MW & Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Map H, C, F environments & couplings MS->NMR_1D Confirms Formula IR Vibrational Spectroscopy (IR) Identify Functional Groups IR->NMR_1D Confirms Bonds NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm atom connectivity NMR_1D->NMR_2D Assign Resonances XRAY X-ray Crystallography Unambiguous 3D structure & packing NMR_2D->XRAY Correlates Solution & Solid State Final Structure Confirmed NMR_2D->Final Confirms Connectivity XRAY->Final Absolute Proof

Caption: Integrated workflow for the structural validation of this compound.

Mass Spectrometry (MS): The First Proof Point

Expertise & Causality: Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition. For halogenated compounds, it offers a distinct advantage: the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) provide an immediate and unmistakable signature, validating the presence of the correct number of chlorine atoms.

Predicted Fragmentation Pattern: Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙). The most telling feature will be the isotopic cluster for the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in a predicted M⁺˙ : (M+2)⁺˙ : (M+4)⁺˙ peak intensity ratio of approximately 9:6:1.

Table 2: Predicted Key Fragments in EI-MS of this compound

m/z (for ³⁵Cl)Predicted Fragment IonInterpretation
165 [C₅H₂³⁵Cl₂FN]⁺˙Molecular Ion (M⁺˙) , Base Isotope
167[C₅H₂³⁵Cl³⁷ClFN]⁺˙M+2 peak
169[C₅H₂³⁷Cl₂FN]⁺˙M+4 peak
130[C₅H₂³⁵ClFN]⁺Loss of a Chlorine radical (·Cl)
102[C₄H₂FN]⁺Loss of ·Cl and Hydrogen Cyanide (HCN)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup: Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5) and temperature program to ensure elution of the compound.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

  • Validation:

    • Confirm the molecular ion cluster at m/z 165, 167, and 169.

    • Verify that the relative intensities of this cluster match the theoretical 9:6:1 ratio for two chlorine atoms.[7]

    • Analyze the fragmentation pattern for logical losses, such as the loss of a chlorine atom (M-35).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in solution. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The fluorine atom provides a unique probe; its large coupling constants over multiple bonds (J-coupling) create distinctive splitting patterns in both the ¹H and ¹³C spectra, which are critical for unambiguous assignment.[5][8]

Predicted NMR Data (in CDCl₃, reference TMS at 0 ppm, CFCl₃ at 0 ppm): The pyridine ring has two protons. The proton at position 4 (H-4) will be coupled to the proton at position 6 (H-6) and to the fluorine at position 2. The proton at position 6 will be coupled to H-4 and the fluorine. This leads to a predictable set of splittings.

G cluster_mol This compound cluster_couplings Key J-Couplings for NMR mol H4 H-4 H6 H-6 H4->H6 ³J(H,H) ≈ 2-3 Hz (meta-coupling) F2 F-2 H4->F2 ⁴J(H,F) ≈ 4-6 Hz (long-range) H6->F2 ³J(H,F) ≈ 7-9 Hz (ortho-coupling)

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile building block in the synthesis of biologically active molecules necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established theoretical principles with practical, field-proven methodologies, this document serves as an authoritative reference for the characterization and quality control of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 823-56-3) is a substituted pyridine ring with a molecular formula of C₅H₂Cl₂FN and a molecular weight of approximately 165.98 g/mol .[1][2] The strategic placement of two chlorine atoms and one fluorine atom on the pyridine scaffold imparts unique reactivity and electronic properties, making it a valuable precursor in medicinal chemistry and materials science.[1][3]

PropertyValueSource
Molecular Formula C₅H₂Cl₂FN[1][4]
Molecular Weight 165.98 g/mol [1][2]
CAS Number 823-56-3[1]
Appearance Off-white to yellow solid[1]
Purity ≥ 99.5% (GC) is commercially available[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹³C NMR provide critical information, with the added complexity and diagnostic value of heteronuclear coupling to ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring (H-4 and H-6).

  • H-6: This proton is adjacent to the nitrogen atom and is expected to appear further downfield. It will be split into a doublet by the adjacent H-4 proton, and potentially show a smaller, long-range coupling to the fluorine atom at the C-2 position.

  • H-4: This proton is situated between two chlorine atoms. It will be split into a doublet by the H-6 proton.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H-6 ~8.2 ppm Doublet of doublets (dd) ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 1-2 Hz

| H-4 | ~7.8 ppm | Doublet (d) | ³J(H-H) ≈ 2-3 Hz |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns caused by long-range H-F couplings. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire the ¹H NMR spectrum at a standard frequency (e.g., 400 MHz). Ensure a sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference the chemical shifts to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct signals are expected. A key feature of this spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.). These C-F coupling constants are often large and provide definitive structural information.

Interpreting ¹³C NMR spectra of fluorinated compounds can be complex due to these large couplings and potential signal overlap.[5] In some cases, broadband ¹H and ¹⁹F double-decoupling experiments may be necessary for unambiguous assignment.[5]

  • C-2: Directly attached to fluorine, this carbon will exhibit a large one-bond coupling (¹JCF), appearing as a doublet with a splitting of over 200 Hz.

  • C-3: This carbon is two bonds away from the fluorine and will show a smaller ²JCF coupling, appearing as a doublet.

  • C-4, C-5, C-6: These carbons will also exhibit smaller, long-range couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F) Coupling Constants (J, Hz)
C-2 ~155-160 ppm Doublet ¹J(C-F) ≈ 230-250 Hz
C-3 ~125-130 ppm Doublet ²J(C-F) ≈ 15-25 Hz
C-4 ~138-142 ppm Doublet ³J(C-F) ≈ 3-5 Hz
C-5 ~120-125 ppm Doublet ⁴J(C-F) ≈ 1-3 Hz

| C-6 | ~145-150 ppm | Doublet | ³J(C-F) ≈ 10-15 Hz |

Trustworthiness Through Self-Validation: The presence of a large doublet splitting (>200 Hz) is a highly reliable indicator of a carbon directly bonded to a fluorine atom. The magnitudes of the two-, three-, and four-bond couplings provide a self-validating system for assigning the remaining carbon signals, as their values decrease with increasing distance from the fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a broadband probe on the NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be complex but will show characteristic bands for the aromatic ring and the carbon-halogen bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 Aromatic C-H stretch Weak-Medium
1600-1450 C=C and C=N ring stretching Medium-Strong
1250-1100 C-F stretch Strong
850-750 C-Cl stretch Strong

| ~800 | Out-of-plane C-H bending | Strong |

Authoritative Grounding: The assignment of these bands is based on extensive databases of known compounds, such as the Aldrich FT-IR Collection, which contains spectra for thousands of pure chemicals.[6] The C-F and C-Cl stretching frequencies are particularly diagnostic for confirming the presence of these halogens.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. A key feature for chlorine-containing compounds is the characteristic isotopic pattern.

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion region will display a distinctive cluster of peaks:

  • M: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% of the intensity of the M peak.

  • M+4: The peak for molecules with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M peak.

The monoisotopic mass of C₅H₂³⁵Cl₂FN is 164.95 Da.[4] Therefore, the mass spectrum should show a molecular ion cluster at m/z 165, 167, and 169.

isotopic_pattern cluster_ms Expected Isotopic Pattern for [C₅H₂Cl₂FN]⁺ M M⁺ (²³⁵Cl) m/z = 165 Rel. Int. = 100% M2 M+2⁺ (¹³⁵Cl, ¹³⁷Cl) m/z = 167 Rel. Int. ≈ 66% M4 M+4⁺ (²³⁷Cl) m/z = 169 Rel. Int. ≈ 10%

Caption: Predicted isotopic distribution for the molecular ion of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

  • Separation: The compound travels through the GC column, separating it from any impurities. The choice of column (e.g., a non-polar DB-5) and temperature program is critical for good separation.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a standard ionization method that produces a characteristic and reproducible fragmentation pattern.

  • Detection: The ions are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

  • Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular formula and the fragmentation pattern to further support the structure.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The ¹H and ¹³C NMR spectra provide unambiguous evidence of the molecular skeleton and substituent positions, with C-F couplings serving as a definitive diagnostic tool. Infrared spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. The protocols and data presented in this guide offer a robust framework for the analysis, quality control, and structural verification of this important chemical intermediate, ensuring its reliable application in research and development.

References

The Strategic Intermediate: A Technical Guide to 3,5-Dichloro-2-fluoropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of 3,5-Dichloro-2-fluoropyridine.

In the landscape of modern medicinal and agrochemical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex, biologically active molecules. Among the vast arsenal of building blocks available to the synthetic chemist, this compound has emerged as a highly versatile and reactive scaffold. Its unique electronic and steric properties make it an invaluable precursor for the introduction of diverse functionalities into pyridine-based structures, which are prevalent in a wide array of pharmaceuticals and crop protection agents.[1][2]

This in-depth technical guide, designed for the practicing scientist, provides a comprehensive overview of this compound, from its synthesis and fundamental reactivity to its application in the creation of high-value compounds. The content herein is curated to not only provide established protocols but also to explain the underlying chemical principles that govern its utility, empowering researchers to leverage this intermediate to its full potential.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a chemical intermediate is the foundation of its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 823-56-3--INVALID-LINK--
Molecular Formula C₅H₂Cl₂FN--INVALID-LINK--
Molecular Weight 165.98 g/mol --INVALID-LINK--
Appearance Off-white to yellow solid--INVALID-LINK--
Melting Point 41-43 °C[Various Suppliers]
Boiling Point 122-123 °C at 150 mmHg--INVALID-LINK--

Spectroscopic Data:

Spectrum TypeKey Peaks and Interpretation
¹H NMR The proton NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern.[3]
¹³C NMR The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature. The chemical shifts are influenced by the electronegative halogen substituents.
Mass Spectrometry The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), confirming the presence and number of chlorine atoms.
Infrared (IR) The IR spectrum will show characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations within the pyridine ring.

Synthesis of this compound: The Halogen Exchange (Halex) Process

The most common and industrially viable method for the synthesis of this compound is through a halogen exchange (Halex) reaction, starting from the readily available 2,3,5-trichloropyridine.[4] This process leverages the ability of fluoride ions, typically from an alkali metal fluoride salt like potassium fluoride (KF), to displace a chlorine atom on an activated aromatic ring.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or sulfolane, at elevated temperatures.[4] The choice of solvent is critical as it must be able to partially solubilize the inorganic fluoride salt and facilitate the nucleophilic substitution.

The underlying principle of this synthesis is the selective replacement of the chlorine atom at the 2-position. This selectivity is driven by the electronic activation provided by the pyridine nitrogen, which makes the ortho (2 and 6) and para (4) positions more electrophilic and thus more susceptible to nucleophilic attack. In the case of 2,3,5-trichloropyridine, the 2-position is the most activated site for halogen exchange.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,3,5-trichloropyridine via a halogen exchange reaction.

Materials:

  • 2,3,5-Trichloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., tetrabutylphosphonium bromide), optional but recommended

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.2-4.0 molar equivalents) and the chosen polar aprotic solvent (e.g., NMP).

  • Azeotropic Drying: If necessary, azeotropically remove any trace amounts of water from the KF/solvent mixture by heating and distilling off a small amount of the solvent. This is crucial as water can inhibit the reaction.

  • Reaction Setup: Cool the mixture and add 2,3,5-trichloropyridine (1.0 molar equivalent) and the phase-transfer catalyst (if used).

  • Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 180-190 °C and maintain for 5-10 hours.[5] This initial phase primarily forms the target monofluorinated product.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The product is an off-white to yellow solid upon cooling.[1]


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

}

Synthesis workflow for this compound.

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound as a chemical intermediate lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). This reactivity is centered on the fluorine atom at the 2-position of the pyridine ring.

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the electron-withdrawing chlorine atoms at the 3 and 5 positions. In the subsequent step, the fluoride ion, being an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the two chlorine atoms at the 3 and 5 positions significantly enhances the rate of the SNAr reaction by inductively withdrawing electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine atom itself, due to its high electronegativity, contributes to the activation of the C-F bond towards cleavage. This combination of electronic factors makes this compound a superior substrate for SNAr compared to its chlorinated or brominated analogs.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

}

Mechanism of SNAr on this compound.

Synthetic Utility: A Platform for Diverse Functionalization

The high reactivity of the 2-fluoro position allows for the introduction of a wide range of nucleophiles, leading to a diverse array of substituted pyridines. This versatility is a cornerstone of its importance in drug discovery and agrochemical synthesis.

Nucleophile TypeExample NucleophileTypical ConditionsProduct Class
N-Nucleophiles Anilines, primary/secondary aminesBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., Dioxane, Acetonitrile), Heat2-Aminopyridine derivatives
O-Nucleophiles Phenols, AlcoholsStrong base (e.g., NaH), Solvent (e.g., THF, DMF)2-Aryloxy/Alkoxypyridine derivatives
S-Nucleophiles ThiolsBase (e.g., K₂CO₃), Solvent (e.g., DMF)2-Thioetherpyridine derivatives

Applications in Agrochemical and Pharmaceutical Synthesis

The ability to readily introduce various functional groups at the 2-position of the 3,5-dichloropyridine scaffold has made it a key intermediate in the synthesis of numerous commercial products.

Agrochemicals

In the agrochemical sector, pyridine-based compounds are integral to the development of modern fungicides, herbicides, and insecticides.[2][8] this compound serves as a precursor to more complex trifluoromethylpyridine derivatives, which are common motifs in crop protection agents.[9] For instance, it is a building block in the synthesis of certain classes of fungicides that act by disrupting the respiratory chain in fungal mitochondria.[8] The introduction of different substituents via SNAr allows for the fine-tuning of the biological activity and spectrum of these agrochemicals.

Pharmaceuticals

The pyridine ring is a privileged scaffold in medicinal chemistry, and this compound provides a reliable entry point for the synthesis of novel therapeutic agents. It is a key intermediate in the production of various pharmaceuticals, including antiviral and antibacterial agents.[1] The ability to introduce diverse side chains allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties in drug discovery programs. For example, it has been utilized in the synthesis of nucleoside analogs with potential antiviral activity against viruses such as Hepatitis B and C.[10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a solid that can be irritating to the skin, eyes, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives. Its straightforward synthesis via the Halex process and the high reactivity of its 2-fluoro position towards nucleophilic aromatic substitution make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of novel and impactful molecules.

References

Chapter 1: The Electronic Architecture of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 3,5-Dichloro-2-fluoropyridine

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount. This compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for the unique electronic signature its substituents impart.[1] This guide provides an in-depth exploration of the reactivity of this versatile pyridine ring, moving beyond simple reaction schemes to explain the underlying principles that govern its regioselectivity and synthetic utility.

The reactivity of this compound is a direct consequence of the interplay between the inherent properties of the pyridine nucleus and the powerful electronic effects of its three halogen substituents.

1.1 The π-Deficient Pyridine Core Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This nitrogen atom inductively withdraws electron density from the ring system, making the entire heterocycle electron-deficient, or "π-deficient." This inherent property renders the pyridine ring significantly less reactive towards electrophilic attack compared to benzene but primes it for nucleophilic substitution.

1.2 The Dueling Effects of Halogen Substituents Halogens exert two opposing electronic effects on an aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma bond. This effect is dominant and deactivates the ring towards electrophilic attack.[2][3]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system.[4] While this effect is weaker than the inductive withdrawal for halogens, it is crucial for directing the outcome of certain reactions by stabilizing reaction intermediates.[4][5]

In this compound, the cumulative inductive pull of three halogens and the pyridine nitrogen creates a severely electron-poor system, making it an exceptional substrate for reactions involving nucleophiles.

Caption: Competing electronic influences on the pyridine ring.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway

The most synthetically valuable transformations of this compound involve Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring readily accommodates the necessary addition-elimination mechanism.

2.1 Mechanism and Regioselectivity The SNAr reaction proceeds in two steps:

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[6]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[7]

The stability of the Meisenheimer intermediate is key. In pyridines, nucleophilic attack is favored at the C2, C4, and C6 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

In this compound, the C2 position is the most activated site for SNAr. This is due to:

  • Activation by Nitrogen: It is an ortho position to the ring nitrogen.

  • Leaving Group Ability: The C-F bond, while strong, makes fluorine an excellent leaving group in SNAr reactions on electron-poor rings because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[8]

  • Cumulative Electron Withdrawal: The chlorine atoms at C3 and C5 further withdraw electron density, enhancing the electrophilicity of the entire ring and particularly the adjacent C2 position.

While the chlorine atoms can also act as leaving groups, displacement of the C2-fluorine is often favored, especially with softer nucleophiles.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Step1 Nucleophilic Attack at C2 Start->Step1 Intermediate Formation of Meisenheimer Intermediate (Stabilized by N and Cl) Step1->Intermediate Step2 Elimination of Fluoride Intermediate->Step2 Product 2-Substituted-3,5-dichloropyridine Step2->Product

Caption: General workflow for an SNAr reaction at the C2 position.

2.2 Summary of SNAr Reactions

NucleophilePosition of SubstitutionTypical ConditionsYield Range (%)
Primary/Secondary AminesC2K₂CO₃, DMF, 80-100 °C75-95
Alkoxides (e.g., NaOMe)C2MeOH, reflux80-98
Thiols (e.g., PhSH)C2Cs₂CO₃, MeCN, RT70-90
Water (Hydrolysis)C2NaOH (aq), reflux60-85

2.3 Experimental Protocol: Amination at the C2 Position

This protocol describes a typical procedure for the SNAr reaction of this compound with a secondary amine.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) and the desired secondary amine (1.2 equiv).

  • Solvent: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the starting pyridine.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools. This compound offers distinct regioselectivity in these transformations.

3.1 Regioselectivity: C-Cl vs. C-F In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle begins with the oxidative addition of the palladium(0) complex into a carbon-halogen bond.[9] The reactivity of these bonds generally follows the trend C-I > C-Br > C-OTf > C-Cl >> C-F. The carbon-fluorine bond is significantly stronger and less prone to oxidative addition under standard conditions.[10]

Therefore, cross-coupling reactions on this compound occur selectively at the C-Cl bonds . Further selectivity between the C3 and C5 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions, though the C5 position is often more reactive due to lesser steric hindrance and favorable electronic effects. Some studies on the related 2,3,5-trichloropyridine have shown high selectivity for coupling at the C2 position.[11][12] However, given the strength of the C2-F bond in the title compound, reactions preferentially occur at the chloro-substituted positions.

3.2 Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and a boronic acid or ester.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Py-Cl ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2.1 Experimental Protocol: Suzuki-Miyaura Coupling at a C-Cl Position

  • Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 equiv).[10]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heating: Heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir until the starting material is consumed (typically 1-12 hours).[9]

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

3.3 Buchwald-Hartwig Amination This reaction is a cornerstone for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[13][14] Its development allowed for the synthesis of aryl amines under milder conditions than traditional methods.[15]

3.3.1 Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) in toluene for 15 minutes.

  • Reagent Loading: To a separate reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reaction Assembly: Add the pre-formed catalyst solution to the reagent vessel, seal it, and heat to 80-110 °C under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The subsequent purification follows standard procedures as described for the Suzuki coupling.

Chapter 4: Directed Lithiation and Functionalization at C4

While SNAr and cross-coupling reactions functionalize the halogenated positions, the sole C-H bond at the C4 position can be activated through directed lithiation (also known as deprotonation).

This reaction requires a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at very low temperatures (typically -78 °C).[16][17] The use of a hindered base is critical to prevent competitive nucleophilic attack on the electron-deficient ring.[17] The resulting lithiated intermediate is a powerful nucleophile that can be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups at the C4 position.[18]

Lithiation_Workflow Start This compound Step1 Deprotonation with LDA THF, -78 °C Start->Step1 Intermediate 4-Lithio-3,5-dichloro-2-fluoropyridine (Highly Reactive Intermediate) Step1->Intermediate Step2 Quench with Electrophile (E⁺) Intermediate->Step2 Product 4-Substituted-3,5-dichloro-2-fluoropyridine Step2->Product Electrophile e.g., CO₂, R-CHO, DMF Electrophile->Step2

Caption: Workflow for C4 functionalization via directed lithiation.

Chapter 5: Electrophilic Aromatic Substitution (EAS) - A Disfavored Pathway

Given the profoundly electron-deficient character of the this compound ring, Electrophilic Aromatic Substitution (EAS) is extremely challenging and generally not a synthetically viable strategy. The strong deactivating effects of both the heterocyclic nitrogen and the three halogens make the ring exceptionally unreactive towards electrophiles.[19] Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions, likely leading to decomposition or negligible yields. For practical purposes, functionalization of this ring system should be approached through the nucleophilic and metal-catalyzed pathways described above.

Conclusion

The reactivity of this compound is dominated by its electron-deficient nature. This property, which makes it resistant to electrophilic attack, transforms it into a highly valuable substrate for regioselective Nucleophilic Aromatic Substitution , primarily at the C2-fluorine position. Furthermore, the differential reactivity of its C-Cl and C-F bonds enables selective palladium-catalyzed cross-coupling reactions at the chloro-substituted positions. Finally, the C4 position can be uniquely functionalized via directed lithiation . A thorough understanding of these reactivity patterns allows chemists to strategically employ this compound as a versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

electrophilic and nucleophilic sites of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Dichloro-2-fluoropyridine

Introduction

This compound is a halogenated aromatic heterocycle that serves as a versatile and high-value building block in the synthesis of modern pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique electronic architecture conferred by the interplay of the pyridine nitrogen and three distinct halogen substituents. This arrangement creates a highly polarized and electron-deficient ring system, leading to specific and predictable reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for chemists aiming to leverage its synthetic potential in drug discovery and material science.[1]

This guide provides a detailed analysis of the electronic landscape of this compound, elucidating the factors that govern its reactivity. We will explore its primary reaction pathways, explain the causality behind its site-selectivity, and provide practical, field-proven insights for its application in complex molecule synthesis.

Core Concept: The Electronic Architecture

The reactivity of an aromatic ring is dictated by its electron density. In this compound, three key features synergize to create a profoundly electron-deficient system:

  • The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing effect through both induction (σ-withdrawal) and resonance (π-withdrawal). This significantly reduces the electron density of the entire ring, making it inherently poor as a nucleophile but highly susceptible to attack by nucleophiles. Resonance analysis shows that this effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3]

  • Inductive Effects of Halogens (-I): The fluorine and chlorine atoms are highly electronegative and further deplete the ring's electron density via a strong inductive effect. Fluorine, being the most electronegative element, exerts the strongest pull on electron density.

  • Mesomeric Effects of Halogens (+M): While halogens are inductively withdrawing, they possess lone pairs of electrons that can be donated into the aromatic system through resonance. However, for halogens, this donating effect is significantly weaker than their inductive withdrawal.

The net result is a pyridine ring that is severely deactivated towards electrophilic attack but highly activated for nucleophilic aromatic substitution (SNAr).

Visualization of Predicted Reactivity

The following diagram illustrates the primary reactive sites of this compound towards nucleophiles and the much less favorable interaction with electrophiles.

Caption: Predicted reactivity map for this compound.

Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The dominant and most synthetically valuable mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Regioselectivity: The Preeminence of the C2 Position

In SNAr reactions, the choice of which halogen is substituted is not random. For this compound, substitution occurs with high regioselectivity at the C2 position. This is due to two compounding factors:

  • Electronic Activation: The C2 position is ortho to the powerfully electron-withdrawing pyridine nitrogen, making it the most electron-deficient (electrophilic) carbon in the ring and thus the most susceptible to nucleophilic attack.

  • Leaving Group Ability: In polar, aprotic solvents typical for SNAr reactions, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, and the rate-determining step is often the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in this context.[5][6]

While the C6 position is also activated by the nitrogen, the superior leaving group ability of fluoride at C2 makes substitution at that site kinetically preferred.

Summary of Reactive Sites
PositionHalogenKey Influencing FactorsPredicted Reactivity
C2 Fluorine- Primary: Ortho to ring nitrogen (strong activation)- Primary: Excellent SNAr leaving group ability of fluoride[5][6]- Secondary: Strong inductive withdrawalMost Electrophilic Site. The primary target for nucleophilic attack.
C6 (Hydrogen)- Ortho to ring nitrogen (strong activation)A potential site for nucleophilic attack if a leaving group were present.
C4 (Hydrogen)- Para to ring nitrogen (activated)Less electrophilic than C2/C6. Not a primary site for SNAr.
C3, C5 Chlorine- Meta to ring nitrogen (less activated)- Chlorine is a good leaving groupSignificantly less reactive towards nucleophiles compared to the C2 position.
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the selective substitution of the C2-fluorine with a primary or secondary amine.

Objective: To synthesize 2-(amino)-3,5-dichloropyridine derivatives.

Methodology:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Causality: Polar aprotic solvents are essential. They solvate the counter-ion of the nucleophile (if present) but do not extensively hydrogen-bond with the nucleophile itself, preserving its reactivity.

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to liberate the free amine.

    • Causality: A slight excess of the nucleophile ensures the reaction goes to completion. The base is critical for neutralizing the HF that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: While many SNAr reactions on activated fluoropyridines can occur at mild temperatures, gentle heating is often employed to ensure a reasonable reaction rate without promoting side reactions.[7]

  • Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the pure 2-(amino)-3,5-dichloropyridine.

Secondary Reaction Pathway: Electrophilic Aromatic Substitution (SEAr)

Electrophilic Aromatic Substitution (SEAr) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile.[8] The mechanism proceeds through a cationic intermediate (an arenium ion), and the rate-determining step is the initial attack of the aromatic ring on the electrophile.[9]

Reactivity and Regioselectivity

SEAr is highly disfavored for this compound. The cumulative, powerful electron-withdrawing effects of the ring nitrogen and the three halogen substituents severely deactivate the ring, making it a very poor nucleophile.[10]

Attempting SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions (e.g., strong Lewis acids, high temperatures) and would likely result in low yields or decomposition.[11]

If the reaction were forced, the site of substitution would be determined by the least deactivated position. The pyridine nitrogen strongly directs electrophiles to the meta position (C3, C5), while halogens are ortho/para directors. In this heavily substituted system, the C4 position is often the least unfavorable site for attack, as it is meta to the nitrogen's deactivating influence. However, from a practical standpoint, this pathway is not synthetically useful for this molecule.

Workflow for SEAr (Theoretical)

SEAr_Workflow Start This compound + Strong Electrophile (E⁺) Step1 Attack by Aromatic Ring (Rate-Determining Step) Start->Step1 Harsh Conditions Intermediate Formation of Unstable Cationic Intermediate (Arenium Ion) Step1->Intermediate Step2 Deprotonation (Restores Aromaticity) Intermediate->Step2 End Substituted Product (Extremely Low Yield) Step2->End

Caption: Theoretical workflow for the disfavored SEAr pathway.

Conclusion

This compound is an electron-deficient heteroaromatic compound whose chemistry is dominated by its susceptibility to nucleophilic attack. Its primary and most synthetically relevant point of reactivity is the C2 position , which is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This pronounced selectivity is a direct consequence of the synergistic electronic activation by the ring nitrogen and the superior leaving group ability of the fluoride substituent in SNAr reactions. Conversely, the molecule is profoundly deactivated towards Electrophilic Aromatic Substitution (SEAr) , rendering this pathway impractical for synthetic applications. A thorough understanding of these electronic principles allows researchers and drug development professionals to strategically and efficiently incorporate this valuable building block into complex molecular targets.

References

3,5-Dichloro-2-fluoropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among these, fluorinated pyridines have emerged as exceptionally valuable motifs. This guide provides a senior application scientist's perspective on this compound, a versatile and highly reactive building block. We will dissect its inherent reactivity, explore its application in pivotal synthetic transformations, and illustrate its role in the construction of complex, medicinally relevant molecules. This document serves as a technical resource for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for their application.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved therapeutic agents.[3] The value of this compound (CAS 823-56-3) lies in the specific arrangement of its halogen substituents, which imparts a unique and highly useful reactivity profile.[4][5]

  • Fluorine at C2: The fluorine atom, being the most electronegative element, strongly activates the pyridine ring for nucleophilic attack. Its small size minimizes steric hindrance compared to other halogens.[1] This activation is particularly pronounced at the C4 and C6 positions.

  • Chlorine at C3 and C5: The two chlorine atoms provide orthogonal sites for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Their distinct electronic environments and steric accessibility allow for selective and sequential reactions.

This trifunctional handle—a site highly activated for nucleophilic substitution and two distinct sites for cross-coupling—makes it a powerful platform for generating molecular diversity from a single, readily available starting material.

Fig 1. Reactivity sites on this compound.

Key Synthetic Transformations: Mechanisms and Protocols

The utility of this compound is best demonstrated through its performance in key synthetic reactions that are fundamental to medicinal chemistry.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-deficient nature of the pyridine ring, exacerbated by the C2-fluoro substituent, makes it highly susceptible to nucleophilic attack. This reaction typically proceeds with high regioselectivity at the C4 position, driven by stabilization of the Meisenheimer intermediate.[6][7]

Causality: The reaction proceeds via an addition-elimination mechanism.[8] A nucleophile attacks the electron-poor C4 position, temporarily disrupting aromaticity to form a negatively charged intermediate (Meisenheimer complex). This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent elimination of a leaving group (if present at C4) or a hydride ion restores aromaticity. The presence of the C2-fluoro group is critical for activating the ring to this mode of attack.

SNAr_Mechanism reactant This compound + Nu-H intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant->intermediate Nucleophilic Attack at C4 product C4-Substituted Product intermediate->product Aromatization

Fig 2. General mechanism for SNAr on the pyridine core.

Experimental Protocol: General Procedure for Amination via S_N_Ar

This protocol describes a typical nucleophilic aromatic substitution using an amine nucleophile.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The chlorine atoms at the C3 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[9][10] The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly powerful for constructing the biaryl and heteroaryl-aryl scaffolds prevalent in kinase inhibitors and other targeted therapies.[11][12]

Causality and Regioselectivity: The Suzuki reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] While both the C3 and C5 chlorides can react, regioselectivity can often be achieved by tuning reaction conditions. The C5 position is generally more sterically accessible and may react preferentially under milder conditions or with bulkier coupling partners. Achieving selectivity can also depend on the choice of palladium catalyst, ligand, and base.

Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B C Transmetalation (Ar-Pd(II)-R) B->C D Reductive Elimination C->D D->A Product Ar-R D->Product Reactant Ar-X (Dichlorofluoropyridine) Reactant->B Boronic_Acid R-B(OH)2 + Base Boronic_Acid->C

Fig 3. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for coupling aryl halides.[11][13]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

  • Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).

  • Reaction Conditions: Heat the mixture to reflux (80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired mono-arylated product.

ParameterConditionRationale / Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice of ligand can influence reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid in the transmetalation step. Cesium carbonate is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is common. Water is necessary for the boronic acid activation, while the organic solvent solubilizes the reactants.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Case Study: A Building Block for Kinase Inhibitors

While direct synthesis routes may vary, the this compound scaffold is emblematic of the building blocks used to construct complex kinase inhibitors. For instance, the core of Repotrectinib, a potent ROS1/TRK inhibitor, features a related functionalized pyrazole fused to a pyrimidine.[14][15] The synthetic strategies for such molecules often rely on sequential cross-coupling and nucleophilic substitution reactions on halogenated heterocyclic cores to build the final complex structure.[16] The principles of reactivity demonstrated by this compound are directly applicable to the synthesis of such advanced therapeutic agents.

Fig 4. Conceptual workflow for scaffold elaboration.

Structure-Activity Relationship (SAR) Insights

The 3,5-dichloropyridine skeleton has served as a foundational scaffold in medicinal chemistry campaigns. For example, studies on P2X₇ receptor antagonists revealed that the 3,5-dichloro substitution pattern on the pyridine ring was critical for antagonistic activity.[17][18] In these studies, researchers explored modifications at other positions of the molecule, finding that hydrophobic groups attached via a linker significantly enhanced potency. This underscores the value of the dichloropyridine core as a rigid and effective anchor for orienting pharmacophoric elements within a target's binding site.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a sophisticated tool for modern medicinal chemists. Its predictable, regioselective reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway for the synthesis of complex, drug-like molecules.[4] As drug discovery continues to demand greater molecular complexity and novel chemical space, the strategic application of versatile building blocks like this compound will remain indispensable. Future work will likely focus on expanding its reaction repertoire, including late-stage C-H functionalization, further enhancing its utility in the rapid generation of diverse compound libraries.

References

A Technical Guide to the Role of 3,5-Dichloro-2-fluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halogenated pyridines represent a cornerstone in the synthesis of modern agrochemicals, imparting enhanced biological activity and tailored physicochemical properties to the final active ingredients. Among these, 3,5-Dichloro-2-fluoropyridine stands out as a highly reactive and versatile intermediate. Its unique substitution pattern—featuring a labile fluorine atom at the 2-position and chlorine atoms at the 3- and 5-positions—creates a scaffold ripe for selective chemical modification. This technical guide provides an in-depth analysis of the role of this compound in agrochemical synthesis. We will explore its core reactivity, detail its application in the synthesis of key herbicidal intermediates, and present validated experimental protocols. This document is intended for researchers, chemists, and process development scientists in the agrochemical and pharmaceutical industries, offering field-proven insights into the strategic use of this pivotal building block.

The Strategic Importance of Halogenated Pyridines in Agrochemicals

The pyridine ring is a bioisostere of the benzene ring, but its inclusion often enhances biological efficacy and modifies properties like water solubility and metabolic stability.[1] The strategic placement of halogen atoms on this ring is a critical tool in agrochemical design. Chlorine and fluorine, in particular, modulate the electronic properties of the pyridine nucleus, influencing its reactivity and the binding affinity of the final molecule to its biological target.[2]

This compound is a prime example of a "privileged" scaffold in this context.[3] Its utility stems from the predictable and hierarchical reactivity of its halogen substituents, allowing for sequential and controlled synthetic transformations. This makes it an invaluable starting material for creating a diverse array of complex molecules for fungicides, herbicides, and insecticides.[2][3]

Core Reactivity: A Chemist's Guide to this compound

The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the halogen atoms are electron-withdrawing, which activates the ring towards attack by nucleophiles. The reactivity of the halogen atoms is not equal, providing a handle for selective synthesis:

  • Position 2 (Fluorine): The fluorine atom at the C-2 position is the most reactive site for nucleophilic displacement. This is due to the strong activating effect (via the inductive effect) of the adjacent ring nitrogen.

  • Positions 3 and 5 (Chlorine): The chlorine atoms at the C-3 and C-5 positions are significantly less reactive towards nucleophilic substitution. Replacement at these positions typically requires harsher reaction conditions.

This reactivity differential is the key to its role as a building block. Chemists can selectively replace the fluorine atom with a variety of nucleophiles (e.g., alkoxides, amines) while leaving the chlorine atoms intact for subsequent reactions or as essential components of the final active ingredient.

Another critical reaction is halogen exchange, where one halogen can be replaced by another. This is particularly useful for synthesizing more complex fluorinated pyridines, which are often challenging to create directly. For instance, reacting a chloropyridine with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent can introduce additional fluorine atoms.[4]

Application in Herbicide Synthesis: From Intermediate to Active Ingredient

While many commercial herbicides like fluazifop and haloxyfop utilize chlorinated and fluorinated pyridine cores, a direct and well-documented application of this compound is in the synthesis of other valuable intermediates.[5][6] A prime example is its conversion to 5-Chloro-2,3-difluoropyridine, a key building block for potent pyridinyloxyphenoxy-based herbicides.[4]

Logical Workflow: Synthesis of 5-Chloro-2,3-difluoropyridine

The synthesis leverages a halogen exchange (Halex) reaction, where the chlorine at the 3-position is replaced by fluorine. This transformation is noteworthy because replacing a chlorine atom at the 3-position of a pyridine ring is generally difficult.[4] The presence of the existing fluorine at C-2 and the use of specific catalysts and conditions facilitate this exchange.

G A This compound B Fluorinating Agent (KF/CsF) Blended Polar Aprotic Solvents Phase Transfer Catalyst A->B C 5-Chloro-2,3-difluoropyridine (Herbicide Intermediate) B->C D Herbicidal Pyridinyloxyphenoxy Propionic Acid Derivatives C->D Further Synthesis

Caption: Synthetic pathway from this compound to herbicidal derivatives.

Experimental Protocol: Synthesis of 5-Chloro-2,3-difluoropyridine

This protocol is synthesized from established methodologies for halogen exchange reactions on pyridine rings.[4] It is designed to be a self-validating system, explaining the causality behind each step.

Objective: To replace the chlorine atom at the 3-position of this compound with a fluorine atom.

StepActionReagents & ConditionsRationale (The "Why")
1 Reactor Setup & Anhydrous Conditions Charge a multi-neck flask equipped with a mechanical stirrer, thermometer, and Vigreux column with a distillation head.The reaction is sensitive to moisture, which can consume the fluorinating agent and reduce yield. A Vigreux column allows for fractional distillation to separate the product from the reaction mixture.[7]
2 Charge Reagents Add blended polar aprotic solvents (e.g., Sulfolane, Dimethyl Sulfone), spray-dried potassium fluoride (KF), and a phase transfer catalyst (e.g., a quaternary ammonium salt).Polar aprotic solvents are essential for SNAr reactions as they solvate the cation (K+) of the fluoride salt, leaving a "naked" and highly reactive fluoride anion. A phase transfer catalyst helps shuttle the fluoride anion into the organic phase.[4]
3 Reaction Initiation Add this compound to the slurry. Heat the mixture under an inert atmosphere (e.g., Nitrogen) to the target reaction temperature (typically 180-220°C).An inert atmosphere prevents side reactions. The high temperature is necessary to overcome the activation energy for replacing the less reactive chlorine at the 3-position.
4 Product Isolation The product, 5-Chloro-2,3-difluoropyridine, has a lower boiling point than the starting material and solvents. It is continuously removed from the reaction mixture by distillation as it is formed.Continuous removal of the product shifts the reaction equilibrium to the right (Le Châtelier's principle), maximizing the yield and preventing potential side reactions or degradation of the product under the harsh reaction conditions.
5 Purification The collected distillate, containing the desired product and some unreacted starting material, is further purified by fractional distillation.This final step separates the pure 5-Chloro-2,3-difluoropyridine, providing a high-purity intermediate ready for the next synthetic step. A reported yield for this type of transformation is approximately 70%.[4]

Visualization of the Core Transformation

The following diagram illustrates the key chemical transformation discussed in the protocol.

References

The Strategic Synthesis and Application of 3,5-Dichloro-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine in Modern Chemistry

3,5-Dichloro-2-fluoropyridine is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—two chlorine atoms and a highly reactive fluorine atom on a pyridine core—imparts a distinct chemical reactivity that allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and key applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.

The Genesis of a Key Intermediate: Discovery and Historical Context

The development of this compound is intrinsically linked to the broader advancements in fluorine chemistry and the growing demand for fluorinated organic molecules in the latter half of the 20th century. While a singular "discovery" paper is not readily identifiable, its emergence can be traced through the patent literature focused on the synthesis of fluorinated pyridines for agricultural and pharmaceutical applications. The primary route to this and related compounds has been through halogen exchange (HALEX) reactions, a cornerstone of industrial fluorine chemistry.

The synthesis of related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, was a subject of intense research, with patents from the 1960s onwards detailing various methods.[1] These early investigations into the fluorination of polychlorinated pyridines laid the groundwork for the selective synthesis of compounds like this compound. The key precursor for its synthesis is 2,3,5-trichloropyridine. The development of efficient methods to produce 2,3,5-trichloropyridine, for instance, by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc, was a crucial step in making this compound more accessible for broader research and industrial use.[2]

Synthesis and Mechanistic Insights: The Halogen Exchange Pathway

The principal and most commercially viable method for the synthesis of this compound is the halogen exchange fluorination of 2,3,5-trichloropyridine. This reaction leverages the greater lability of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution.

The Core Reaction: From Trichloropyridine to Dichlorofluoropyridine

The transformation involves the selective replacement of the chlorine atom at the C2 position with a fluorine atom. This selectivity is driven by the electronic properties of the pyridine ring, where the positions ortho and para to the nitrogen atom are more activated towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

Objective: To synthesize this compound from 2,3,5-trichloropyridine using a fluoride salt.

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium or phosphonium salt)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Preparation: Under an inert atmosphere, a reaction vessel is charged with the aprotic polar solvent and the fluoride salt (typically in molar excess). The mixture is heated and stirred to ensure a good dispersion of the salt.

  • Addition of Reactant: 2,3,5-trichloropyridine is added to the heated slurry. If a phase-transfer catalyst is used, it is added at this stage.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 150°C to 220°C. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), to follow the consumption of the starting material and the formation of the product. The reaction can be a stepwise process, with the initial formation of this compound, which can then undergo further fluorination at higher temperatures or longer reaction times to yield difluorinated products.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then subjected to distillation under reduced pressure to isolate the this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvents: Solvents like DMF, DMSO, and Sulfolane are chosen for their ability to partially dissolve the fluoride salts, increasing the concentration of "naked" fluoride ions, which are more potent nucleophiles.

  • Fluoride Source: While potassium fluoride is a common and cost-effective choice, cesium fluoride is more soluble and can often promote the reaction under milder conditions, albeit at a higher cost.

  • Temperature Control: Precise temperature control is critical. Insufficient temperature leads to a sluggish reaction, while excessive heat can lead to the formation of over-fluorinated byproducts and decomposition. The initial phase of the reaction at a controlled temperature can favor the accumulation of the desired mono-fluorinated product.[3]

Chemical Profile and Reactivity

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 165.98 g/mol
CAS Number 823-56-3
Appearance White to off-white crystalline solid
Melting Point 42-46 °C
Spectroscopic Data
Technique Key Features
¹H NMR The proton NMR spectrum is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
¹³C NMR The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR The fluorine NMR spectrum will display a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Reactivity and the Significance of the 2-Fluoro Substituent

The key to the synthetic utility of this compound lies in the high reactivity of the fluorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the C2 position highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings, a fact that is leveraged in subsequent synthetic transformations.

This enhanced reactivity allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the 2-position under relatively mild conditions. This is a significant advantage over the corresponding 2-chloro derivative, as the C-F bond is more polarized and the fluoride ion is a better leaving group in this context.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. The dichloropyridine core provides a stable scaffold, while the reactive fluorine atom acts as a handle for further functionalization.

Role in Agrochemicals

The pyridine ring is a common motif in many modern pesticides. The introduction of halogen atoms can enhance the biological activity and modify the physicochemical properties of the resulting compounds. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs and precursors are key to the synthesis of important products. For instance, related fluorinated and chlorinated pyridines are fundamental to the synthesis of fungicides like fluazinam and herbicides.[4][5] The synthetic strategies employed for these compounds often rely on the principles of nucleophilic substitution on a halogenated pyridine ring, a reaction for which this compound is well-suited.

dot```dot graph Agrochemical_Synthesis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic_Substitution" [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Functionalized_Pyridine" [label="2-Substituted-3,5-\ndichloropyridine"]; "Further_Synthesis" [label="Further Synthetic\nModifications", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Agrochemical_Product" [label="Active Agrochemical\nIngredient", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Nucleophilic_Substitution" [label=" + Nucleophile\n(e.g., R-NH2, R-OH)"]; "Nucleophilic_Substitution" -> "Functionalized_Pyridine"; "Functionalized_Pyridine" -> "Further_Synthesis"; "Further_Synthesis" -> "Agrochemical_Product"; }``` Caption: Generalized synthetic workflow for agrochemicals using this compound.

Utility in Pharmaceutical Drug Development

In the pharmaceutical industry, the introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. This compound provides a valuable scaffold for the synthesis of novel therapeutic agents.

While direct examples of marketed drugs explicitly citing this compound as a starting material are not prominently featured in the primary literature, its structural motifs are present in various patented compounds with potential therapeutic applications. The synthetic logic often involves the displacement of the 2-fluoro substituent with a key pharmacophoric element. For instance, fluoropyridine-based inhibitors of the factor VIIa/TF complex, which are being investigated as potential antithrombotic drugs, have been discovered. T[6]he synthesis of such complex molecules often relies on the reactivity of fluorinated pyridine intermediates.

dot

References

A Technical Guide to 3,5-Dichloro-2-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. The presence of the fluorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a concept of growing importance in modern drug discovery.[1][2][3] This guide provides an in-depth overview of the commercial availability, quality considerations, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

PropertyValue
CAS Number 823-56-3[4][5][6][7][8]
Molecular Formula C5H2Cl2FN[7][8]
Molecular Weight 165.98 g/mol [4][7][8]
Appearance Off-white to yellow solid or powder to lump to clear liquid[4][5]
Melting Point 41-43 °C[7]
Boiling Point 173-174 °C[7]
Purity Typically >98.0% (GC)[5]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, lead times, and the supplier's quality management system.

Key Suppliers

A number of reputable chemical suppliers offer this compound. The table below provides a non-exhaustive list of vendors and typical product offerings.

SupplierProduct NamePurityAvailable Quantities
TCI (Tokyo Chemical Industry) This compound>98.0% (GC)[5]1g, 5g
Chem-Impex This compound≥ 99.5% (GC)Research quantities
Santa Cruz Biotechnology This compoundResearch GradeResearch quantities[8]
BLD Pharm 2-Fluoro-3,5-dichloropyridine>98%Research quantities[9]
LookChem This compound>98.0%(GC)1g, 5g[10]

Note: Pricing is subject to change and is best obtained directly from the suppliers.

Sourcing from China

For larger scale and potentially more cost-effective sourcing, Chinese chemical manufacturers have become significant players in the global market.[11] When considering sourcing from China, it is imperative to conduct thorough due diligence on the supplier, including their manufacturing capabilities, quality control processes, and export experience.[11] Requesting and scrutinizing the Certificate of Analysis (CoA) for each batch is a critical step to ensure the material meets the required specifications.[11]

Quality Specifications and Analytical Methods

For applications in pharmaceutical development, the purity of starting materials and intermediates is of paramount importance.[12] Impurities can lead to undesired side reactions, lower yields, and the formation of difficult-to-remove byproducts.[12]

Key Quality Parameters:
  • Purity: Typically determined by Gas Chromatography (GC). A purity of ≥98.0% is common for commercially available material.[5]

  • Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS).

  • Appearance: Should conform to the supplier's specification (e.g., off-white to yellow solid).[4]

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

Recommended Analytical Workflow

A robust analytical workflow is essential for verifying the quality of incoming this compound.

Caption: Recommended analytical workflow for quality control of this compound.

Synthesis of this compound

Understanding the synthetic route of an intermediate can provide valuable insights into potential impurities. A common method for the synthesis of fluorinated pyridines involves halogen exchange (HALEX) reactions.

A general approach for the synthesis of similar compounds, such as 3-chloro-2-fluoropyridine, involves the reaction of a corresponding dichloropyridine with a fluoride salt, like cesium fluoride (CsF), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.[13]

A patented method for the synthesis of 2,3-difluoro-5-chloropyridine, a structurally related compound, utilizes the reaction of 2,3,5-trichloropyridine with potassium fluoride in the presence of a phase-transfer catalyst.[14] This process involves a two-step temperature profile to control the fluorination reaction.[14]

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of a range of biologically active molecules.

  • Pharmaceuticals: It is a building block for various pharmaceutical agents, including antiviral and antibacterial compounds.[4] Its structure is also explored in the development of novel therapeutics in oncology and infectious diseases.[4] The incorporation of the fluoropyridine moiety can enhance the potency and selectivity of drug candidates.[4]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[4] The presence of chlorine and fluorine atoms contributes to the efficacy of these agrochemicals in pest control.[4]

The strategic introduction of fluorine into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[1][2]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

  • Hazard Codes: Xn (Harmful), Xi (Irritant)[7]

  • Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[7]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a commercially available and versatile building block with significant applications in the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and safe handling is essential for its effective utilization in synthesis and discovery programs. Careful supplier selection and robust analytical quality control are paramount to ensuring the integrity and success of research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling and Application of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of reactive chemical intermediates is paramount. This guide provides a comprehensive overview of 3,5-Dichloro-2-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Beyond a simple recitation of safety protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative with significant utility in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts a distinct reactivity profile that is highly sought after in the development of novel bioactive molecules.[2] The presence of fluorine, in particular, is a strategic element in modern medicinal chemistry, often enhancing pharmacokinetic properties, metabolic stability, and target selectivity of drug candidates.[3][4] This guide will provide the foundational knowledge necessary to handle this versatile reagent with the confidence and rigor required in a professional research and development setting.

Physicochemical and Hazard Profile

A thorough understanding of the physical and chemical properties of a substance is the bedrock of its safe handling. The table below summarizes the key data for this compound.

PropertyValueSource
CAS Number 823-56-3[5]
Molecular Formula C₅H₂Cl₂FN[6]
Molecular Weight 165.98 g/mol [2]
Appearance White or colorless to light yellow powder, lump, or clear liquid[7]
Melting Point 42.0 to 46.0 °C[7]
Vapor Pressure 0.0519 mmHg at 25°C[8]

Hazard Classification: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] It is classified as:

  • Acute oral, dermal, and inhalation toxicity (Category 4)[5]

  • Skin Corrosion/Irritation (Category 2)[5]

  • Serious Eye Damage/Eye Irritation (Category 2)[5]

  • Specific target organ toxicity (single exposure), targeting the respiratory system (Category 3)[5]

The signal word for this compound is Warning .[5]

Core Principles of Safe Handling and Storage

The reactivity that makes this compound a valuable synthetic intermediate also necessitates stringent handling and storage protocols. Adherence to these guidelines is not merely about compliance but about fundamentally mitigating risk.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield when handling this compound.[9] This dual protection is critical due to its classification as a serious eye irritant.[5]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, are mandatory.[10] It is advisable to double-glove, particularly during transfers or when working with larger quantities.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[9] In situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants are the minimum requirements to prevent skin contact.[10] For larger scale operations, chemical-resistant coveralls may be appropriate.[12]

Storage and Incompatibility: Maintaining Chemical Integrity

Proper storage is essential to prevent degradation of the compound and to avoid hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][13]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5] Reactions with these substances can be exothermic and may produce hazardous fumes.

Experimental Protocols and Reactivity Insights

The synthetic utility of this compound is primarily derived from the strategic placement of its halogen substituents, which allows for selective functionalization of the pyridine ring.

Understanding the Reactivity Profile

The pyridine ring is an electron-deficient aromatic system, and the presence of three electron-withdrawing halogen atoms further deactivates the ring towards electrophilic substitution. Conversely, it is highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is the most labile leaving group in SNAr reactions due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

Caption: Generalized SNAr pathway for this compound.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution

This protocol provides a generalized procedure for the substitution of the 2-fluoro group with a generic amine nucleophile.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and the polar solvent.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Self-Validation: The progress of the reaction can be monitored by observing the consumption of the starting material and the formation of a new, more polar spot on the TLC plate. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spills and Leaks
  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[10] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

  • Major Spills: Evacuate the area immediately and prevent entry.[10] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[15]

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the individual to fresh air.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[16]

emergency_flowchart start Exposure Incident eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_eyes Flush with water for 15+ min eye_contact->flush_eyes wash_skin Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Emergency response workflow for personal exposure.

Disposal: Responsible Stewardship

All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.[10]

  • Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste streams.[10]

  • Containerization: Use a leak-proof, properly labeled hazardous waste container.[10]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Incineration at a licensed facility is the recommended disposal method.[10]

Conclusion: Fostering a Culture of Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of the medicinal and agricultural chemist. Its effective use is inextricably linked to a deep understanding of its properties and a steadfast commitment to safety. By integrating the principles and protocols outlined in this guide, researchers can not only protect themselves and their environment but also ensure the integrity and reproducibility of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,5-Dichloro-2-fluoropyridine Scaffold

This compound is a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern—a highly electronegative fluorine atom positioned ortho to the nitrogen and two chlorine atoms at the 3 and 5 positions—imparts distinct reactivity and allows for selective functionalization. This strategic arrangement of halogens provides multiple reaction sites for derivatization through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] The resulting derivatives are integral to the development of novel pharmaceuticals, such as antiviral and antibacterial agents, as well as advanced agrochemicals like herbicides and fungicides.[1] The fluorine atom, in particular, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed protocols and expert insights to facilitate the synthesis of diverse and complex molecular architectures.

I. Understanding the Reactivity Landscape: Regioselectivity is Key

The synthetic utility of this compound hinges on the ability to control the regioselectivity of its functionalization.[4] The pyridine nitrogen and the three halogen substituents create a unique electronic environment that dictates the preferred sites of reaction.

  • C2-Fluorine: The fluorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it the most labile halogen for displacement by a wide range of nucleophiles.[5][6]

  • C5-Chlorine: The chlorine at the C5 position is the next most reactive site for SNAr, albeit to a lesser extent than the C2-fluorine. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen and the other halogens.

  • C3-Chlorine: The chlorine at the C3 position is the least reactive towards SNAr due to its meta-relationship with the activating nitrogen atom.

  • C4-Position: The C4 position, flanked by two electron-withdrawing chlorine atoms, is the most acidic proton on the ring, making it susceptible to deprotonation by strong bases for subsequent functionalization via metallation.[7]

This differential reactivity allows for a stepwise and controlled approach to building molecular complexity.

II. Key Synthetic Transformations and Protocols

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for derivatizing this compound. The high electrophilicity of the C2 position allows for the facile displacement of the fluoride by a variety of nucleophiles.

Causality Behind Experimental Choices: The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism.[8] A non-nucleophilic base is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction.

Experimental Protocol: Mono-amination at the C2-Position

  • Materials: this compound, primary or secondary amine (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add the amine and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions, as water can lead to hydrolysis byproducts.[9] If the nucleophile is weak, a stronger base or higher reaction temperature may be necessary.

  • Di-substitution: To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and carefully monitor the reaction to stop it once the starting material is consumed.[9]

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to derivatize the chloro-substituents of the pyridine ring.[2][7]

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between an organoboron reagent and an organic halide.[10] While the C2-fluorine is more reactive in SNAr, the C-Cl bonds are amenable to oxidative addition to a palladium(0) catalyst, which is the initial step in the Suzuki coupling catalytic cycle.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base are crucial for an efficient Suzuki coupling. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. A base is required for the transmetalation step. Aqueous solvent mixtures are often employed and can enhance the reaction rate.[11]

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

  • Materials: 3,5-Dichloro-2-substituted-pyridine, arylboronic acid (1.5 equivalents), sodium carbonate (Na₂CO₃, 2.0 equivalents), Pd(OAc)₂ (0.5 mol%), and a 3.5:3 mixture of H₂O/DMF.[11]

  • Procedure:

    • In a reaction vessel, combine the 3,5-dichloro-2-substituted-pyridine, arylboronic acid, and sodium carbonate.

    • Add the H₂O/DMF solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the Pd(OAc)₂ catalyst and heat the reaction mixture to 60 °C for 12 hours.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Data Presentation: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids

EntryArylboronic AcidProductYield (%)[11]
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine85
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine82
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine88
44-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine78

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF = 3.5:3 mL, at 60 °C, for 12 h. Isolated yields.[11]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridine derivatives.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12] The choice of base and solvent system is important to ensure the solubility of the reactants and to facilitate the catalytic cycle.

Experimental Protocol: Sonogashira Coupling

  • Materials: Halopyridine substrate, terminal alkyne (1.0-1.2 equivalents), Pd(PPh₃)₄ (0.15 equivalents), CuI (0.3 equivalents), and a THF/Et₃N (2:1) solvent mixture.[13]

  • Procedure:

    • To a degassed solution of the halopyridine in THF/Et₃N, add Pd(PPh₃)₄ and CuI.[13]

    • Degas the reaction mixture again for 5 minutes at room temperature.

    • Add the terminal alkyne dropwise and stir the reaction mixture at room temperature for 16 hours.[13]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and work up as described for the Suzuki coupling.

    • Purify the product by column chromatography.

Troubleshooting:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[9] Ensure thorough degassing of the reaction mixture. Copper-free Sonogashira protocols can also be employed to mitigate this issue.[14]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[15] This method provides an alternative to SNAr for introducing amine functionalities, particularly at the less reactive chloro positions.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.[16] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[16] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: Chloropyridine substrate, primary or secondary amine, a strong base (e.g., sodium tert-butoxide), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Procedure:

    • In a glovebox, combine the chloropyridine, amine, base, palladium catalyst, and ligand in a reaction vial.

    • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

    • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.

    • Perform an aqueous workup and purify the product by column chromatography.

Visualization of Synthetic Pathways

Synthesis_Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) Start->SNAr C2-F Displacement Suzuki Suzuki Coupling (Arylboronic Acids) Start->Suzuki C5-Cl Coupling Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira C5-Cl Coupling Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald C5-Cl Coupling Metallation Metallation (LDA/LTMP) + Electrophile Start->Metallation C4-H Deprotonation Product_SNAr 2-Substituted-3,5-dichloropyridines SNAr->Product_SNAr Product_Suzuki 5-Aryl-3-chloro-2-fluoropyridines Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-3-chloro-2-fluoropyridines Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-3-chloro-2-fluoropyridines Buchwald->Product_Buchwald Product_Metallation 4-Substituted-3,5-dichloro-2-fluoropyridines Metallation->Product_Metallation

Caption: Key synthetic routes from this compound.

C. Metallation and Electrophilic Quench

Directed ortho-metallation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[17] In the case of this compound, the C4-proton is the most acidic due to the inductive effects of the flanking chlorine atoms.[7] Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) generates a pyridyllithium species that can be trapped with various electrophiles.[17][18]

Causality Behind Experimental Choices: The use of a hindered strong base like LDA or LTMP at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[18] Anhydrous conditions are essential as organolithium reagents are highly reactive towards protic sources.

Experimental Protocol: C4-Functionalization via Lithiation

  • Materials: this compound, a strong non-nucleophilic base (e.g., LDA or LTMP, 1.1 equivalents), an electrophile (1.2 equivalents), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool the solution to -78 °C.

    • Slowly add the strong base (e.g., a freshly prepared solution of LDA) and stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Add the electrophile to the reaction mixture and continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.[7]

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[7]

Visualization of the Lithiation Workflow

Lithiation_Workflow cluster_0 Reaction Setup cluster_1 Intermediate Formation cluster_2 Functionalization and Workup Start This compound in Anhydrous THF Base Add Strong Base (LDA/LTMP) at -78°C Start->Base Lithiation Deprotonation at C4 Base->Lithiation Intermediate 4-Lithio-3,5-dichloro-2-fluoropyridine Lithiation->Intermediate Electrophile Add Electrophile (E+) at -78°C Intermediate->Electrophile Quench Quench with aq. NH4Cl Electrophile->Quench Product 4-E-3,5-dichloro-2-fluoropyridine Quench->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of Aminopyridines

In the landscape of modern medicinal chemistry and drug development, the substituted aminopyridine scaffold is a cornerstone of numerous pharmacologically active agents. The strategic introduction of an amino group onto a pyridine ring can profoundly influence a molecule's biological activity, pharmacokinetic profile, and physicochemical properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed technical guide for the Buchwald-Hartwig amination of 3,5-dichloro-2-fluoropyridine, a substrate of interest for the synthesis of complex heterocyclic compounds. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters that govern its success, with a particular focus on the anticipated regioselectivity.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ. This is followed by coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the cycle.[1][2]

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, while also preventing catalyst decomposition.[3]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(L_n)(R2NH)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L_n)-NR2 deprotonation->pd_amido_complex pd_amido_complex->pd0 Regeneration reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity Considerations for this compound

A key consideration in the Buchwald-Hartwig amination of this compound is the regioselectivity of the reaction. The substrate presents three potential sites for C-N bond formation: the C-F bond at the 2-position and the two C-Cl bonds at the 3- and 5-positions. In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F. This suggests that the C-Cl bonds are more likely to undergo oxidative addition to the palladium catalyst than the C-F bond.

While both chlorine atoms are in positions meta to the pyridine nitrogen, the electronic environment of the pyridine ring can influence the reactivity of each site. Positions ortho and para to the nitrogen are generally more activated towards oxidative addition.[4] In the case of this compound, both chlorine atoms are in meta positions. However, subtle differences in their electronic and steric environments may lead to preferential reaction at one site. It is important to note that while general trends provide a useful starting point, the ultimate regioselectivity can be influenced by the specific catalyst, ligand, and reaction conditions employed. For related dihalopyridines, high regioselectivity has been achieved, often favoring substitution at the more sterically accessible or electronically activated position.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecifications
This compound>98% purity
Amine (e.g., Morpholine)Anhydrous, >99% purity
Palladium(II) acetate (Pd(OAc)₂)Catalyst precursor
XPhosLigand
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
TolueneAnhydrous, <50 ppm H₂O
Schlenk flaskFor inert atmosphere reactions
Magnetic stirrer with heatingFor temperature control
Argon or Nitrogen gasFor inert atmosphere
Standard glasswareFor workup and purification
Silica gelFor column chromatography

Experimental Protocol: A Representative Procedure

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine. The reaction conditions may require optimization for other amines.

Experimental_Workflow setup Reaction Setup reagents Add Reagents: - Pd(OAc)2 - XPhos - NaOtBu - Toluene setup->reagents inert Inert Atmosphere: Purge with Ar/N2 reagents->inert addition Add Substrates: - this compound - Amine inert->addition reaction Reaction: Heat to 100 °C addition->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup: - Cool to RT - Quench with water - Extract with EtOAc monitoring->workup purification Purification: Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask, followed by anhydrous toluene (5 mL).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Substrates: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and oxygen-free conditions. Use a pre-catalyst or activate the catalyst in situ.
Insufficiently strong baseConsider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).
Formation of side productsDehalogenationUse a bulkier ligand to promote reductive elimination over side reactions.
Reaction at undesired positionScreen different ligands and catalyst systems to optimize regioselectivity.
Poor solubilityReagents not fully dissolvedUse a co-solvent or a different solvent system (e.g., dioxane).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

  • Halogenated Pyridines: These compounds can be irritants and toxic. Avoid inhalation and skin contact.

Conclusion

The Buchwald-Hartwig amination of this compound represents a viable and powerful method for the synthesis of valuable aminopyridine derivatives. By carefully selecting the catalyst, ligand, and base, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can achieve efficient C-N bond formation. Understanding the principles of regioselectivity is crucial for directing the reaction to the desired position on the pyridine ring. The protocol provided herein serves as a solid foundation for further exploration and optimization of this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of 3,5-Dichloro-2-fluoropyridine

For researchers, medicinal chemists, and professionals in drug development, this compound is a highly valuable and versatile building block. Its unique substitution pattern, featuring two chloro atoms and a highly activated fluoro group on an electron-deficient pyridine ring, presents a prime opportunity for selective functionalization through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the principles and practical applications of SNAr reactions on this substrate, offering detailed protocols and the scientific rationale behind them.

The pyridine core, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly enhanced by the presence of three electron-withdrawing halogen substituents. The key to the synthetic utility of this compound lies in the differential reactivity of its halogen atoms in SNAr reactions.

Regioselectivity: The Predominance of C-F Bond Activation

A critical consideration in the functionalization of polyhalogenated heterocycles is regioselectivity. In the case of this compound, nucleophilic attack is expected to occur almost exclusively at the C-2 position, leading to the displacement of the fluoride ion. This high degree of selectivity is a direct consequence of the established principles of SNAr on heteroaromatic rings.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial attack of the nucleophile. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which significantly polarizes the C-F bond and lowers the energy of the transition state leading to the Meisenheimer complex. This activation makes the carbon atom at the 2-position the most electrophilic site on the pyridine ring. Consequently, fluoride is an excellent leaving group in SNAr reactions, with the general order of reactivity for halogens being F > Cl > Br > I.

This principle is well-documented for 2-halopyridines, where 2-fluoropyridine is reported to react significantly faster than its chloro- or bromo-analogues. Therefore, when this compound is subjected to nucleophilic attack, the substitution will preferentially occur at the C-2 position, leaving the chloro substituents at the C-3 and C-5 positions intact.

Visualizing the Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the nucleophilic aromatic substitution on this compound.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex This compound This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nu⁻ Product 2-Substituted-3,5-dichloropyridine Meisenheimer->Product - F⁻ (Fast) Leaving_Group F⁻

Caption: General SNAr mechanism on this compound.

Application Protocols

The following protocols are designed to serve as a robust starting point for the successful implementation of SNAr reactions on this compound with various classes of nucleophiles. It is crucial to note that all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of nucleophiles and intermediates by atmospheric oxygen and moisture. Anhydrous solvents are highly recommended.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry. The reaction of this compound with amines proceeds readily to yield 2-amino-3,5-dichloropyridine derivatives.

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Anhydrous base (e.g., K₃PO₄, K₂CO₃, or a non-nucleophilic organic base like triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or a high-boiling point alcohol like tert-amyl alcohol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous base (1.5 equivalents).

  • Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineK₃PO₄tert-Amyl alcohol1102-4
PiperidineK₂CO₃DMSO803-6
AnilineEt₃NDMF12012-24
Protocol 2: O-Arylation with Alkoxides

The synthesis of 2-alkoxy-3,5-dichloropyridines can be achieved through the reaction with alkoxides, which are potent nucleophiles in SNAr reactions.

Materials and Equipment:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, tert-butanol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of the strong base (1.2 equivalents) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the alkoxide solution.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Typical Reaction Time (h)
MethanolNaHTHF25-502-6
EthanolNaHTHF25-602-6
tert-ButanolKOtBuDioxane50-804-12
Protocol 3: S-Arylation with Thiols

Thiolates are excellent nucleophiles for SNAr reactions, allowing for the efficient synthesis of 2-thioether-substituted 3,5-dichloropyridines.

Materials and Equipment:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl thiol)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a stirred suspension

The Strategic Arylation of 3,5-Dichloro-2-fluoropyridine: A Guide to Regioselective Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Polychlorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms and aryl moieties into a pyridine core can significantly enhance a molecule's therapeutic efficacy and modulate its physicochemical properties, such as metabolic stability and binding affinity to biological targets. 3,5-Dichloro-2-fluoropyridine has emerged as a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern offers multiple reaction sites, enabling selective functionalization to generate a diverse array of novel compounds for drug discovery and the development of advanced materials.

This comprehensive guide provides an in-depth exploration of the reaction of this compound with organoboron reagents, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, present detailed, field-proven protocols for its successful execution, and showcase the broad applicability of this methodology in the synthesis of high-value chemical entities.

Understanding the Reaction: Regioselectivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, involving the cross-coupling of an organoboron reagent with an organic halide catalyzed by a palladium complex.[1][2] When a substrate with multiple halogen atoms is employed, such as this compound, the question of regioselectivity becomes critical. The inherent electronic and steric properties of the pyridine ring, along with the nature of the halogen substituents, dictate the preferred site of reaction.

In the case of this compound, the chlorine atom at the C5 position is generally more susceptible to oxidative addition by the palladium(0) catalyst compared to the chlorine atom at the C3 position. This preferential reactivity is attributed to the electronic effects of the fluorine atom at C2 and the nitrogen atom within the pyridine ring, which render the C5 position more electron-deficient and thus more activated towards the catalytic cycle of the Suzuki-Miyaura reaction. While the C-F bond is strong, the C-Cl bonds are more reactive in this catalytic system. This predictable regioselectivity allows for the synthesis of 5-aryl-3-chloro-2-fluoropyridines as the major product, which can then be subjected to further functionalization at the remaining chloro- and fluoro-positions if desired. A study on the Suzuki coupling of 2,3,5-trichloropyridine demonstrated the selective reaction at the 2-position, which is electronically analogous to the 5-position in this compound relative to the other chlorine atom.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex Ar-X OxidativeAddition Oxidative Addition PdII_Ar_R Ar-Pd(II)L2-R' PdII_complex->PdII_Ar_R R'-B(OR)3- Transmetalation Transmetalation PdII_Ar_R->Pd0 Product Ar-R' PdII_Ar_R->Product ReductiveElimination Reductive Elimination ArX This compound (Ar-X) BoronicAcid Organoboron Reagent (R'-BY2) + Base lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination caption A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocols and Methodologies

The following protocol provides a robust starting point for the regioselective Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. This procedure is adapted from a successful ligand-free method developed for the analogous 2,3,5-trichloropyridine.[3][4]

Materials and Reagents
  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol).

  • Solvent Addition: Under an inert atmosphere, add a mixture of deionized water and N,N-dimethylformamide (3.5 mL : 3.0 mL).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 60°C. Stir the reaction mixture vigorously for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-chloro-2-fluoropyridine product.

Experimental Workflow Diagram

Experimental_Workflow cluster_caption Experimental Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Na2CO3 - Pd(OAc)2 start->setup solvent Add Solvents: Water/DMF (3.5:3.0) setup->solvent reaction Heat to 60°C Stir for 12h solvent->reaction workup Cool and Quench (Water & Ethyl Acetate) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Dry, Filter, Concentrate extraction->purification chromatography Flash Column Chromatography purification->chromatography product Pure 5-Aryl-3-chloro- 2-fluoropyridine chromatography->product caption A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Figure 2: Experimental Workflow

Data Presentation: Substrate Scope and Expected Yields

The presented protocol is expected to be effective for a wide range of arylboronic acids. Based on the results obtained for the analogous coupling with 2,3,5-trichloropyridine, the following table summarizes the expected yields for the synthesis of various 5-aryl-3-chloro-2-fluoropyridines.[3]

EntryArylboronic AcidProductExpected Yield (%)[3]
1Phenylboronic acid3-Chloro-2-fluoro-5-phenylpyridine89
24-Methylphenylboronic acid3-Chloro-2-fluoro-5-(p-tolyl)pyridine92
34-Methoxyphenylboronic acid3-Chloro-2-fluoro-5-(4-methoxyphenyl)pyridine93
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-3-chloro-2-fluoropyridine85
54-Fluorophenylboronic acid3-Chloro-2-fluoro-5-(4-fluorophenyl)pyridine88
63-Methoxyphenylboronic acid3-Chloro-2-fluoro-5-(3-methoxyphenyl)pyridine90
72-Methylphenylboronic acid3-Chloro-2-fluoro-5-(o-tolyl)pyridine82
81-Naphthylboronic acid3-Chloro-2-fluoro-5-(naphthalen-1-yl)pyridine86

Conclusion and Future Outlook

The regioselective Suzuki-Miyaura cross-coupling of this compound with organoboron reagents represents a powerful and efficient strategy for the synthesis of valuable 5-aryl-3-chloro-2-fluoropyridine derivatives. The predictable selectivity, coupled with the mild reaction conditions and broad substrate scope, makes this methodology highly attractive for applications in drug discovery and materials science. The resulting products serve as versatile intermediates for further chemical transformations, allowing for the rapid generation of diverse molecular libraries. Future work in this area may focus on the development of even more active and selective catalyst systems, potentially enabling the sequential and site-specific arylation at both the C3 and C5 positions, further expanding the synthetic utility of this important building block.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Substituted Pyridines and the Strategic Role of 3,5-Dichloro-2-fluoropyridine

Substituted pyridines are fundamental heterocyclic motifs that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in medicinal chemistry. The precise introduction of various substituents onto the pyridine ring is crucial for modulating the biological activity, pharmacokinetic properties, and material characteristics of the final compounds.

This compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of substituted pyridines. The differential reactivity of its three halogen atoms (fluorine and two chlorines) allows for a programmed and regioselective functionalization, providing access to complex molecular architectures that would be challenging to synthesize by other means. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of substituted pyridines. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these reactions.

Understanding the Reactivity of this compound: A Guide to Regioselectivity

The synthetic utility of this compound lies in the distinct reactivity of its halogen substituents, which can be selectively targeted by choosing the appropriate reaction conditions. The regioselectivity of these reactions is governed by a combination of electronic and steric factors.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is the most susceptible to nucleophilic attack. This is due to the strong electron-withdrawing nature of the adjacent nitrogen atom and the fluorine itself, which activates the C2 position for SNAr.[4] Furthermore, fluoride is a better leaving group in this context compared to chloride. This allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, while leaving the two chlorine atoms untouched.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) follows the general trend of I > Br > Cl > F for oxidative addition to the palladium(0) catalyst.[4] Consequently, the C-Cl bonds in this compound are significantly more reactive than the C-F bond. This differential reactivity enables the selective functionalization of the C3 and C5 positions via cross-coupling, while preserving the C2-fluorine atom for potential subsequent transformations. While both chlorine atoms are at meta positions relative to the nitrogen, subtle differences in their electronic environment can sometimes be exploited for regioselective coupling, although often a mixture of isomers may be obtained.[7]

The following diagram illustrates the primary pathways for the selective functionalization of this compound.

G Regioselective Functionalization of this compound cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound snar_reagent Nucleophile (R-NH2, R-OH, R-SH) start->snar_reagent SNA_r coupling_reagent Ar-B(OH)2 (Suzuki) or R-NH2 (Buchwald-Hartwig) start->coupling_reagent Cross-Coupling snar_product 2-Substituted-3,5-dichloropyridine snar_reagent->snar_product Selective at C2 coupling_product 3- and/or 5-Substituted-2-fluoropyridine coupling_reagent->coupling_product Selective at C3/C5

Caption: Regioselective functionalization pathways of this compound.

Application & Protocols

This section provides detailed, step-by-step protocols for key synthetic transformations using this compound. These protocols are based on established methods and are intended to serve as a robust starting point for reaction optimization.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C2 Position

The high reactivity of the C2-fluorine bond towards nucleophiles allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-thioalkoxy-3,5-dichloropyridines.

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and heating block

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the desired amine (1.2-1.5 mmol, 1.2-1.5 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3,5-dichloropyridine derivative.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the nucleophilic attack.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C3 and C5 Positions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions selectively target the C-Cl bonds.

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a related substrate, 2,3,5-trichloropyridine, which demonstrates the principles applicable to this compound, where the C-Cl bonds are more reactive than the C-F bond.[8]

Materials:

  • 2,3,5-Trichloropyridine (as a model for C-Cl reactivity)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) and water

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and heating block

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vial, combine 2,3,5-trichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and palladium(II) acetate (0.005 mmol, 0.5 mol%).[8]

  • Add a mixture of DMF (3 mL) and distilled water (3.5 mL) to the vial.[8]

  • Seal the vial and stir the mixture at 60 °C for 12 hours.[8]

  • After cooling to room temperature, extract the reaction mixture with diethyl ether (4 x 10 mL).[8]

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture to yield the desired 3,5-dichloro-2-arylpyridine.[8]

Data Presentation: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Various Arylboronic Acids [8]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine92
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine90
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine88
43-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine85
53-(Trifluoromethyl)phenylboronic acid3,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridine82
6Naphthalen-1-ylboronic acid3,5-Dichloro-2-(naphthalen-1-yl)pyridine78

Experimental Workflow: Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine 2,3,5-trichloropyridine, arylboronic acid, Na2CO3, and Pd(OAc)2 in a reaction vial. prep2 Add DMF and water. prep1->prep2 reaction Seal vial and stir at 60 °C for 12 hours. prep2->reaction workup1 Cool to room temperature. reaction->workup1 workup2 Extract with diethyl ether. workup1->workup2 workup3 Combine organic layers and concentrate. workup2->workup3 purification Purify by column chromatography. workup3->purification end end purification->end Final Product: 3,5-Dichloro-2-arylpyridine

References

Application Notes and Protocols for Reactions Involving 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle

3,5-Dichloro-2-fluoropyridine is a versatile and highly valuable heterocyclic building block in modern synthetic chemistry. Its utility is anchored in the strategic placement and differential reactivity of its three halogen substituents, which allows for programmed, regioselective functionalization. This attribute has made it a sought-after intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4]

The pyridine core, being an electron-deficient aromatic system, activates attached halogens towards nucleophilic attack. The fluorine atom at the C-2 position is particularly activated due to its proximity to the ring nitrogen, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This reactivity is significantly higher than that of the chlorine atoms at the C-3 and C-5 positions. Conversely, the C-Cl bonds are prime candidates for transformations via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyridine scaffold.

This guide provides field-proven protocols and the underlying scientific rationale for key transformations involving this compound, designed for researchers and professionals in drug development and chemical synthesis.

PART 1: Critical Safety & Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.[7]

  • Hazard Profile: Classified as acutely toxic via oral, dermal, and inhalation routes. It is a skin and serious eye irritant and may cause respiratory irritation.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper ventilation to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling neat material.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat is required.

  • Spill & Waste Management:

    • In case of a spill, isolate the area. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

    • Dispose of all waste materials (including contaminated PPE) in a designated, sealed hazardous waste container according to institutional and local regulations.

PART 2: Reaction Protocols and Methodologies

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The high electronegativity of fluorine combined with the electron-withdrawing nature of the pyridine ring makes the C-2 fluoride the most labile position for SNAr.[5] The reaction proceeds through a resonance-stabilized anionic intermediate (Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state and favoring substitution at the C-2 (and C-4) positions.[6][8] This protocol details the substitution with a generic oxygen nucleophile (alkoxide).

Workflow for Nucleophilic Aromatic Substitution

setup Reaction Setup (Inert Atmosphere) reagents Combine Substrate, Base, and Solvent setup->reagents nucleophile Add Nucleophile (e.g., Alcohol) reagents->nucleophile reaction Heat to Reaction Temperature (e.g., 60-80°C) nucleophile->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General workflow for an SNAr reaction.

Step-by-Step Protocol: Synthesis of 3,5-Dichloro-2-alkoxypyridine

  • Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alcohol (ROH, 1.2 equivalents) and a suitable anhydrous solvent (e.g., THF or DMF, ~0.5 M).

  • Base Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

    • Causality: The base deprotonates the alcohol to generate the more nucleophilic alkoxide in situ. Using NaH drives the reaction to completion as the only byproduct is hydrogen gas.

  • Substrate Addition: After stirring for 20-30 minutes at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary Table:

ParameterValue / ReagentRationale
Substrate This compound (1.0 eq)Electrophilic pyridine core.
Nucleophile Alcohol (e.g., Benzyl alcohol, 1.2 eq)Source of the alkoxy group.
Base Sodium Hydride (NaH, 1.2 eq)Irreversibly generates the active nucleophile (alkoxide).
Solvent Anhydrous THF or DMFAprotic solvent stabilizes the nucleophile and dissolves reagents.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 80-95%Highly efficient and regioselective reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[9] For this compound, this reaction typically occurs at the C-Cl bonds, as the C-F bond is less reactive towards the oxidative addition step with Pd(0) under these conditions. This protocol provides a method for the mono-arylation at one of the chloro positions. While both C-3 and C-5 are meta to the nitrogen, subtle electronic differences and steric factors can influence selectivity, though mixtures are possible without a directing group.

Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L2 pdiia Ar-Pd(II)-Cl(L2) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-OR'(L2) pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)-Ar'(L2) pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' pdiic->product sub Py-Cl sub->pdiia boronic Ar'-B(OH)2 boronic->pdiib base Base (e.g., K2CO3) base->pdiia

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.[10]

Step-by-Step Protocol: Synthesis of 3-Chloro-5-aryl-2-fluoropyridine

  • Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

    • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9]

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (e.g., 4:1 ratio) or DMF/water. The system should be purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the sealed reaction vessel to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120-150 °C for 15-30 minutes).[10] Monitor for completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table:

ParameterValue / ReagentRationale
Substrate This compound (1.0 eq)Aryl chloride partner.
Coupling Partner Arylboronic Acid (1.1-1.5 eq)Source of the new aryl group.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Catalyzes the C-C bond formation.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.
Solvent Degassed Dioxane/H₂O or DMF/H₂ODissolves reagents and facilitates the reaction; water aids in base solubility.
Temperature 80-150 °CRequired for efficient oxidative addition to the C-Cl bond.
Typical Yield 60-85% (mono-arylated product)A powerful and generally high-yielding reaction.[11][12]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[13][14] Similar to the Suzuki coupling, this reaction proceeds at the C-Cl positions. The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands like XPhos or SPhos often providing superior results for activating aryl chlorides.[15][16]

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L2 pdiia Ar-Pd(II)-Cl(L2) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-NR'R''(L2) pdiia->pdiib Amine Coordination & Deprotonation pdiib->pd0 Reductive Elimination product Ar-NR'R'' pdiib->product sub Py-Cl sub->pdiia amine HNR'R'' amine->pdiia base Base (e.g., NaOtBu) base->pdiia

Caption: Mechanism of the Buchwald-Hartwig amination reaction.[13]

Step-by-Step Protocol: Synthesis of 3-Chloro-5-amino-2-fluoropyridine

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv) to a dry Schlenk tube or vial.

    • Causality: A strong base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[17] NaOtBu is widely effective but incompatible with base-sensitive functional groups.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and quench with water.

  • Extraction & Purification: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Data Summary Table:

ParameterValue / ReagentRationale
Substrate This compound (1.0 eq)Aryl chloride partner.
Coupling Partner Primary or Secondary Amine (1.2 eq)Nitrogen source for the C-N bond.
Catalyst System Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)Precatalyst and bulky phosphine ligand are essential for activating the C-Cl bond.
Base Sodium tert-butoxide (NaOtBu, 1.4 eq)Strong, non-nucleophilic base to facilitate the catalytic cycle.
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvent required; must be oxygen-free.
Temperature 80-110 °CNecessary for the oxidative addition and reductive elimination steps.
Typical Yield 70-90%A highly general and effective method for aryl amine synthesis.

References

application of 3,5-Dichloro-2-fluoropyridine in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 3,5-Dichloro-2-fluoropyridine in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2][3] this compound has emerged as a preeminent building block, offering a trifecta of reactive sites that can be selectively functionalized to construct complex molecular architectures. This guide provides an in-depth exploration of its application, detailing not just the synthetic protocols but the underlying chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals. We will dissect its reactivity, showcase its role in synthesizing advanced pharmaceutical intermediates, and provide field-tested protocols for its use in key synthetic transformations.

The Strategic Advantage of the this compound Scaffold

This compound is more than a simple halogenated heterocycle; it is a versatile platform for convergent synthesis. Its utility is rooted in the distinct reactivity of its three halogen substituents, which allows for a programmed, regioselective approach to molecular elaboration.

  • The C2-Fluorine: A Gateway for Nucleophilic Substitution: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ring nitrogen and the two chlorine atoms create a significant electron deficiency at the C2 position, making it susceptible to attack by a wide range of nucleophiles. The high electronegativity of fluorine makes it an excellent leaving group in this context, often displaying reactivity hundreds of times greater than the corresponding chloride.[4] This allows for the introduction of amine, alcohol, and thiol moieties under mild conditions.[4]

  • The C3 and C5 Chlorines: Handles for Cross-Coupling: The chlorine atoms at the C3 and C5 positions are less susceptible to SNAr but are ideal handles for transition metal-catalyzed cross-coupling reactions.[5] This enables the formation of crucial carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, and alkyl groups through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[6][7]

  • Bioisosteric and Pharmacokinetic Benefits: The resulting 2-substituted pyridine core is a common motif in bioactive molecules. The fluorine atom, when retained or introduced, can significantly enhance a drug candidate's profile by improving metabolic stability, increasing lipophilicity to aid membrane permeability, and modulating the pKa of adjacent groups to fine-tune target binding affinity.[1][8] This strategy of replacing hydrogen or hydroxyl groups with fluorine is a well-established bioisosteric replacement approach in drug design.[9][10][11]

Logical Workflow for Elaboration

The differential reactivity of the halogen atoms dictates a logical and powerful synthetic workflow. A typical strategy involves an initial SNAr reaction at the C2 position, followed by one or two sequential cross-coupling reactions at the C3 and C5 positions. This hierarchical approach allows for the controlled and predictable assembly of complex drug-like molecules.

G A This compound (Starting Scaffold) B Step 1: Nucleophilic Aromatic Substitution (SNAr) - High reactivity at C2-F position - Introduce R¹-NH₂, R¹-OH, R¹-SH A->B C Intermediate A (C2 Functionalized) B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Selective reaction at C3-Cl or C5-Cl - Introduce R² (Aryl, Alkyl, etc.) C->D E Intermediate B (C2, C5 Disubstituted) D->E F Step 3: (Optional) Second Cross-Coupling - Functionalize remaining C-Cl bond - Introduce R³ E->F G Final Complex Molecule (Drug Candidate) F->G

Caption: Hierarchical functionalization workflow.

Core Applications & Methodologies

This scaffold is particularly prevalent in the synthesis of kinase inhibitors, a major class of therapeutics in oncology.[12][13] The pyridine core often serves as a hinge-binding motif, while the substituents introduced via SNAr and cross-coupling explore different pockets of the enzyme's active site. For instance, the core structure of Sotorasib, an FDA-approved KRAS inhibitor, is derived from a related 2,6-dichloro-5-fluoronicotinic acid, highlighting the importance of this substitution pattern in modern oncology drugs.[14]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the C2-fluorine with an amine nucleophile, a common first step in a synthetic sequence.

Causality and Experimental Rationale:

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a mild inorganic base like Potassium Carbonate (K₂CO₃) is required to neutralize the HF generated in situ, driving the reaction to completion. The choice of a mild base prevents unwanted side reactions.

  • Temperature: The reaction is often performed at a slightly elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without causing decomposition of starting materials or products.

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the amine nucleophile (1.1 equiv.).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.5 M.

  • Seal the vial and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3,5-dichloropyridine derivative.

G cluster_mech SNAr Mechanism Reactants This compound + R-NH₂ Intermediate Meisenheimer Complex (Stabilized by EWGs) Reactants->Intermediate Nucleophilic Attack Product 2-Amino-3,5-dichloropyridine + HF Intermediate->Product Loss of F⁻

Caption: Generalized SNAr reaction mechanism.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of a C-Cl bond with a boronic acid, a robust method for C-C bond formation.[5]

Causality and Experimental Rationale:

  • Catalyst System: Activating a C-Cl bond, which is less reactive than C-Br or C-I bonds, requires a highly active catalyst system.[5] This typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[5][15] These ligands promote the oxidative addition of the C-Cl bond to the Pd(0) center, the rate-limiting step of the catalytic cycle.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.

ComponentRecommended ReagentsMolar Ratio (vs. Pyridine)Purpose
Substrate 2-Substituted-3,5-dichloropyridine1.0 equiv.Electrophilic partner
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equiv.Nucleophilic partner
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Catalyst precursor
Ligand XPhos or SPhos2-4 mol%Activates catalyst
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv.Facilitates transmetalation
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene~0.2 MReaction medium

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere (Argon/Nitrogen), combine the 2-substituted-3,5-dichloropyridine (1.0 equiv.), the boronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%) in an oven-dried reaction vial.

  • Add the degassed solvent (e.g., toluene) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) transmetal Ar-Pd(II)(R)L₂ pd_complex->transmetal Transmetalation (R-B(OH)₂) product_complex Ar-R-Pd(0)L₂ transmetal->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-R)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination at the C3/C5-Position

This protocol allows for the formation of C-N bonds, which is crucial for introducing diverse amine functionalities into the scaffold.[7][16]

Causality and Experimental Rationale:

  • Catalyst System: Similar to Suzuki coupling, C-Cl amination requires a potent catalyst system. Palladium precursors combined with bulky biarylphosphine ligands like XPhos are highly effective.[15][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[6]

  • Add the dichloropyridine substrate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.[17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[18]

  • Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[17]

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its well-defined and hierarchical reactivity allows medicinal chemists to efficiently construct complex molecules with a high degree of control. By mastering the key SNAr and palladium-catalyzed cross-coupling reactions detailed in this guide, researchers can significantly accelerate the synthesis of novel chemical entities, particularly in the pursuit of next-generation therapeutics like kinase inhibitors. The strategic application of this scaffold, grounded in a solid understanding of its underlying chemical principles, will undoubtedly continue to fuel innovation in pharmaceutical development.

References

Application Notes and Protocols for Scale-Up Synthesis Utilizing 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dichloro-2-fluoropyridine in Complex Molecule Synthesis

This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—a fluorine atom activating the 2-position and two chlorine atoms providing additional reaction sites—offers a versatile platform for constructing complex, biologically active molecules.[1] The strategic placement of these halogens allows for selective, sequential functionalization through cornerstone reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to the scale-up synthesis of derivatives of this compound, focusing on practical protocols, mechanistic insights, and safety considerations for industrial applications.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is dominated by two primary pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice of reaction is dictated by the desired final product and the regioselectivity required.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[2] In the context of this compound, this reaction can be tuned to achieve either mono- or diarylation.

Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity on a large scale.[4] Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, respectively.[5]

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

Nucleophilic aromatic substitution is an effective method for introducing nitrogen, oxygen, or sulfur nucleophiles onto the pyridine ring.[6] The electron-withdrawing nature of the pyridine nitrogen and the activating effect of the fluorine atom make the 2-position particularly susceptible to nucleophilic attack.

Mechanism and Rationale: The SNAr reaction typically proceeds via an addition-elimination mechanism.[6] The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The leaving group, in this case, a chloride or fluoride ion, is then eliminated, restoring the aromaticity of the ring.[7][8] The rate of reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the presence of activating groups on the aromatic ring.[9]

Scale-Up Protocols and Experimental Workflows

Protocol 1: Scale-Up Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the mono-arylation of this compound at the 2-position, a common transformation in the synthesis of pharmaceutical intermediates.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
This compound99%Commercially Available
4-Methoxyphenylboronic Acid98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially AvailableCatalyst
SPhos97%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
TolueneReagent GradeCommercially AvailableFor work-up
20 L Jacketed Glass ReactorWith overhead stirrer, condenser, and nitrogen inlet

Experimental Procedure:

  • Reactor Setup: The 20 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: To the reactor, add this compound (1.66 kg, 10.0 mol), 4-methoxyphenylboronic acid (1.67 kg, 11.0 mol), and anhydrous potassium carbonate (2.76 kg, 20.0 mol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 L) to the reactor. Begin stirring the mixture at 200 RPM.

  • Catalyst Preparation and Addition: In a separate, dry, and nitrogen-purged vessel, prepare a pre-catalyst solution by dissolving Palladium(II) acetate (22.4 g, 0.1 mol, 1 mol%) and SPhos (82.1 g, 0.2 mol, 2 mol%) in anhydrous 1,4-dioxane (1 L). Add the catalyst solution to the main reactor via a cannula.

  • Reaction Execution: Heat the reaction mixture to 100°C and maintain for 12 hours. Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts. Wash the filter cake with 1,4-dioxane (2 x 1 L).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • To the residue, add toluene (10 L) and water (10 L). Stir vigorously for 15 minutes.

    • Separate the organic layer and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 3-chloro-2-fluoro-5-(4-methoxyphenyl)pyridine.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Reaction cluster_workup Work-up & Purification A Purge 20L Reactor with Nitrogen B Charge Reactants: This compound 4-Methoxyphenylboronic Acid K2CO3 A->B C Add Anhydrous 1,4-Dioxane B->C E Add Catalyst Solution to Reactor C->E D Prepare Catalyst Solution: Pd(OAc)2 + SPhos in 1,4-Dioxane D->E F Heat to 100°C for 12 hours E->F G Cool to RT & Filter F->G H Solvent Exchange to Toluene G->H I Aqueous Wash & Brine Wash H->I J Dry, Concentrate, & Purify I->J

Caption: Scale-up workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Scale-Up Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the substitution of the fluorine atom at the 2-position of this compound with morpholine, a common secondary amine used in pharmaceutical synthesis.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
This compound99%Commercially Available
Morpholine99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableSolvent
Ethyl AcetateReagent GradeCommercially AvailableFor work-up
20 L Jacketed Glass ReactorWith overhead stirrer, condenser, and nitrogen inlet

Experimental Procedure:

  • Reactor Setup: The 20 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: To the reactor, add this compound (1.66 kg, 10.0 mol) and anhydrous potassium carbonate (2.07 kg, 15.0 mol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (10 L) to the reactor. Begin stirring the mixture at 200 RPM.

  • Nucleophile Addition: Slowly add morpholine (1.04 kg, 12.0 mol) to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-water (20 L) with vigorous stirring. A precipitate will form.

    • Filter the solid product and wash with water (3 x 5 L).

    • The crude product is air-dried and then recrystallized from ethanol to afford 4-(3,5-dichloropyridin-2-yl)morpholine.

Workflow Diagram:

SNAr_Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Reaction cluster_workup Work-up & Purification A Purge 20L Reactor with Nitrogen B Charge Substrate & Base: This compound K2CO3 A->B C Add Anhydrous DMSO B->C D Slowly Add Morpholine C->D E Heat to 80°C for 8 hours D->E F Cool to RT & Quench in Ice-Water E->F G Filter Solid Product F->G H Wash with Water G->H I Recrystallize from Ethanol H->I

Caption: Scale-up workflow for Nucleophilic Aromatic Substitution.

Safety and Handling for Scale-Up Operations

This compound is a hazardous substance and requires careful handling, especially on a large scale.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] For large-scale operations, a full-face respirator may be necessary.[4]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]

  • Spill and Waste Management: In case of a spill, isolate the area and absorb the material with an inert absorbent.[11] Dispose of all waste in accordance with local, state, and federal regulations.[10]

  • Thermal Hazards: The decomposition of this compound at high temperatures can produce toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[10]

Conclusion

The scale-up synthesis of derivatives from this compound is a critical process in the production of numerous high-value chemicals. By understanding the underlying reaction mechanisms of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, and by implementing robust and well-designed protocols, researchers and process chemists can achieve efficient, safe, and scalable manufacturing of these important compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these synthetic strategies in a drug development and manufacturing environment.

References

Application Notes & Protocols: Strategic Manipulation of 3,5-Dichloro-2-fluoropyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Challenge of a Privileged Scaffold

3,5-Dichloro-2-fluoropyridine is a highly versatile heterocyclic building block, pivotal in the synthesis of numerous compounds within the pharmaceutical and agrochemical sectors. Its utility stems from the distinct electronic nature and reactivity of its three halogen substituents, offering multiple avenues for functionalization. However, this inherent reactivity also presents a significant synthetic challenge: achieving predictable and high-yielding regioselectivity. The pyridine nitrogen and the three electron-withdrawing halogens create a complex electronic landscape, where reactions can occur at several positions concurrently.

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the chlorine atoms at the C3 and C5 positions are more amenable to palladium-catalyzed cross-coupling reactions.[1][2][3] Furthermore, the C-H bonds at the C4 and C6 positions are potential sites for functionalization via metallation and electrophilic quench.[4][5] Navigating this competitive reactivity requires a strategic approach, often necessitating the use of protecting groups to temporarily mask or modulate the reactivity of specific sites. This guide provides an in-depth analysis of protecting group strategies and detailed protocols to unlock the full synthetic potential of this compound.

Understanding the Reactivity Landscape

To devise effective strategies, one must first appreciate the inherent reactivity of the substrate. The pyridine nitrogen acts as a powerful directing group and an electronic sink, influencing all positions on the ring.

  • C2-Position (Fluoro): The position ortho to the nitrogen is highly electron-deficient, making the C-F bond the primary site for SNAr reactions. Fluorine's high electronegativity makes the carbon highly electrophilic, and fluoride is an excellent leaving group in this context.[6]

  • C3/C5-Positions (Chloro): These positions are less activated towards SNAr compared to C2. However, the C-Cl bonds are suitable for oxidative addition to low-valent metal catalysts, making them prime targets for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] Differentiating between the C3 and C5 positions is a significant challenge.

  • C4/C6-Positions (Hydro): While the C4 C-H bond in pyridine is intrinsically the most acidic, the Lewis basic nitrogen atom often directs metallating agents (like organolithiums) to the ortho C2 and C6 positions.[5] In this substrate, C2 is blocked, leaving C6 as a potential site for deprotonation, in competition with C4.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it a Lewis basic and nucleophilic site, which can lead to undesired side reactions, such as quaternization or catalyst poisoning.

Caption: Key reactive sites on the this compound scaffold.

Strategy 1: Taming the Pyridine Nitrogen with Borane Protection

The nucleophilicity of the pyridine nitrogen can be a significant liability. It can coordinate to palladium catalysts, inhibiting cross-coupling reactions, or react with strong electrophiles intended for other parts of the molecule. A proven strategy to mitigate this is the formation of a pyridine-borane complex.[10][11] This protection effectively "masks" the nitrogen lone pair, rendering it non-nucleophilic and non-coordinating.

Causality Behind the Choice: Borane (BH3) is an excellent choice for pyridine protection due to several factors:

  • Efficient Formation: The complex forms rapidly and quantitatively under mild conditions.

  • Robust Stability: The pyridine-borane adduct is stable to a wide range of non-acidic reagents, including organolithiums, Grignard reagents, and palladium cross-coupling conditions.

  • Mild Deprotection: The borane group is readily cleaved under acidic conditions, regenerating the pyridine without affecting other functional groups.[11]

This strategy is particularly valuable when planning subsequent reactions that are sensitive to the Lewis basicity of the nitrogen, such as directed metallation at the C4 or C6 position.

Caption: Workflow for borane protection enabling regioselective reactions.

Protocol 1: Borane Protection of this compound

This protocol describes the formation of the pyridine-borane complex as a stable intermediate for subsequent transformations.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the borane-THF complex (1.1 equiv) dropwise via syringe over 10 minutes. Vigorous gas evolution (hydrogen) may be observed initially if any moisture is present.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO3 at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the this compound-borane complex, which can often be used in the next step without further purification.

Strategy 2: Regiocontrol in Cross-Coupling Reactions

While protecting the nitrogen is beneficial, controlling regioselectivity between the C3 and C5 chloro-substituents in cross-coupling reactions is more nuanced and typically depends on steric and electronic factors, dictated by the catalyst system rather than a protecting group. However, insights from related systems suggest that the C-Cl bond closer to the more electron-withdrawing fluorine (C3) may exhibit slightly different reactivity.

A study on the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine demonstrated a high degree of regioselectivity, with the coupling occurring exclusively at the C2 position, ortho to the nitrogen.[3][12] This highlights the powerful activating effect of the nitrogen atom. For our substrate, where C2 is occupied by fluorine, the reaction will proceed at the chloro-positions. Achieving selectivity between C3 and C5 often requires careful optimization of the palladium catalyst, ligand, and base.

Protocol 2: Regioselective Suzuki-Miyaura Coupling (Hypothetical Optimization)

This protocol outlines a starting point for the selective Suzuki-Miyaura coupling at one of the chloro-positions. Achieving high selectivity may require screening of ligands and conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 equiv)

  • SPhos (spherical phosphine ligand) (0.04 equiv)

  • Potassium phosphate (K3PO4) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS to assess the conversion and the ratio of mono-coupled isomers.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and unreacted starting material.

Strategy 3: C-H Functionalization via Directed Metallation

Functionalizing the C4 or C6 positions represents a powerful method for introducing novel substituents. Given the directing effect of the pyridine nitrogen, achieving selective deprotonation at C4 is challenging.[5] A protecting group on the nitrogen, like the borane group from Strategy 1, can help by reducing coordination of the base to the nitrogen. Alternatively, one could first perform an SNAr at the C2 position to install a directing metalation group (DMG), which can then direct an organolithium base to the C3 position. However, for direct functionalization of the parent scaffold, targeting C4 or C6 is the primary goal.

The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial for regioselective deprotonation.[4] The N-borane protection is highly recommended for this transformation to prevent competitive attack at the nitrogen.

Protocol 3: C4/C6-Lithiation and Electrophilic Quench

This protocol describes the deprotonation of N-borane protected this compound and subsequent reaction with an electrophile.

Materials:

  • This compound-borane complex (from Protocol 1) (1.0 equiv)

  • Anhydrous Diisopropylamine

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine, or a chlorosilane) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Prepare LDA: In a flame-dried, nitrogen-purged flask, dissolve anhydrous diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes at -78 °C.

  • Lithiation: In a separate flame-dried flask, dissolve the N-borane protected pyridine (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.

  • Slowly transfer the LDA solution via cannula into the solution of the N-borane protected pyridine at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add a solution of the chosen electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The crude product will still contain the borane protecting group. To deprotect, dissolve the crude material in a mixture of THF and 1M HCl and stir at room temperature for 1-2 hours.

  • Neutralize with saturated NaHCO3 and extract with ethyl acetate. Purify the final product by column chromatography.

Data Summary: Protecting Group Compatibility

The choice of a protecting group strategy is intrinsically linked to the planned subsequent reactions. The following table summarizes the compatibility of key strategies.

StrategyCompatible ReactionsIncompatible ReactionsKey Advantage
None (Direct Reaction) SNAr at C2 with strong nucleophiles; Suzuki at C3/C5 under optimized conditions.Reactions sensitive to Lewis bases (e.g., some lithiations); Reactions with strong electrophiles that can attack nitrogen.Most direct route; avoids extra steps.
N-Borane Protection C-H Lithiation/Electrophilic Quench; Grignard reactions; Palladium Cross-Coupling.Strongly acidic conditions; Strongly oxidizing conditions.Excellent for masking N-basicity; enables C-H functionalization.[10][11]
N-Oxide Formation Can facilitate SNAr at C2/C6; can direct some metallations.Reducing conditions (e.g., H2/Pd); Strongly acidic conditions.Modulates ring electronics; can be a precursor for other groups.[13]

Conclusion

The selective functionalization of this compound is a solvable challenge that hinges on the strategic application of modern synthetic methods. While direct reactions can be effective for certain transformations like SNAr at the C2-position, unlocking the full potential of this scaffold, particularly for C-H functionalization and preventing catalyst inhibition in cross-coupling reactions, necessitates the use of protecting groups. The pyridine-borane complex stands out as a robust and reliable intermediate that effectively silences the reactivity of the nitrogen lone pair. By combining these protecting group strategies with carefully optimized reaction conditions, researchers and drug development professionals can harness the complex reactivity of this compound to build molecular complexity with precision and control.

References

Application Notes and Protocols: Mastering Regioselectivity in Reactions of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 3,5-Dichloro-2-fluoropyridine

This compound is a highly versatile and strategically important building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of drug discovery, agrochemicals, and materials science, where the pyridine scaffold is a prevalent and often essential motif. The true synthetic power of this molecule lies in the differential reactivity of its three halogen substituents. The fluorine atom at the C2 position and the chlorine atoms at the C3 and C5 positions offer distinct chemical handles that can be addressed with remarkable precision.

Understanding and controlling the regioselectivity of reactions involving this substrate is paramount. It allows chemists to orchestrate complex synthetic sequences, building molecular architecture with a high degree of control and efficiency. This guide provides an in-depth exploration of the factors governing regioselectivity in the two most synthetically valuable transformations of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of this selectivity and provide field-proven protocols for researchers to leverage this unique reactivity in their own work.

Part 1: The Dominance of C2-Substitution in Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: Why the Fluorine Leaves First

Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a well-established transformation. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity of this process on this compound is decisively controlled by the electronic properties of the ring and its substituents.

  • Ring Activation: The ring nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions. This intrinsic electronic deficiency makes the ring susceptible to attack by nucleophiles.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine powerfully stabilizes the transition state leading to the Meisenheimer complex. Consequently, the C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bonds. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, illustrating the profound activating effect of the fluorine substituent.[1]

  • Positional Activation: The C2 position is ortho to the ring nitrogen, receiving the strongest inductive electron withdrawal, making it the most electrophilic site.

This combination of factors leads to a strong and predictable preference for nucleophilic attack at the C2 position, resulting in the selective displacement of the fluoride ion.

Visualization: Electronic Landscape of SNAr Reactivity

The following diagram illustrates the key factors directing nucleophilic attack to the C2 position. The electron-withdrawing effects of the nitrogen and halogen atoms create a highly electrophilic carbon center at C2, making it the prime target for nucleophiles.

SNAr_Regioselectivity cluster_pyridine This compound cluster_factors Controlling Factors cluster_outcome Reaction Outcome Pyridine N C2-F C3-Cl C4-H C5-Cl C6-H Outcome Preferential Nucleophilic Attack at C2 Position Pyridine:C2->Outcome Displacement of F- Factors Strong -I Effect of Ring Nitrogen High Electronegativity of Fluorine Stabilization of Meisenheimer Complex Factors->Pyridine:C2 Nucleophile Nucleophile (Nu-) Nucleophile->Pyridine:C2 Attack

Caption: Factors governing the high C2-regioselectivity in SNAr reactions.

Protocol 1: General Procedure for Regioselective C2-Amination

This protocol describes a general method for the substitution of the C2-fluorine with a primary or secondary amine. Such reactions often proceed under mild conditions without the need for a metal catalyst.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., round-bottom flask with condenser or sealed vial)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the anhydrous solvent.

  • Add the base, followed by the amine nucleophile.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring (TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-amino-3,5-dichloropyridine derivative.

Part 2: The Logic of C-Cl Functionalization in Cross-Coupling

Mechanistic Rationale: A Shift in Reactivity

In stark contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions operate under a completely different mechanistic manifold, leading to an inverted regioselectivity. The key step governing selectivity is the oxidative addition of the halopyridine to a Pd(0) complex.

  • Oxidative Addition Reactivity: The rate of oxidative addition for aryl halides follows the general trend of bond strength: C-I > C-Br > C-OTf > C-Cl >> C-F.[4] The carbon-fluorine bond is exceptionally strong and generally unreactive towards oxidative addition under standard cross-coupling conditions. Conversely, the carbon-chlorine bonds are significantly more susceptible to cleavage by the palladium catalyst.

  • Positional Selectivity (C3 vs. C5): Both chlorine atoms are at positions meta to the ring nitrogen. In many cases, functionalizing one of the two C-Cl positions selectively can be challenging, and mixtures of C3- and C5-coupled products may be obtained.[5] However, the electronic environment is not perfectly symmetrical due to the C2-fluorine. Subtle differences, combined with the steric profile of the catalyst's ligand sphere and the coupling partner, can sometimes be exploited to favor one position over the other.

Therefore, palladium-catalyzed reactions provide an orthogonal method for functionalizing the this compound core, selectively activating the C-Cl bonds while leaving the robust C-F bond untouched.

Visualization: The Palladium Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for cross-coupling reactions, highlighting the regioselectivity-determining oxidative addition step.

CrossCoupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Regioselectivity Determining Step) Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Product (Ar-R) ReductElim->Product Substrate This compound (Ar-X, X=Cl) Substrate->OxAdd C-Cl bond activation Reagent Organometallic Reagent (e.g., R-B(OR)2 or H-NR'R'') Reagent->Transmetal

Caption: Palladium catalytic cycle for cross-coupling reactions.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl or vinyl boronic acid (or ester) at a chloro position.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1 - 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

  • Under the inert atmosphere, add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-coupled product(s).

Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination

This protocol outlines the coupling of an amine at one of the chloro positions, a powerful method for C-N bond formation.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1 - 3 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand (if needed), and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80 - 110 °C) with stirring.

  • Monitor the reaction's progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Part 3: Orthogonal Reactivity for Sequential Functionalization

The true elegance of using this compound lies in exploiting the orthogonal reactivity of its C-F and C-Cl bonds. This allows for a programmed, stepwise functionalization of the pyridine ring, providing access to complex, highly substituted products that would be difficult to synthesize otherwise.

Visualization: Sequential Functionalization Workflow

The following workflow diagram illustrates the two primary strategies for the sequential modification of the this compound scaffold.

Sequential_Functionalization cluster_path1 Strategy A: SNAr First cluster_path2 Strategy B: Cross-Coupling First Start This compound SNAr SNAr Reaction (e.g., with R¹-NH₂) Start->SNAr CrossCoupling2 Cross-Coupling (e.g., Suzuki with R¹-B(OH)₂) Start->CrossCoupling2 Intermediate1 2-R¹NH-3,5-dichloropyridine SNAr->Intermediate1 CrossCoupling1 Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) Intermediate1->CrossCoupling1 Product1 Final Product A (Disubstituted Pyridine) CrossCoupling1->Product1 Intermediate2 3-R¹-5-chloro-2-fluoropyridine CrossCoupling2->Intermediate2 SNAr2 SNAr Reaction (e.g., with R²-NH₂) Intermediate2->SNAr2 Product2 Final Product B (Disubstituted Pyridine) SNAr2->Product2

Caption: Orthogonal strategies for sequential C-F and C-Cl bond functionalization.

Summary of Regioselective Transformations

The following table provides a quick-reference summary of the regiochemical outcomes for the key reactions discussed.

Reaction TypeReagents / Catalyst SystemPrimary Reactive Site(s)Typical Product StructureKey Considerations
Nucleophilic Aromatic Substitution (SNAr) O-, N-, S-Nucleophiles (e.g., R-OH, R₂NH, R-SH) + BaseC2 2-Nu-3,5-dichloropyridineHighly selective for C2-F displacement. Generally does not require a metal catalyst.
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(pin), Pd Catalyst (e.g., Pd(dppf)Cl₂), BaseC3 / C5 3-R-5-chloro-2-fluoropyridineSelective for C-Cl bonds over the C-F bond. Selectivity between C3 and C5 can be challenging.
Buchwald-Hartwig Amination R₂NH, Pd Pre-catalyst (e.g., G3-XPhos), Strong BaseC3 / C5 3-(R₂N)-5-chloro-2-fluoropyridineSelective for C-Cl bonds. Ligand choice is critical for efficiency.
Directed ortho-Metalation Strong Base (e.g., LDA), then Electrophile (E⁺)C4 4-E-3,5-dichloro-2-fluoropyridineThe C2-F and C3/C5-Cl groups can direct lithiation to the C4 position.[12]

Conclusion

This compound is a privileged scaffold whose synthetic potential is fully realized through the strategic application of regioselective reactions. The predictable and high-yielding displacement of the C2-fluorine via nucleophilic aromatic substitution stands in useful opposition to the palladium-catalyzed activation of the C3 and C5 chloro substituents. This orthogonal reactivity empowers chemists to design and execute efficient, modular syntheses of complex pyridine derivatives. By mastering the principles and protocols outlined in this guide, researchers can unlock the full potential of this versatile building block for applications in pharmaceutical, agrochemical, and materials research.

References

Application Note: One-Pot Sequential Functionalization of 3,5-Dichloro-2-fluoropyridine for the Synthesis of Highly Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot synthetic strategy for the selective functionalization of 3,5-Dichloro-2-fluoropyridine, a versatile building block in medicinal chemistry. By exploiting the inherent reactivity differences of the halogen substituents, a sequential nucleophilic aromatic substitution (SNAr) at the C2 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position, is achieved without the need for isolation of intermediates. This methodology provides a streamlined approach to the synthesis of diverse 2,3,5-trisubstituted pyridines, which are privileged scaffolds in numerous pharmacologically active compounds. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected outcomes, tailored for researchers in drug discovery and process development.

Introduction

Polysubstituted pyridine scaffolds are of paramount importance in the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules.[1] this compound is a particularly attractive starting material for the synthesis of complex pyridine derivatives, offering three distinct points for functionalization. The strategic placement of two chloro atoms and a fluoro atom on the pyridine ring allows for selective, sequential reactions, enabling the controlled introduction of various substituents.[2]

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[1][3] This application note describes a one-pot procedure for the synthesis of 2-amino-3-chloro-5-arylpyridine derivatives starting from this compound. This is achieved through a carefully orchestrated sequence of a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Mechanism and Strategy

The success of this one-pot synthesis hinges on the differential reactivity of the halogen atoms on the pyridine ring. The fluorine atom at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms at the C3 and C5 positions. This is due to the high electronegativity of fluorine, which activates the C2 position for nucleophilic attack.[2]

The reaction proceeds in two key steps within the same pot:

  • Nucleophilic Aromatic Substitution (SNAr): In the first step, a primary or secondary amine is introduced to selectively displace the fluoride at the C2 position. This reaction typically proceeds under mild conditions and with high regioselectivity.

  • Suzuki-Miyaura Cross-Coupling: Following the completion of the SNAr reaction, a palladium catalyst, a suitable ligand, a base, and an aryl boronic acid are added to the reaction mixture. The palladium catalyst facilitates the cross-coupling reaction, preferentially at the C5 position over the C3 position, to introduce an aryl group.

This sequential approach allows for the controlled and modular synthesis of a library of 2,3,5-trisubstituted pyridines from a common starting material.

Logical Workflow of the One-Pot Synthesis

G cluster_0 One-Pot Reaction Vessel A This compound + Amine (R-NH2) B Intermediate: 2-Amino-3,5-dichloropyridine A->B Step 1: SNAr Reaction (Selective C-F substitution) C Addition of: - Palladium Catalyst - Ligand - Base - Aryl Boronic Acid (Ar-B(OH)2) B->C In situ transition D Final Product: 2-Amino-3-chloro-5-arylpyridine C->D Step 2: Suzuki Coupling (Selective C-Cl substitution)

Caption: Workflow of the one-pot sequential SNAr and Suzuki coupling.

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a 2-amino-3-chloro-5-arylpyridine derivative.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas line (e.g., manifold or balloon)

  • Standard laboratory glassware

Procedure:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Add the desired amine (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Once the SNAr reaction is complete, cool the reaction mixture to room temperature.

  • To the same flask, add the aryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to a higher temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the progress of the Suzuki coupling by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3-chloro-5-arylpyridine.

Data Presentation

Table 1: Representative Examples and Yields

EntryAmineAryl Boronic AcidProductYield (%)
1MorpholinePhenylboronic acid4-(3-Chloro-5-phenylpyridin-2-yl)morpholine78
2Piperidine4-Methoxyphenylboronic acid1-(3-Chloro-5-(4-methoxyphenyl)pyridin-2-yl)piperidine75
3Aniline3-Tolylboronic acidN-(3-Chloro-5-(m-tolyl)pyridin-2-yl)aniline68

Yields are for the isolated, purified product after the one-pot sequence.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete SNAr reactionInsufficient temperature or reaction time.Increase the temperature or prolong the reaction time. Ensure the amine is of sufficient purity and nucleophilicity.
Low yield in Suzuki couplingInactive catalyst or incomplete transmetalation.Use fresh palladium catalyst and ensure anhydrous conditions. Consider using a different ligand or base.
Formation of side productsHomocoupling of the boronic acid or reaction at the C3 position.Thoroughly de-gas the reaction mixture to minimize oxygen. Optimize the catalyst and ligand system to enhance selectivity.
Difficult purificationCo-elution of starting materials or byproducts.Optimize the chromatographic conditions. A pre-purification step (e.g., an aqueous wash) may be beneficial.

Safety Considerations

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • This compound is a halogenated compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Palladium catalysts are heavy metals and should be handled with appropriate personal protective equipment (PPE).

  • Always wear safety glasses, gloves, and a lab coat when performing this procedure.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The one-pot sequential functionalization of this compound via an SNAr reaction followed by a Suzuki-Miyaura coupling is a highly efficient and modular method for the synthesis of complex, polysubstituted pyridines. This approach streamlines the synthetic process, reduces waste, and allows for the rapid generation of diverse compound libraries for drug discovery and development. The detailed protocol and troubleshooting guide provided in this application note will enable researchers to effectively implement this valuable synthetic strategy in their own laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3,5-Dichloro-2-fluoropyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura coupling of 3,5-Dichloro-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-deficient nature of the pyridine ring, combined with the unique substitution pattern, presents distinct challenges. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance reaction efficiency and yield.

I. Troubleshooting Common Issues

This section addresses prevalent challenges encountered during the Suzuki coupling of this compound, offering causative explanations and actionable solutions.

Problem 1: Consistently Low or No Yield of the Desired Product

Low yields are a frequent hurdle and can often be traced back to several key factors related to the specific substrates involved.[1]

Potential Causes & Solutions:

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1]

  • Substrate Reactivity: Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[2][3][4][5]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier for the C-Cl bond oxidative addition. However, be aware that higher temperatures can also accelerate side reactions.[1] Highly active catalyst systems are often necessary for coupling 2-chloropyridines.[1]

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh3)4 or a modern precatalyst designed for efficient generation of the active catalyst.[6] Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst.[6]

Problem 2: Significant Formation of Side Products

The appearance of unintended products can complicate purification and significantly reduce the yield of the desired compound.

Potential Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[7][8] This is a common side reaction, especially with heteroaryl boronic acids.[9]

    • Mitigation:

      • Use Boronic Esters or Trifluoroborates: These derivatives, such as pinacol esters or MIDA boronates, exhibit greater stability and can release the boronic acid slowly during the reaction, minimizing its concentration and thus the likelihood of protodeboronation.[8]

      • Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation.[9] Using anhydrous solvents or a controlled amount of water can be beneficial.[10][11]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a prevalent side reaction.[12] This is often promoted by the presence of oxygen and Pd(II) species.[1][12]

    • Mitigation:

      • Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[12][13]

      • Use a Pd(0) Catalyst: Employing a Pd(0) catalyst source like Pd(PPh3)4 or a precatalyst that efficiently generates the active Pd(0) species can suppress homocoupling.[12]

      • Appropriate Ligands: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[12]

  • Dehalogenation: The replacement of a chlorine atom on the pyridine ring with a hydrogen atom can occur, particularly with electron-deficient aryl halides.

    • Mitigation:

      • Weaker Base: Strong bases can sometimes promote pathways leading to dehalogenation. Switching to a milder base like potassium carbonate or potassium fluoride might be advantageous.[14]

      • Solvent Choice: The choice of solvent can influence the extent of dehalogenation.

II. Frequently Asked Questions (FAQs)

Catalyst and Ligands

Q1: Which palladium source is best for the Suzuki coupling of this compound?

A1: While Pd(OAc)2 is a common and cost-effective choice, for challenging substrates like dichloropyridines, more advanced catalyst systems are often required. Precatalysts from Buchwald, such as SPhos and XPhos precatalysts, are designed for high activity and are often effective.[9] Pd(PPh3)4 is a reliable Pd(0) source that can also be used.

Q2: Why are bulky, electron-rich phosphine ligands recommended?

A2: These ligands, like SPhos and XPhos, serve multiple purposes. They stabilize the palladium catalyst, promote the challenging oxidative addition of the C-Cl bond, and their steric bulk helps to prevent catalyst deactivation by the pyridine nitrogen and can also suppress homocoupling of the boronic acid.[1][12]

Base and Solvent Selection

Q3: How do I choose the right base for my reaction?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.[1]

  • Common Choices: Inorganic bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4) are widely used.[1]

  • For Challenging Couplings: For electron-deficient substrates, a stronger base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often more effective.[1][14]

Q4: What is the role of water in the reaction, and should I use anhydrous conditions?

A4: The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting that water is needed for the catalytic cycle.[9] Most boronic esters are also thought to hydrolyze to boronic acids before reacting.[9] However, excess water can lead to protodeboronation. Therefore, using a carefully controlled amount of water in an organic solvent is often the best approach. Anhydrous conditions with a base like K3PO4 can be beneficial if protodeboronation is a significant issue.[10]

Q5: Which solvents are recommended for this reaction?

A5: A variety of organic solvents can be used, including dioxane, THF, DMF, and toluene, often with a small amount of water.[9] The choice of solvent can affect the solubility of the reagents and the reaction rate.[15] For instance, polar aprotic solvents like DMF can sometimes influence the selectivity of the reaction.[16][17] A common starting point is a mixture of dioxane and water.[18]

Reaction Parameters

Q6: What is a typical reaction temperature and time?

A6: Due to the lower reactivity of the C-Cl bond, higher temperatures, typically in the range of 80-120 °C, are often required.[1][19] Reaction times can vary from a few hours to 24 hours, and it is essential to monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][13]

Q7: Is it necessary to run the reaction under an inert atmosphere?

A7: Absolutely. The Pd(0) catalyst is sensitive to oxygen, and its presence can lead to catalyst deactivation and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1] Therefore, it is critical to use degassed solvents and maintain an inert atmosphere of argon or nitrogen throughout the reaction.[1][13]

III. Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K3PO4, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Comparative Data for Reaction Conditions

The following table summarizes typical starting conditions and potential optimizations for the Suzuki coupling of chloro-pyridines.

ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / Buchwald Ligand (SPhos, XPhos)Increased activity and stability, promotes oxidative addition.
Ligand PPh₃Buchwald Ligands, NHCsBulky, electron-rich ligands enhance catalyst performance.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can improve the rate of transmetalation.[1][14]
Solvent Dioxane/H₂OToluene/H₂O, THF/H₂O, DMFSolvent can affect solubility and reactivity.[15][16][17]
Boron Source Boronic AcidBoronic Ester (Pinacol, MIDA), TrifluoroborateMore stable alternatives to minimize protodeboronation.[8]
Temperature 80-90 °C100-120 °COvercomes the activation barrier for C-Cl bond cleavage.[1]

IV. Visual Guides

Troubleshooting Workflow

G start Low Yield in Suzuki Coupling check_sm Check Starting Material Purity start->check_sm side_reactions Identify Side Products start->side_reactions Side Products Present check_reagents Assess Reagent Stability (Boronic Acid) check_sm->check_reagents Purity OK optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents Stable optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Vary Solvent System optimize_base->optimize_solvent optimize_temp Increase Reaction Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success protodeboronation Protodeboronation Observed? side_reactions->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_ester Switch to Boronic Ester/Trifluoroborate protodeboronation->use_ester Yes homocoupling->optimize_catalyst No degas Ensure Rigorous Degassing homocoupling->degas Yes use_ester->optimize_catalyst degas->optimize_catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Key Parameter Selection

G sub Substrate This compound cat Catalyst System Palladium Source Ligand sub->cat base Base K₃PO₄ Cs₂CO₃ K₂CO₃ cat:pd->base Pd(OAc)₂ or Precatalyst cat:l->base SPhos or XPhos boron Boron Reagent Boronic Acid Boronic Ester Trifluoroborate base->boron solvent Solvent Dioxane/H₂O THF/H₂O Toluene/H₂O boron->solvent product Desired Product solvent->product

References

common side reactions with 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, minimize byproduct formation, and achieve your desired synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound, offering multiple sites for chemical modification. Its reactivity is governed by the interplay of the electron-withdrawing effects of the two chlorine atoms, the highly electronegative fluorine atom, and the inherent electronic properties of the pyridine ring. This unique electronic landscape makes it an excellent substrate for a variety of transformations, but also predisposes it to several common side reactions. Understanding the hierarchy of reactive sites is crucial for predicting and controlling reaction outcomes.

The pyridine nitrogen and the halogen substituents create an electron-deficient ring system, making it susceptible to nucleophilic attack. Generally, positions ortho and para to the nitrogen are most activated. The fluorine at the C-2 position and the chlorines at the C-3 and C-5 positions all contribute to this electron deficiency.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr)

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen is the most likely to be displaced, and why am I getting a mixture of products?

Answer:

In SNAr reactions on polyhalogenated pyridines, the leaving group ability and the stability of the intermediate Meisenheimer complex are key factors. For halogen leaving groups in activated aromatic systems, the order of reactivity is typically F > Cl > Br > I.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state.

However, the regioselectivity is also influenced by the position of the halogen relative to the activating nitrogen atom. Positions ortho (C2, C6) and para (C4) to the ring nitrogen are generally the most activated towards nucleophilic attack. In this compound, the fluorine is at the highly activated C-2 position. Therefore, the fluorine atom at the C-2 position is the most probable site of initial nucleophilic attack and displacement.

If you are observing a mixture of products, it could be due to several factors:

  • Reaction Conditions: Harsh reaction conditions (high temperatures, strong bases) can lead to less selective reactions, potentially causing the displacement of the chlorine atoms as well.

  • Nucleophile: Very reactive or sterically unhindered nucleophiles might exhibit lower selectivity.

  • Stepwise Substitution: After the initial displacement of fluorine, the resulting product is still a dichloropyridine derivative, which can undergo a second substitution reaction under the reaction conditions.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature and monitor the progress carefully. This will favor the kinetically preferred product, which is likely the substitution at the C-2 position.

  • Use a Milder Base: If a base is required, switch to a weaker base (e.g., from NaH to K₂CO₃ or an organic base like triethylamine).

  • Control Stoichiometry: Use a stoichiometric amount of the nucleophile (or a slight excess) to minimize double substitution.

  • Monitor the Reaction Over Time: Take aliquots at different time points to identify the initial product and observe the formation of any secondary products.

Question 2: I am observing the formation of a hydroxylated byproduct, likely from the hydrolysis of my starting material. How can I prevent this?

Answer:

The electron-deficient nature of the this compound ring makes it susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. The likely product of hydrolysis is 3,5-dichloro-2-pyridone.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Use a Non-Nucleophilic Base: If a base is required, choose one that is non-nucleophilic and has a low affinity for water, such as a sterically hindered organic base (e.g., DBU, DIPEA) or anhydrous inorganic bases like Cs₂CO₃.

  • Purify Solvents and Reagents: Ensure that your solvents and reagents are free from water contamination. Distillation of solvents and drying of reagents may be necessary.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Question 3: In my Suzuki-Miyaura coupling reaction, which chlorine atom is expected to react first? I am observing a mixture of mono- and di-substituted products.

Answer:

While there is limited direct literature on the Suzuki-Miyaura coupling of this compound, we can infer the expected regioselectivity from studies on similar substrates. For instance, in the Suzuki coupling of 2,3,5-trichloropyridine, the chlorine at the C-2 position is selectively replaced, highlighting the enhanced reactivity of the ortho position to the pyridine nitrogen.[2][3] The C-2 position is electronically activated by the nitrogen atom, facilitating the oxidative addition of the palladium catalyst.

Therefore, in this compound, the initial cross-coupling reaction is most likely to occur at one of the C-Cl bonds rather than the stronger C-F bond. Between the two chlorine atoms at C-3 and C-5, the electronic environment is similar. However, the presence of the fluorine at C-2 may have a subtle electronic influence. In the absence of direct experimental data for this specific molecule, it is plausible that a mixture of mono-arylated products (at C-3 and C-5) could be formed, or that one position may be slightly favored.

The formation of di-substituted products indicates that the mono-substituted product is reactive enough to undergo a second coupling reaction.

Troubleshooting Protocol for Selectivity:

  • Control Stoichiometry: Use a limiting amount of the boronic acid (e.g., 0.95 equivalents) to favor mono-substitution.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity.

  • Choose a Less Active Catalyst: A less reactive palladium catalyst/ligand system might provide better selectivity for the more reactive C-Cl bond.

Question 4: I am observing a significant amount of a dehalogenated byproduct (hydrodechlorination or defluorination) in my cross-coupling reaction. What is the cause and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where a halogen is replaced by a hydrogen atom.[4] This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. This Pd-H species can then participate in the catalytic cycle, leading to the reduced byproduct.

In the case of this compound, both dechlorination and defluorination are possible. Given the relative bond strengths (C-F > C-Cl), dechlorination is generally more likely. However, defluorination of fluoropyridines is also a known side reaction, particularly with certain catalyst systems and under harsh conditions.[5]

Troubleshooting Protocol to Minimize Hydrodehalogenation:

ParameterRecommendationRationale
Base Use a weaker, non-hydridic base.Strong bases can promote the formation of Pd-H species. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of alkoxides.[4]
Solvent Use aprotic solvents.Aprotic solvents like dioxane, THF, or toluene are less likely to act as hydride sources compared to alcohols.
Ligand Use bulky, electron-rich phosphine ligands.Ligands like XPhos or SPhos can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.
Water Content Control the amount of water.While some water can be beneficial in Suzuki reactions, excess water can be a source of protons for hydrodehalogenation. If using anhydrous conditions, ensure all components are dry.

Question 5: My Sonogashira/Buchwald-Hartwig reaction is giving low yields and I see homocoupling of my alkyne/amine starting material. What can I do?

Answer:

Homocoupling of the nucleophilic partner (alkyne in Sonogashira, amine in Buchwald-Hartwig) is a common side reaction. In Sonogashira coupling, this is often referred to as Glaser coupling and is promoted by the copper co-catalyst in the presence of oxygen.[6] In Buchwald-Hartwig amination, oxidative coupling of amines can also occur.

Troubleshooting Protocol:

  • Degas Thoroughly: Oxygen is a major contributor to homocoupling in Sonogashira reactions. Ensure your solvents and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.

  • Use a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira protocols have been developed which can significantly reduce or eliminate the homocoupling side reaction.

  • Optimize Catalyst and Ligand: For Buchwald-Hartwig amination, the choice of palladium precursor and ligand is critical. Using well-defined pre-catalysts and appropriate bulky, electron-rich phosphine ligands can improve the rate of the desired cross-coupling relative to side reactions.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling more than the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carbon atoms bearing the halogen substituents. The reactivity order for nucleophilic aromatic substitution is generally C2-F > C3-Cl ≈ C5-Cl. For palladium-catalyzed cross-coupling reactions, the C-Cl bonds are more reactive than the C-F bond, with the relative reactivity of the C3-Cl and C5-Cl bonds being similar.

Q2: How does the fluorine substituent influence the reactivity of the pyridine ring?

A2: The fluorine atom has a strong electron-withdrawing inductive effect, which further activates the already electron-deficient pyridine ring towards nucleophilic attack.[8] This makes SNAr reactions, particularly at the C-2 position, more facile compared to non-fluorinated analogues. Conversely, this deactivates the ring towards electrophilic aromatic substitution.

Q3: Can I selectively functionalize one chlorine atom over the other in cross-coupling reactions?

A3: Achieving high regioselectivity between the C-3 and C-5 chlorine atoms can be challenging due to their similar electronic environments. Subtle differences in steric hindrance or electronic effects from the C-2 fluorine might lead to a slight preference for one position. Careful optimization of the catalyst, ligand, and reaction conditions would be necessary to achieve significant selectivity.

Q4: What are the main safety precautions when working with this compound?

A4: this compound is a toxic and irritant chemical. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Upon heating, it may decompose to produce corrosive and/or toxic fumes.[9]

Visualizing Reaction Pathways

Experimental Workflow for Troubleshooting a Suzuki-Miyaura Coupling Reaction

G start Low Yield in Suzuki Coupling check_sm Check for Unreacted Starting Material start->check_sm Yes byproducts Complex Mixture of Byproducts start->byproducts Yes increase_temp Increase Temperature check_sm->increase_temp Option 1 new_catalyst Switch to More Active Catalyst/Ligand (e.g., Buchwald G3/G4, XPhos) check_sm->new_catalyst Option 2 dehalogenation Hydrodehalogenation Observed byproducts->dehalogenation homocoupling Homocoupling Observed byproducts->homocoupling screen_bases Screen Different Bases (K3PO4, Cs2CO3) byproducts->screen_bases Option 1 lower_temp Lower Reaction Temperature byproducts->lower_temp Option 2 aprotic_solvent aprotic_solvent dehalogenation->aprotic_solvent Use Aprotic Solvent degas degas homocoupling->degas Ensure Thorough Degassing

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Logical Relationship for SNAr Reactivity

SNAr_Reactivity cluster_molecule This compound cluster_effects Electronic Effects cluster_outcome Predicted Reactivity F Fluorine at C-2 Inductive Strong Inductive Effect (-I) F->Inductive Cl3 Chlorine at C-3 Cl5 Chlorine at C-5 N Pyridine Nitrogen Activation Ring Activation (ortho/para to N) N->Activation SNAr Favors Nucleophilic Aromatic Substitution (SNAr) Inductive->SNAr Activation->SNAr C2_reactive C-2 Position is Most Electrophilic SNAr->C2_reactive

Caption: The influence of substituents on the SNAr reactivity of this compound.

References

Technical Support Center: Purification of Products from 3,5-Dichloro-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 3,5-dichloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond generic protocols to offer insights grounded in the specific chemical properties of fluorinated dichloropyridines and their derivatives.

Introduction: The Unique Purification Challenges of this compound Derivatives

This compound is a versatile building block in medicinal chemistry and agrochemicals, prized for its role in creating complex, biologically active molecules.[1] However, the very features that make it a valuable synthetic intermediate—the presence of halogen atoms and a pyridine ring—also introduce specific challenges during product purification. These can range from removing residual palladium catalysts after cross-coupling reactions to separating structurally similar isomers and byproducts. This guide provides a systematic approach to troubleshooting these issues, ensuring the integrity and purity of your final compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.

Issue 1: Persistent Palladium Contamination in Suzuki Coupling Products

Question: I've performed a Suzuki coupling reaction with this compound and an arylboronic acid. After workup and column chromatography, I'm still detecting residual palladium in my product by ICP-MS. Why is this happening and how can I remove it?

Answer: Palladium removal is a common challenge in cross-coupling reactions involving pyridine-containing compounds.[2] The nitrogen atom in the pyridine ring can act as a ligand, coordinating with palladium species and keeping them in solution, which makes their removal by simple filtration or standard chromatography difficult.[2]

Causality and Strategic Solutions:

The nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the ligands used in the reaction can significantly impact the ease of removal.[3] Here is a multi-pronged strategy to address this issue:

Experimental Protocol: Sequential Palladium Scavenging

  • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This will remove heterogeneous palladium, such as palladium on carbon (Pd/C), and some precipitated palladium species.[4]

  • Adsorption with Activated Carbon: If palladium persists, stir the crude product solution with activated carbon. Be aware that activated carbon can sometimes adsorb the product as well, so a preliminary small-scale test is recommended to assess potential product loss.[2][3]

  • Targeted Scavenging: For stubborn, soluble palladium complexes, the use of solid-supported scavengers is highly effective.[2][3] Thiol-based scavengers are particularly efficient at binding a wide range of palladium species.[3]

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene). Add a thiol-based scavenger (typically 2-5 equivalents relative to the initial palladium loading). Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours. Filter off the scavenger and concentrate the filtrate.[2]

  • Crystallization: Recrystallization can be a powerful final step to remove trace amounts of palladium.[2]

Method Target Palladium Species Advantages Disadvantages
Filtration through Celite Heterogeneous Pd (e.g., Pd/C), precipitated PdSimple, fastIneffective for soluble Pd complexes[4]
Activated Carbon Various Pd speciesCost-effectiveCan adsorb the desired product[3]
Thiol-Based Scavengers Soluble Pd(0) and Pd(II) complexesHigh efficiency and selectivityHigher cost
Recrystallization Trace impuritiesCan yield highly pure productPotential for product loss in mother liquor

Workflow for Palladium Removal:

A Crude Reaction Mixture B Filter through Celite A->B C Analyze for Pd B->C If Pd > Limit D Treat with Activated Carbon C->D I Pure Product C->I If Pd < Limit E Analyze for Pd D->E If Pd > Limit F Use Thiol Scavenger E->F E->I If Pd < Limit G Analyze for Pd F->G If Pd > Limit H Recrystallization G->H G->I If Pd < Limit H->I

Caption: Sequential strategy for palladium removal.

Issue 2: Difficulty in Separating Product from Starting Material in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I've performed a nucleophilic aromatic substitution on this compound with an amine nucleophile. My TLC and NMR show a mixture of my desired product and unreacted starting material. How can I effectively separate them?

Answer: This is a common issue, especially if the reaction has not gone to completion. The starting material and the monosubstituted product can have similar polarities, making chromatographic separation challenging.

Strategic Solutions:

  • Acid-Base Extraction: This is often the most effective method. The basicity of the pyridine nitrogen allows for selective extraction.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product and any unreacted starting material, being basic pyridines, will move into the aqueous layer as their hydrochloride salts.

      • Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) until it is basic to litmus paper.

      • Extract the aqueous layer with fresh organic solvent. The product and starting material will now be back in the organic phase.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Rationale: This procedure removes non-basic impurities. While it won't separate the product from the starting material, it provides a cleaner mixture for the subsequent purification step.

  • Optimized Column Chromatography:

    • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often necessary. Consider using a solvent system with a different selectivity, such as dichloromethane/methanol.

    • Stationary Phase: For closely eluting compounds, using a high-performance silica gel or a different stationary phase like alumina can sometimes improve separation. Given the fluorinated nature of the compounds, a fluorinated stationary phase could also be explored for enhanced separation.[5]

  • Recrystallization: If the product is a solid, recrystallization can be highly effective. The key is to find a solvent or solvent pair where the product and starting material have different solubilities.

    • Solvent Screening: Test the solubility of both the crude mixture and the pure starting material in various solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the product well when hot but poorly when cold, while the starting material remains in solution upon cooling.[6][7]

Logical Flow for SNAr Product Purification:

A Crude SNAr Reaction Mixture B Acid-Base Extraction A->B C Purified Crude Product B->C D Is Product Solid? C->D E Recrystallization D->E Yes F Column Chromatography D->F No G Pure Product E->G F->G

References

optimizing reaction conditions for 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The information herein is structured to explain the causality behind experimental choices, ensuring both success and reproducibility in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, reactivity, and handling of this compound.

Q1: What are the key structural and reactivity features of this compound?

A1: this compound is a halogenated pyridine derivative with distinct reactive sites. Its utility as a chemical intermediate stems from the differential reactivity of its halogen substituents.

  • C2-Fluorine: The fluorine atom at the C2 position is the most reactive site for Nucleophilic Aromatic Substitution (SNAr) . This is due to two primary factors:

    • Activation by the Ring Nitrogen: The electron-withdrawing effect of the adjacent ring nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, which is formed during the SNAr reaction.[1]

    • Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[2][3]

  • C3 and C5-Chlorine: The chlorine atoms at the C3 and C5 positions are significantly less reactive towards SNAr. However, these C-Cl bonds are the primary sites for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Q2: What are the primary applications of this compound in research and development?

A2: This compound is a versatile building block, primarily used in the pharmaceutical and agrochemical industries.[4] Its ability to undergo sequential and site-selective functionalization makes it valuable for constructing complex, biologically active molecules, including antiviral and antibacterial agents.[4]

Q3: What are the essential safety precautions when handling this compound?

A3: While specific toxicological data for this compound is limited, it should be handled with care, assuming hazards similar to related polychlorinated/fluorinated pyridines. The related compound, 3,5-dichloro-2,4,6-trifluoropyridine, is highly toxic if inhaled, ingested, or absorbed through the skin and may decompose upon heating to produce corrosive and toxic fumes.[5][6]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Thermal Stability: Avoid excessive heating, as it may lead to decomposition and the release of hazardous gases like HCl and HF.[6]

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction performed on this substrate, typically involving the displacement of the C2-fluoride.

Q4: My SNAr reaction with an amine nucleophile is slow or incomplete. How can I improve the reaction rate and yield?

A4: Several factors can lead to a sluggish SNAr reaction. The key is to enhance the nucleophilicity of the attacking species and ensure optimal reaction conditions.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sufficiently strong base is needed to deprotonate the nucleophile (if it's a primary/secondary amine or thiol) or to scavenge the HF byproduct.

    • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are often effective and are compatible with a wide range of functional groups.[7]

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally weaker.

    • Strong Bases: For less reactive nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, but these are incompatible with many functional groups.[7]

  • Solvent Choice: Polar aprotic solvents are ideal as they can solvate the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN).[8]

  • Temperature: While many SNAr reactions on 2-fluoropyridines can occur at or slightly above room temperature, heating is often required.[9] A systematic increase in temperature (e.g., from 60 °C to 100 °C) can significantly accelerate the reaction. Monitor for potential side reactions at higher temperatures.

Q5: I am observing the formation of side products. What are they and how can they be minimized?

A5: Side product formation often arises from competing reactions or degradation.

  • Hydrolysis: If water is present, hydrolysis of the C2-fluoride to form 3,5-dichloro-2-pyridone can occur, especially at high temperatures or in the presence of a strong base. Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon).

  • Di-substitution: If a di-functional nucleophile (e.g., a diamine) is used, intermolecular cross-linking can occur. Solution: Use a high dilution or add the pyridine substrate slowly to a solution of the nucleophile.

  • Reaction at C3/C5: While much less favorable, reaction at the chloro positions can occur under very harsh conditions (high temperature, very strong nucleophile). Solution: Maintain the lowest effective reaction temperature. The kinetic product will be the desired C2-substituted pyridine.

Workflow: Troubleshooting a Low-Yield SNAr Reaction

The following diagram outlines a logical decision-making process for addressing low yields in SNAr reactions.

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Is Reaction Temperature Optimized? check_reagents->check_temp Reagents OK failure Consult Further Literature check_reagents->failure Impurity/Water Detected check_temp->check_temp check_base Is Base Strength Sufficient? check_temp->check_base Yes check_base->check_base check_solvent Is Solvent Appropriate? (Polar Aprotic) check_base->check_solvent Yes success High Yield Achieved check_solvent->success Yes check_solvent->failure No (Switch to DMF/DMSO)

Caption: A decision tree for troubleshooting SNAr reactions.

Section 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

This reaction is used to form C-C bonds, typically at the C3 or C5 positions.

Q6: My Suzuki coupling reaction at the chloro positions is not working. What are the most critical parameters to check?

A6: Suzuki reactions are complex, multi-step catalytic cycles. Failure can often be traced to the catalyst system, base, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction.

    • Oxygen Sensitivity: The active Pd(0) species can be oxidized and deactivated by oxygen. Solution: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon for 15-30 minutes) and maintain an inert atmosphere.

    • Ligand Choice: For challenging substrates like chloro-pyridines, specialized phosphine ligands are often required to promote oxidative addition and prevent catalyst decomposition. Standard ligands like PPh₃ may be insufficient. Consider using bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.

  • Base and Solvent Incompatibility: The base is crucial for activating the boronic acid.

    • Base Strength & Solubility: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is often effective.[10] The base must be strong enough to facilitate transmetalation but not so strong that it degrades the substrate or catalyst. Inadequate solubility of the base can also stall the reaction.

    • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is common, as it helps dissolve both the organic substrate and the inorganic base.[10][11]

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Solution: Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Q7: How can I achieve selective mono-arylation versus di-arylation at the C3 and C5 positions?

A7: Achieving selectivity can be challenging as the electronic environments of C3 and C5 are similar.

  • Stoichiometry: The most straightforward approach is to use a slight deficiency or stoichiometric amount (e.g., 0.95 to 1.1 equivalents) of the boronic acid to favor mono-substitution. This will likely result in a mixture of starting material, mono-arylated product, and a small amount of di-arylated product, requiring chromatographic separation.

  • Reaction Time and Temperature: Stopping the reaction before it reaches full conversion of the mono-substituted intermediate can increase its relative yield. Monitor the reaction by TLC or LC-MS to determine the optimal time to quench.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Comment
Substrate This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv (for di-substitution)
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, effective palladium sources.
Ligand SPhos or XPhos1.1 - 1.2 x Pd mol%
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)Biphasic system to dissolve all components.
Temperature 80 - 110 °CHeating is almost always required for C-Cl activation.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation.

Section 4: Troubleshooting Guide for Buchwald-Hartwig Amination

This is another powerful palladium-catalyzed method for forming C-N bonds at the chloro-positions.

Q8: What are the key differences and advantages of using Buchwald-Hartwig amination over SNAr for this substrate?

A8: While SNAr targets the C2-fluoride, Buchwald-Hartwig targets the C3/C5-chlorides. This provides an orthogonal strategy for functionalization.

  • Site Selectivity: Buchwald-Hartwig allows for the formation of C-N bonds at positions that are unreactive to SNAr under typical conditions.

  • Scope: The reaction is incredibly broad and allows for the coupling of a vast range of amines, including those that are poor nucleophiles for SNAr.[12]

  • Conditions: The reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and specialized phosphine ligands.[7]

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the fundamental steps of the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl amido Amido Complex ox_add->amido + HNR'R'' - HX amido->pd0 Reductive Elimination product Product (Ar-NR'R'') amido->product l1 Ar-Cl l2 HNR'R'' (Base) l3 Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Section 5: Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for SNAr with a Primary Amine

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 equiv), the primary amine (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.1-0.5 M.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate (EtOAc) (3x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Q9: What analytical methods are best for monitoring these reactions and characterizing the products?

A9: A combination of techniques is essential for reliable analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reaction progress.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are crucial for unambiguous structure elucidation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile compounds.[13]

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product, especially for pharmaceutical applications.[13]

References

Technical Support Center: Troubleshooting Failed Reactions with 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during its use in chemical synthesis. As a senior application scientist, I will walk you through potential pitfalls and their solutions, grounded in mechanistic principles and field-proven experience.

Understanding the Reactivity of this compound

This compound is a versatile, electron-deficient heterocyclic building block. Its reactivity is primarily dictated by the interplay of the two chloro substituents and the highly activating fluoro group at the 2-position. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making the C2 position the most reactive site for nucleophilic attack.[1][2] The chlorine atoms at the 3 and 5 positions are less reactive towards SNAr but can participate in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My SNAr reaction with an amine/alkoxide nucleophile is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

This is a common issue that can often be resolved by systematically evaluating the reaction parameters. The electron-deficient nature of the pyridine ring facilitates SNAr, but several factors can impede the reaction.[3]

Possible Causes & Solutions:

  • Insufficiently Strong Base: The nucleophile needs to be sufficiently activated. For amines, a common issue is the formation of the corresponding ammonium salt, which is not nucleophilic. For alcohols, incomplete deprotonation will limit the concentration of the active alkoxide.

    • Solution: Switch to a stronger, non-nucleophilic base. For alcohol nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. For amine nucleophiles, consider using a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a robust inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at elevated temperatures.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[4]

    • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the intermediate and accelerating the reaction. Tetrahydrofuran (THF) can also be used, often with a strong base like NaH.[1]

  • Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity.[2]

    • Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, with the potential to go up to 120 °C or higher, depending on the stability of your reactants. Monitor for decomposition of starting materials at higher temperatures.

  • Competitive Binding of the Nucleophile to the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated or coordinate to Lewis acids, which can affect the electronics of the ring and the progress of the reaction. While the electron-withdrawing halogens reduce the basicity of the pyridine nitrogen, this can still be a factor with certain nucleophiles or under acidic conditions.

    • Solution: Ensure the reaction is run under basic conditions to keep the pyridine nitrogen unprotonated.

Troubleshooting Workflow for Sluggish SNAr Reactions:

start Sluggish SNAr Reaction base Is the base strong enough? (e.g., NaH, KOtBu for alcohols; K2CO3, Cs2CO3 for amines) start->base Check solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO, NMP) base->solvent Yes action_base Switch to a stronger base base->action_base No temp Is the reaction temperature sufficient? (e.g., 80-120 °C) solvent->temp Yes action_solvent Change to a polar aprotic solvent solvent->action_solvent No result Improved Reaction Rate temp->result Yes action_temp Increase reaction temperature temp->action_temp No action_base->base action_solvent->solvent action_temp->temp

Caption: Troubleshooting decision tree for slow SNAr reactions.

Question 2: I am observing the formation of a byproduct that appears to be the hydrolysis of the starting material (3,5-dichloro-2-hydroxypyridine). How can I prevent this?

Answer:

The formation of the corresponding pyridone is a classic side reaction, especially when using aqueous bases or if there is residual water in your solvents or reagents.

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water can lead to the formation of hydroxide ions, which are potent nucleophiles and will readily displace the fluoride.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry your glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Base-Mediated Hydrolysis: Some bases can promote hydrolysis.

    • Solution: If using an aqueous base is unavoidable, try to minimize the amount of water present. Alternatively, switch to an anhydrous base/solvent system as described above.

Experimental Protocol: Anhydrous SNAr with an Alcohol Nucleophile

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq.) as a mineral oil dispersion.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.1 eq.) dissolved in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until completion.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 3: My Suzuki-Miyaura coupling reaction at one of the chloro positions is failing. I'm recovering my starting material. What should I investigate?

Answer:

While the chloro groups are less reactive than iodo or bromo substituents, Suzuki-Miyaura couplings are certainly feasible. Failure to react often points to issues with the catalyst system or reaction conditions.[5]

Possible Causes & Solutions:

  • Inactive Catalyst System: The oxidative addition of an aryl chloride to a palladium(0) center is often the rate-limiting step and requires an electron-rich and sterically hindered catalyst.[5][6]

    • Solution: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system. Buchwald or Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often excellent choices for activating aryl chlorides.[7]

  • Inappropriate Base: The base is crucial for activating the boronic acid in the transmetalation step.[6]

    • Solution: Potassium phosphate (K₃PO₄) is often a very effective base for challenging Suzuki couplings. Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF). The choice of base can be solvent and substrate-dependent, so screening may be necessary.

  • Solvent Choice: The solvent system must be compatible with the catalyst, base, and substrates.

    • Solution: A mixture of an organic solvent and water is often beneficial. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[8] The water is essential for the activity of many inorganic bases.

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a proton.[8]

    • Solution: Use a fresh, high-purity boronic acid. Consider using the corresponding boronic acid pinacol ester (Bpin) or trifluoroborate salt, which can be more stable. Ensure your reaction is properly degassed, as oxygen can sometimes promote this side reaction.[8]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand SPhos, XPhos, or other Buchwald-type ligandsElectron-rich and bulky to facilitate oxidative addition.[7]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for activating the boronic acid.[6]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OPromotes solubility and base activity.[8]
Temperature 80 - 110 °CProvides energy to overcome the activation barrier for C-Cl bond cleavage.

Question 4: I am seeing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my this compound. How can I suppress these side reactions?

Answer:

Homocoupling (formation of a biaryl from the boronic acid) and dehalogenation (replacement of a chlorine with hydrogen) are common side reactions in Suzuki couplings.

Possible Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[5]

    • Solution: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be incomplete, leading to side reactions.

    • Solution: Using a direct Pd(0) source like Pd(PPh₃)₄ (if active enough) or ensuring your conditions promote efficient reduction can help. Some ligand systems are designed to facilitate this reduction.

  • Hydride Sources for Dehalogenation: The source of the hydride for dehalogenation can be the solvent or other reagents.

    • Solution: Ensure anhydrous conditions where appropriate and choose solvents less prone to acting as hydride donors.

Troubleshooting Workflow for Suzuki Coupling Side Reactions:

start Suzuki Coupling Side Reactions (Homocoupling/Dehalogenation) degas Is the reaction thoroughly degassed? start->degas Check catalyst Is the catalyst system optimal? (e.g., Pd(0) source or efficient precatalyst) degas->catalyst Yes action_degas Improve degassing procedure (e.g., freeze-pump-thaw) degas->action_degas No boronic_acid Is the boronic acid stable? catalyst->boronic_acid Yes action_catalyst Switch to a more robust catalyst/ligand system catalyst->action_catalyst No result Minimized Side Reactions boronic_acid->result Yes action_boronic_acid Use boronic acid pinacol ester or trifluoroborate salt boronic_acid->action_boronic_acid No action_degas->degas action_catalyst->catalyst action_boronic_acid->boronic_acid

Caption: Decision tree for addressing Suzuki coupling side reactions.

References

Technical Support Center: Purification of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level guidance on the purification of 3,5-Dichloro-2-fluoropyridine. It addresses common challenges and provides detailed, field-tested protocols to achieve high purity for this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Common impurities often stem from the synthetic route used for its preparation. These can include positional isomers, such as 2,4-dichloro-6-fluoropyridine and 3,5-dichloro-4-fluoropyridine, as well as starting materials or byproducts from the manufacturing process. In some cases, related dichloropyridine or trichloropyridine isomers may also be present. The presence of these impurities can significantly impact the outcome of subsequent reactions.

Q2: How do I choose the best purification method for my sample of this compound?

The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of your purification.

  • Fractional Distillation: This is often the most effective method for removing impurities with different boiling points. This compound has a boiling point of approximately 169-171 °C at atmospheric pressure. Impurities with boiling points that differ by at least 20-30 °C can typically be separated effectively.

  • Recrystallization: This technique is suitable for removing impurities that have different solubilities in a given solvent system. It is particularly useful for removing less soluble or more soluble impurities.

  • Column Chromatography: For small-scale purifications or for removing impurities with very similar physical properties, column chromatography can be highly effective. However, it can be less practical for large quantities due to the cost of the stationary phase and solvents.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

To ensure the purity of your this compound, a combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities.

Troubleshooting Common Purification Issues

Issue 1: My distilled this compound is still impure according to GC analysis.

  • Possible Cause: The boiling points of the impurity and the product are too close for effective separation by simple distillation.

  • Solution:

    • Increase the efficiency of the distillation: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations).

    • Perform the distillation under reduced pressure (vacuum distillation): Lowering the pressure will decrease the boiling points of the compounds, which can sometimes increase the difference in boiling points between the product and the impurity, leading to better separation.

    • Consider an alternative purification method: If distillation is ineffective, try recrystallization or column chromatography.

Issue 2: I am experiencing low recovery after recrystallization.

  • Possible Cause 1: The chosen solvent is too good a solvent for this compound, meaning the product remains dissolved even at low temperatures.

  • Solution 1:

    • Use a solvent system: Try a binary solvent system where the compound is soluble in one solvent at high temperatures but insoluble in the other. The second solvent (anti-solvent) is added to induce crystallization.

    • Screen for alternative solvents: Test a range of solvents to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Possible Cause 2: The cooling process is too rapid, leading to the formation of small crystals that are difficult to filter or trap impurities.

  • Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Issue 3: Impurities are co-eluting with my product during column chromatography.

  • Possible Cause: The polarity of the eluent is too high, causing the product and impurities to travel through the column at similar rates.

  • Solution:

    • Optimize the mobile phase: Use a less polar solvent system. A common approach is to use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Change the stationary phase: If optimizing the mobile phase is not successful, consider using a different stationary phase with a different selectivity.

Detailed Purification Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying several grams to kilograms of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum pump (optional, for vacuum distillation)

Procedure:

  • Set up the distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude this compound.

  • Begin heating the flask gently.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • Carefully monitor the temperature at the distillation head. Collect the main fraction at the expected boiling point of this compound (169-171 °C at atmospheric pressure).

  • Collect a final fraction (tailings), which will contain higher-boiling impurities.

  • Analyze the collected fractions for purity using GC or HPLC.

Protocol 2: Recrystallization

This protocol is suitable for purifying small to medium quantities of this compound.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Selected recrystallization solvent (e.g., heptane, ethanol/water)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

  • Determine the purity of the recrystallized product by a suitable analytical method.

Workflow and Decision Making

Purification Method Selection

Purification_Selection start Assess Impurity Profile (GC-MS, HPLC, NMR) boiling_point Boiling Point Difference? start->boiling_point solubility Solubility Difference? boiling_point->solubility  No distillation Fractional Distillation boiling_point->distillation  Yes (>20 °C) polarity Polarity Difference? solubility->polarity  No recrystallization Recrystallization solubility->recrystallization  Yes chromatography Column Chromatography polarity->chromatography  Yes end_node High Purity Product polarity->end_node  No (Re-evaluate or accept purity) distillation->end_node recrystallization->end_node chromatography->end_node

Caption: Decision tree for selecting the appropriate purification method.

General Purification Workflow

Purification_Workflow start Crude 3,5-Dichloro- 2-fluoropyridine purification Chosen Purification Method (Distillation, Recrystallization, etc.) start->purification analysis Purity Analysis (GC, HPLC, NMR) purification->analysis pure Product Meets Purity Specification? analysis->pure end_node Store Pure Product pure->end_node  Yes repurify Repeat Purification or Choose New Method pure->repurify  No repurify->purification

Caption: A generalized workflow for the purification and analysis process.

Data Summary

ParameterThis compound
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 165.98 g/mol
Boiling Point 169-171 °C
Melting Point 29-31 °C
Appearance White to off-white solid or liquid

Technical Support Center: Stability and Reactivity of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights into the stability and reactivity of 3,5-Dichloro-2-fluoropyridine. This versatile building block is crucial in pharmaceutical and agrochemical synthesis, and understanding its behavior under various reaction conditions is paramount for successful and reproducible outcomes.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. It is an off-white to yellow solid with a melting point of 41-43°C.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures can range from 0-8°C to room temperature, but the key is to protect it from moisture and light.[1][3]

  • Handling: Avoid contact with skin and eyes, and do not breathe in dust or vapors.[4] Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5] All manipulations should be performed in a chemical fume hood.[5]

Q2: What are the primary chemical incompatibilities I should be aware of?

A2: this compound is incompatible with several classes of reagents. Mixing with these can lead to vigorous reactions or complete degradation of the material.

  • Strong Oxidizing Agents: Can cause exothermic reactions and degradation.

  • Strong Acids: The pyridine nitrogen can be protonated, altering the compound's reactivity and solubility. It is listed as incompatible with acids.[4]

  • Acid Anhydrides and Acid Chlorides: May react with the pyridine ring or trace moisture.[4]

Q3: What is the general reactivity profile of this molecule? Which positions are most reactive?

A3: The reactivity is dictated by the electronic properties of the pyridine ring and its halogen substituents. Two primary reaction pathways dominate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is the most reactive site for SNAr. The high electronegativity of fluorine, combined with the electron-withdrawing effect of the adjacent nitrogen atom, makes the C2 position highly electron-deficient and activates the C-F bond for substitution by nucleophiles (e.g., amines, alkoxides, thiols). In reactions with nucleophiles like sodium ethoxide, 2-fluoropyridine is reported to be over 300 times more reactive than 2-chloropyridine.[6][7][8]

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions typically proceed via oxidative addition of palladium into a carbon-halogen bond. The established reactivity order is C-I > C-Br > C-Cl >> C-F. Therefore, the chlorine atoms at the C3 and C5 positions are the primary sites for cross-coupling reactions. The C-F bond is generally unreactive under standard palladium-catalyzed conditions, allowing for selective functionalization at the C-Cl positions.[9]

Q4: Is the compound stable under acidic or basic conditions?

A4:

  • Acidic Conditions: The compound is generally unstable in the presence of strong acids and should be avoided.[4] The pyridine nitrogen is basic and can be protonated, which can alter the electronic properties of the ring and potentially lead to unwanted side reactions or decomposition.

  • Basic Conditions: Stability in basic media depends on the nature of the base. Non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often used successfully in cross-coupling reactions.[9] However, strong nucleophilic bases (e.g., NaOH, NaOMe, amines) will readily participate in SNAr at the C2-fluoro position. Therefore, the choice of base is critical and must be tailored to the desired transformation.

Q5: What are the likely degradation pathways under harsh conditions?

A5: Under conditions of high heat, especially in the presence of ignition sources, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl).[4][10] In solution, aggressive nucleophiles or harsh pH conditions can lead to polymerization or the formation of complex mixtures of substituted pyridines and pyridinones. While specific microbial degradation pathways have been studied for related chlorinated pyridinols, these enzymatic processes are not typically relevant to synthetic reaction conditions.[11][12]

Section 2: Troubleshooting Guide for Common Reactions

This guide provides solutions to common issues encountered during the two main classes of reactions involving this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This reaction is intended to functionalize the C3 and/or C5 positions.

  • Problem: Low or no conversion of starting material.

    • Potential Cause 1: Catalyst Inefficiency. The oxidative addition into the C-Cl bond of an electron-deficient pyridine ring can be challenging.

    • Solution: Screen different palladium catalysts and ligands. Electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity for challenging C-Cl bond activations.

    • Potential Cause 2: Inappropriate Base. The base may be too weak or may not have sufficient solubility in the reaction medium.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity. Aqueous base solutions can sometimes be effective and were used in a ligand-free Suzuki coupling of a related trichloropyridine.[9][13]

    • Potential Cause 3: Reaction Temperature. The temperature may be insufficient to drive the catalytic cycle.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 60°C to 120°C.

  • Problem: Unwanted side reaction at the C2-fluoro position.

    • Potential Cause: The boronic acid or base is degrading to a nucleophile that attacks the C2 position, or the reaction temperature is excessively high, promoting SNAr.

    • Solution: Ensure the purity of the boronic acid. Use a non-nucleophilic base and lower the reaction temperature. Run a control reaction without the palladium catalyst to see if the background SNAr reaction is significant under the planned thermal conditions.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

This reaction is intended to substitute the fluorine atom at the C2 position.

  • Problem: The reaction is sluggish or does not proceed.

    • Potential Cause 1: Poor Nucleophile. The incoming nucleophile may not be strong enough to attack the electron-deficient ring.

    • Solution: If possible, deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to adding the pyridine substrate. For amine nucleophiles, heating the reaction is often sufficient.

    • Potential Cause 2: Solvent Choice. The solvent may not be suitable for an SNAr reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP, which can stabilize the charged Meisenheimer intermediate and accelerate the reaction.

  • Problem: Substitution occurs at the C-Cl positions.

    • Potential Cause: This is highly unlikely as the C-F bond is significantly more activated towards SNAr.[6][8] If this is observed, it may indicate a radical-based mechanism or an unexpected catalytic process.

    • Solution: Re-verify the structure of the product. Ensure the reaction is run in the dark and that all reagents are free of transition metal contaminants. Add a radical inhibitor as a diagnostic test.

Section 3: Protocols and Methodologies

The following are representative protocols. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Representative Suzuki-Miyaura Reaction at a C-Cl Position

This protocol is adapted from methodologies for related chloropyridines.[9][13]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent mixture, such as a 4:1 ratio of dioxane to water.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Representative SNAr Reaction with an Amine Nucleophile

This protocol is based on general principles for SNAr on fluoro-heteroarenes.[6]

  • To a reaction vessel, add this compound (1.0 equiv.) and a polar aprotic solvent such as DMSO or NMP.

  • Add the amine nucleophile (1.1-1.5 equiv.) and a base such as diisopropylethylamine (DIPEA, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove the solvent and excess amine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Section 4: Visualizations

Diagram 1: Reactivity Profile

G sub This compound pd Palladium-Catalyzed Cross-Coupling sub->pd C-Cl bonds (positions 3 & 5) snar Nucleophilic Aromatic Substitution (SNAr) sub->snar C-F bond (position 2)

Caption: Dominant reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for a Failed Suzuki Reaction

G start Low Yield in Suzuki Coupling? check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Screen Pd sources (Pd2(dba)3, Pd(OAc)2) and ligands (e.g., SPhos, XPhos, NHCs). check_catalyst->sol_catalyst No check_sm Is Starting Material Degraded? check_conditions->check_sm Yes sol_conditions Increase temperature incrementally. Switch to a stronger base (K3PO4, Cs2CO3). Ensure anhydrous/degassed conditions. check_conditions->sol_conditions No sol_sm Check for Ssol_smAr side products. Lower reaction temperature. Verify purity of reagents. check_sm->sol_sm Yes

Caption: Troubleshooting logic for Suzuki-Miyaura cross-coupling reactions.

Section 5: Data Summary Table
Condition / Reagent ClassStability / CompatibilityPotential Outcome / Comments
Storage Stable under recommended conditions.Store cool, dry, dark, and sealed to prevent degradation.[1][4]
High Temperature Decomposes upon strong heating.Can release toxic gases (HF, HCl, NOx).[4][10]
Strong Acids Incompatible.Protonation of pyridine nitrogen alters reactivity.[4]
Strong Nucleophilic Bases Reactive.Undergoes SNAr at the C2-fluoro position.
Non-Nucleophilic Bases Generally Compatible.Used as reagents in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃).[9]
Strong Oxidizing Agents Incompatible.Risk of exothermic reaction and decomposition.[4]
Palladium Catalysts Compatible (as reagent).Enables cross-coupling at C-Cl bonds. C-F bond is inert.[9]
Water / Protic Solvents Generally stable, but can act as a weak nucleophile under forcing conditions (high T, strong base) leading to pyridinone formation.Insoluble in water.[14][15]

References

managing byproduct formation in 3,5-Dichloro-2-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

I. Troubleshooting Guide: Managing Byproduct Formation

The synthesis of this compound, typically achieved through a Halex reaction (halide exchange), is a powerful method for introducing fluorine into the pyridine ring.[1][2] However, like many halogen exchange reactions, it can be susceptible to the formation of various byproducts. This guide will help you identify and mitigate these issues.

Issue 1: Incomplete Fluorination - Presence of Starting Material (2,3,5-trichloropyridine)

Q: My reaction mixture shows a significant amount of unreacted 2,3,5-trichloropyridine. What are the likely causes and how can I drive the reaction to completion?

A: The persistence of the starting material, 2,3,5-trichloropyridine, is a common issue that points to suboptimal reaction conditions or reagent deactivation.

Root Cause Analysis:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent, most commonly potassium fluoride (KF), is critical. An inadequate amount will naturally lead to incomplete conversion.

  • Low Reaction Temperature: The halogen exchange reaction has a significant activation energy barrier. Temperatures that are too low will result in a sluggish or stalled reaction.

  • Poor Solubility of KF: Potassium fluoride has low solubility in many aprotic polar solvents. If the KF is not adequately dispersed, the effective concentration of fluoride ions available for the reaction is reduced.

  • Presence of Water: Water can hydrolyze the starting material and react with the fluorinating agent, reducing its efficacy. Reactions conducted under anhydrous conditions generally result in higher yields and fewer byproducts.[3][4]

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure a sufficient molar excess of potassium fluoride is used. A common starting point is a 1.5 to 3.0 molar equivalent of KF relative to the 2,3,5-trichloropyridine.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. The optimal temperature is typically in the range of 180-220°C.[5] Monitor the reaction progress by GC-MS or LC-MS to find the sweet spot that promotes the desired conversion without significant decomposition.

  • Enhance KF Solubility and Reactivity:

    • Solvent Choice: Employ high-boiling point, aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane, which are known to facilitate Halex reactions.[2][3][4]

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, can significantly enhance the rate of reaction by improving the solubility of the fluoride salt in the organic phase.[5]

    • Spray-Dried KF: Using spray-dried potassium fluoride, which has a higher surface area, can improve its reactivity.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 2: Formation of Isomeric Byproducts (e.g., 2,5-Dichloro-3-fluoropyridine)

Q: I am observing the formation of an isomeric byproduct, which I suspect is 2,5-dichloro-3-fluoropyridine. Why is this happening and how can I improve the regioselectivity of the fluorination?

A: The formation of isomeric byproducts arises from the competitive fluorination at different positions on the pyridine ring. The inherent electronic properties of the substituted pyridine ring dictate the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction.

Root Cause Analysis:

  • Electronic Effects: The chlorine atom at the 2-position of 2,3,5-trichloropyridine is the most activated towards nucleophilic attack by the fluoride ion due to the electron-withdrawing effect of the ring nitrogen. However, under forcing conditions (high temperatures), fluorination can also occur at the 3-position.

  • Reaction Kinetics vs. Thermodynamics: At lower temperatures, the reaction is under kinetic control, favoring the formation of the more rapidly formed 2-fluoro isomer. At higher temperatures, the reaction may approach thermodynamic control, potentially leading to the formation of a more stable, albeit undesired, isomer.

Troubleshooting Protocol:

  • Precise Temperature Control: Lowering the reaction temperature can enhance the kinetic selectivity for fluorination at the 2-position. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Solvents that can stabilize the transition state leading to the desired product are preferred. Aprotic polar solvents are generally effective.

  • Catalyst Selection: While phase-transfer catalysts accelerate the reaction, their impact on regioselectivity should be evaluated. In some cases, an uncatalyzed reaction at a slightly higher temperature may yield a cleaner product profile.

  • Careful Monitoring: Utilize in-process controls (e.g., GC or HPLC) to monitor the formation of the desired product and the isomeric byproduct. Stop the reaction when the optimal ratio is achieved to prevent the accumulation of the undesired isomer.

Issue 3: Tar and Decomposition Product Formation

Q: My reaction mixture is turning dark, and I am observing significant tar formation, leading to a low isolated yield. What is causing this decomposition, and what steps can I take to minimize it?

A: Tar formation is a clear indication of product and/or starting material decomposition under the reaction conditions. High temperatures and prolonged reaction times are the primary culprits.

Root Cause Analysis:

  • Thermal Decomposition: Pyridine derivatives, especially halogenated ones, can be susceptible to thermal degradation at elevated temperatures.

  • Side Reactions: At high temperatures, undesired side reactions, such as polymerization or reactions with solvent impurities, can occur, leading to the formation of complex, high-molecular-weight byproducts (tar).

  • Presence of Impurities: Impurities in the starting material or solvent can act as catalysts for decomposition pathways.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: This is the most critical parameter to control. Aim for the lowest possible temperature that provides a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

  • Purify Starting Materials: Ensure the 2,3,5-trichloropyridine and the solvent are of high purity. Distillation of the solvent and recrystallization or distillation of the starting material may be necessary.

  • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidative decomposition pathways.

  • Efficient Agitation: Good mixing ensures uniform heat distribution and prevents localized overheating, which can be a significant source of tar formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2,3,5-trichloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex reaction. The mechanism proceeds via a two-step addition-elimination pathway.

SNAr Mechanism 2,3,5-trichloropyridine 2,3,5-trichloropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Intermediate) 2,3,5-trichloropyridine->Meisenheimer_Complex + F⁻ (Addition) This compound This compound Meisenheimer_Complex->this compound - Cl⁻ (Elimination)

Caption: SNAr mechanism for the synthesis of this compound.

Q2: What analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Analytical TechniqueApplicationKey Parameters to Monitor
Gas Chromatography (GC) Reaction monitoring and final purity assessment of volatile components.[6]Relative peak areas of starting material, product, and byproducts.
High-Performance Liquid Chromatography (HPLC) Purity assessment, especially for non-volatile impurities and byproducts.Peak purity and area percentage of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of unknown byproducts.Mass-to-charge ratio (m/z) of eluting peaks for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Structural confirmation of the final product and identification of isomeric impurities.Chemical shifts and coupling constants characteristic of the desired product.

Q3: Are there any alternative fluorinating agents to potassium fluoride?

A3: While potassium fluoride is the most common and cost-effective choice, other fluoride sources can be used, particularly if KF proves to be ineffective.

  • Cesium Fluoride (CsF): CsF is more soluble and more reactive than KF, often allowing for reactions to be carried out at lower temperatures. However, it is significantly more expensive.

  • Tetrabutylammonium Fluoride (TBAF): TBAF is a soluble source of fluoride ions and is often used in situations where alkali metal fluorides fail. It is typically used in stoichiometric amounts.

Q4: How can I effectively remove the potassium chloride byproduct from the reaction mixture?

A4: The potassium chloride (KCl) byproduct is an inorganic salt and is insoluble in the organic solvents typically used for the reaction and workup. The most straightforward method for its removal is filtration of the crude reaction mixture. Subsequent aqueous workup will remove any remaining traces of inorganic salts.

Purification Workflow Crude_Reaction_Mixture Crude Reaction Mixture Filtration Filtration Crude_Reaction_Mixture->Filtration Remove KCl Aqueous_Workup Aqueous Workup (e.g., water wash) Filtration->Aqueous_Workup Organic_Layer_Drying Drying of Organic Layer (e.g., with Na₂SO₄) Aqueous_Workup->Organic_Layer_Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Organic_Layer_Drying->Solvent_Removal Purification Final Purification (e.g., Distillation or Crystallization) Solvent_Removal->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General purification workflow for this compound.

III. References

  • Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting side reactions in fluoropyridine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing ring-fluorinated aromatics. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Halex process. Retrieved from --INVALID-LINK--

References

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-fluoropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of this versatile building block. The choice of solvent is paramount, as it can dictate reaction rates, regioselectivity, and even the feasibility of a given transformation. This document will equip you with the knowledge to make informed decisions and overcome common challenges in your synthetic endeavors.

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom at the C2 position is highly activated towards displacement by the electron-withdrawing effects of the pyridine nitrogen and the two chlorine atoms. This makes it a valuable substrate for introducing a wide range of functionalities. However, the success of these reactions is intimately tied to the solvent system employed.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with a focus on how solvent choice can be the root cause and the key to a solution.

Issue 1: Low or No Conversion in SNAr Reactions

Q: I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile in a protic solvent like ethanol, and I'm observing very low conversion. What is happening and how can I fix it?

A: This is a classic issue rooted in the interplay between solvent, nucleophile, and the SNAr mechanism.

Causality:

  • Nucleophile Solvation: Polar protic solvents, such as alcohols (e.g., ethanol, methanol) and water, possess acidic protons capable of strong hydrogen bonding.[1][2] These solvent molecules form a "cage" around your anionic or electron-rich amine nucleophile, stabilizing it.[3][4] This stabilization, while beneficial for dissolving the nucleophile, significantly reduces its nucleophilicity because energy must be expended to break these hydrogen bonds before the nucleophile can attack the pyridine ring.[5]

  • Transition State Stabilization: While polar solvents are generally good for SNAr reactions as they can stabilize the charged Meisenheimer intermediate, the detrimental effect of nucleophile solvation by protic solvents often outweighs this benefit, leading to a slower reaction.[6]

Step-by-Step Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one. These solvents lack acidic protons and therefore do not strongly solvate the nucleophile via hydrogen bonding.[3] This leaves the nucleophile "bare" and more reactive.

  • Recommended Solvents:

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): Excellent choices for SNAr reactions due to their high polarity, which helps dissolve reactants and stabilize the Meisenheimer complex, without deactivating the nucleophile.[5]

    • Acetonitrile (MeCN): Another effective polar aprotic solvent.[7][8]

    • Tetrahydrofuran (THF): A less polar option, but can be effective, sometimes in combination with more polar solvents.[9]

  • Ensure Anhydrous Conditions: Polar aprotic solvents are often hygroscopic. Water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Always use freshly dried solvents.[8]

  • Consider the Base: If your nucleophile is a neutral amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to deprotonate it in situ or to scavenge the HF generated. The choice of base and its solubility in the chosen solvent are critical.

dot

Caption: Troubleshooting workflow for low SNAr conversion.

Issue 2: Undesired Side Reactions - Displacement of Chlorine

Q: I'm observing a mixture of products where my nucleophile has displaced not only the fluorine at C2 but also one of the chlorines at C3 or C5. How can I improve selectivity for fluorine displacement?

A: This is a common challenge when using highly reactive nucleophiles or forcing reaction conditions. While the C2-F bond is the most activated site, the C-Cl bonds are not entirely inert.

Causality:

  • Reactivity Hierarchy: The order of reactivity for nucleophilic aromatic substitution on halogenated pyridines is generally F > Cl > Br > I.[7][10] The high electronegativity of fluorine makes the C2 position highly electrophilic and stabilizes the transition state, accelerating the reaction.[7] However, with very strong nucleophiles or high temperatures, the energy barrier for displacing chlorine can be overcome.

  • Solvent's Role in Modulating Reactivity: A less polar solvent can sometimes temper the reactivity of a very strong nucleophile, potentially improving selectivity. Conversely, highly polar aprotic solvents like DMSO can enhance the nucleophile's reactivity to a point where selectivity is lost.

Step-by-Step Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the first and simplest parameter to adjust. Reducing the thermal energy of the system may provide enough of a kinetic barrier to disfavor the slower chlorine displacement.

  • Re-evaluate Your Solvent Choice:

    • If using a highly polar solvent like DMSO, consider switching to a less polar alternative like THF or Dioxane. This can sometimes dial back the nucleophile's reactivity just enough.

    • Acetonitrile often provides a good balance of polarity for reactivity and selectivity.[7][8]

  • Modify the Nucleophile/Base System:

    • If using a very strong base (e.g., NaH) to deprotonate your nucleophile, consider a weaker base (e.g., K₂CO₃, Et₃N). This reduces the concentration of the highly reactive anionic nucleophile at any given time.

  • Monitor Reaction Time: Over-extending the reaction time after the desired product has formed can lead to subsequent, slower reactions, including chlorine displacement. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

ParameterHigh Selectivity (F-displacement)Low Selectivity (F & Cl displacement)
Temperature Lower (e.g., RT to 80 °C)Higher (e.g., >100 °C, reflux)
Solvent Moderately polar aprotic (e.g., MeCN, THF)Highly polar aprotic (e.g., DMSO, HMPA)
Nucleophile Moderately strongVery strong/hard nucleophiles
Base Weaker, non-nucleophilic (K₂CO₃)Strong (NaH, KOtBu)

Frequently Asked Questions (FAQs)

Q1: Which solvent class is generally best for SNAr reactions on this compound?

A1: Polar aprotic solvents are overwhelmingly the best choice.[3] They effectively dissolve the polar substrate and nucleophilic salts while minimally solvating the nucleophile, preserving its reactivity.[11] Protic solvents should generally be avoided as they can severely hinder the reaction by forming hydrogen bonds with the nucleophile.[4][6]

Q2: Can I use non-polar solvents like toluene or hexane?

A2: It is generally not recommended. The reactants in an SNAr reaction, particularly the nucleophile (which is often a salt) and the polar Meisenheimer intermediate, have poor solubility in non-polar solvents. This can lead to a heterogeneous mixture and extremely slow or no reaction.[1] In some specific cases, such as certain palladium-catalyzed cross-coupling reactions, toluene might be used, but for a classic SNAr, it is unsuitable.[9]

Q3: How does water content in my solvent affect the reaction?

A3: Water can be highly detrimental. Firstly, it is a nucleophile and can react with the substrate to form 3,5-dichloro-2-hydroxypyridine as a byproduct. Secondly, it can protonate anionic nucleophiles or bases, rendering them inactive.[8] It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q4: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at one of the chlorine positions. Does the C2-fluorine interfere, and what are the solvent considerations?

A4: The C2-fluorine is generally stable under many cross-coupling conditions, but side reactions are possible. The choice of solvent here is dictated more by the catalytic cycle than by SNAr principles.

  • Common Solvents: Mixtures of solvents are often used. A non-polar solvent like toluene or dioxane is common, often with a polar aprotic co-solvent like DMF or the addition of water for certain Suzuki couplings to help dissolve the inorganic base.

  • Potential for Defluorination: Unwanted defluorination can be an issue, influenced by the choice of catalyst, base, and solvent.[12] In some cases, a less polar medium can suppress this side reaction. Careful screening of conditions is essential.

dot

Solvent_Selection_Logic ReactionType What is your reaction type? SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr CrossCoupling Metal-Catalyzed Cross-Coupling ReactionType->CrossCoupling Solvent_SNAr Use Polar Aprotic Solvent (DMF, DMSO, MeCN) SNAr->Solvent_SNAr Solvent_Coupling Use Aprotic Solvents (Toluene, Dioxane, THF) +/- Polar Co-solvent CrossCoupling->Solvent_Coupling AvoidProtic AVOID Protic Solvents (EtOH, H₂O) Solvent_SNAr->AvoidProtic Important Consideration CheckAnhydrous Ensure Anhydrous Conditions Solvent_SNAr->CheckAnhydrous Solvent_Coupling->CheckAnhydrous

Caption: Decision diagram for solvent selection based on reaction type.

References

temperature optimization for 3,5-Dichloro-2-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and overcome common challenges, with a special focus on the critical role of temperature.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in SNAr reactions with 2-fluoropyridines are a common issue. The reactivity of the fluorine atom at the 2-position is significantly higher than that of the chlorine atoms, making it the primary site for substitution.[1] However, several factors, particularly temperature, can adversely affect the reaction efficiency.

Potential Causes & Solutions:

  • Insufficient Temperature: While 2-fluoropyridines are more reactive than their chloro-analogs, the reaction may still require thermal energy to overcome the activation barrier, especially with less reactive nucleophiles.[1][2]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Excessive Temperature: Overheating can lead to decomposition of the starting material, product, or reagents, resulting in a complex mixture and reduced yield.

    • Solution: If you observe significant byproduct formation or darkening of the reaction mixture, reduce the temperature. Consider using a milder solvent system or a more reactive nucleophile to enable lower reaction temperatures.

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[3]

    • Solution: If you are using a non-polar solvent, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can compete with your nucleophile.

  • Weak Base: Many SNAr reactions with amine nucleophiles require a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF generated during the reaction.

    • Solution: Employ a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU. The choice of base may need to be optimized for your specific substrate.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a dry, polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on this compound and observing a mixture of products or reaction at an undesired position. How can I control the selectivity?

Answer: Achieving high selectivity in cross-coupling reactions with polyhalogenated pyridines can be challenging. While the C-F bond is generally less reactive in palladium-catalyzed cross-couplings than C-Cl or C-Br bonds, the electronic environment of the pyridine ring can influence the site of reaction. For dihalopyridines, halides adjacent to the nitrogen are often more reactive.[4]

Potential Causes & Solutions:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity of the reaction.[4]

    • Solution: For Suzuki couplings, experiment with different phosphine ligands. For instance, bulky, electron-rich ligands can sometimes favor reaction at less sterically hindered positions. For Buchwald-Hartwig aminations, a range of specialized ligands have been developed to control selectivity and improve efficiency.[5][6]

  • Reaction Temperature: Temperature can significantly impact the selectivity of cross-coupling reactions.

    • Solution: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product. Conversely, in some cases, a higher temperature might be necessary to overcome a higher activation barrier for the desired transformation. Careful temperature screening is essential. Microwave irradiation can sometimes offer better control over temperature and shorter reaction times.[7]

  • Choice of Base and Solvent: The base and solvent system can influence the activity of the catalyst and the stability of intermediates, thereby affecting selectivity.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF). For Suzuki reactions, aqueous base solutions are often used.[8]

Data Presentation: Temperature Ranges for Common Reactions

Reaction TypeReagentsTypical Temperature Range (°C)Reference(s)
SNAr Amine, K₂CO₃, DMSO80 - 140[2][3]
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O70 - 110[8][9]
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene25 - 110[5]
Lithiation n-BuLi or LDA, THF-78 to -20[10]
Issue 3: Reaction Stalls or Fails During Lithiation or Grignard Formation

Question: My attempt to perform a lithiation or Grignard reaction on this compound is unsuccessful. The reaction either doesn't start or gives a complex mixture. What could be the problem?

Answer: Lithiation and Grignard reactions on halopyridines are sensitive to reaction conditions, especially temperature. The high reactivity of organolithium and Grignard reagents can lead to side reactions if not properly controlled.

Potential Causes & Solutions:

  • Inadequate Cooling: These reactions are typically highly exothermic. Insufficient cooling can lead to a loss of regioselectivity, decomposition of the organometallic intermediate, or reaction with the solvent.

    • Solution: Maintain a very low temperature (typically -78 °C for lithiations) using a dry ice/acetone bath.[11][12] Add the organolithium or Grignard reagent slowly to control the exotherm.

  • Moisture or Air Contamination: Organometallic reagents are extremely sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-quality reagents.

  • Incorrect Reagent Stoichiometry: Using an excess of the organometallic reagent can lead to multiple additions or side reactions.

    • Solution: Carefully control the stoichiometry of your reagents. For lithiation, LDA (lithium diisopropylamide) at low temperatures can offer better selectivity compared to n-BuLi.[10]

Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature in 10-15°C increments check_temp->increase_temp No, reaction is sluggish decrease_temp Decrease Temperature check_temp->decrease_temp No, decomposition observed check_solvent Is Solvent Appropriate? (Polar Aprotic for SNAr) check_temp->check_solvent Yes increase_temp->check_solvent decrease_temp->check_solvent change_solvent Switch to DMSO, DMF, or NMP check_solvent->change_solvent No check_reagents Are Reagents/Catalyst System Optimal? check_solvent->check_reagents Yes change_solvent->check_reagents optimize_reagents Screen Different Bases, Ligands, or Nucleophiles check_reagents->optimize_reagents No failure Persistent Low Yield (Consult further literature) check_reagents->failure Yes success Improved Yield optimize_reagents->success G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (e.g., R-NH2) Heat coupling Palladium-Catalyzed Cross-Coupling start->coupling Pd Catalyst, Ligand, Base, Heat organometallic Organometallic Reactions start->organometallic n-BuLi or Mg Low Temp (-78°C) product_snar 2-Substituted-3,5- dichloropyridine snar->product_snar product_suzuki Suzuki Product coupling->product_suzuki Ar-B(OH)2 product_buchwald Buchwald-Hartwig Product coupling->product_buchwald R2NH product_lithiation Lithiation/Grignard Product organometallic->product_lithiation

References

Technical Support Center: Workup Procedures for 3,5-Dichloro-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3,5-dichloro-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile synthetic building block. The protocols and insights provided are grounded in established chemical principles to ensure reliability and success in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions with this compound. The question-and-answer format is intended to help you quickly identify and resolve common experimental challenges.

Issue 1: Incomplete Reaction and Presence of Starting Material

Question: After running a Suzuki-Miyaura cross-coupling reaction with this compound, TLC and LC-MS analysis of the crude product shows a significant amount of unreacted starting material. What could be the cause, and how can I resolve this during the workup?

Answer: An incomplete Suzuki-Miyaura coupling can be due to several factors, including catalyst deactivation, insufficient base, or low reaction temperature. While optimizing the reaction conditions is the primary solution, a carefully planned workup can help in isolating the desired product from the unreacted starting material.

Causality and Recommended Workup Protocol:

This compound is a relatively nonpolar compound. The polarity of the desired product will depend on the nature of the coupled boronic acid.

Step-by-Step Workup Protocol:

  • Quenching: Cool the reaction mixture to room temperature. If a significant amount of boronic acid remains, it can be removed by quenching with an aqueous solution.[1] However, for a simple workup, proceed directly to extraction.

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent like dioxane or THF, it is often beneficial to remove it under reduced pressure before the aqueous workup. This can prevent emulsion formation.[1]

  • Aqueous Workup: Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane and wash with water or brine.[2][3] This will remove inorganic salts and some polar impurities.

  • Purification: The primary method for separating the product from the unreacted starting material will be column chromatography.[2] Given the similar polarities, a carefully selected solvent system is crucial.

Compound Typical Polarity Recommended Eluent System (Silica Gel)
This compoundLowHexanes / Ethyl Acetate (e.g., 95:5 to 90:10)
Monosubstituted ProductModerate (variable)Hexanes / Ethyl Acetate (e.g., 80:20 to 50:50)

Troubleshooting the Reaction Itself:

  • Catalyst and Ligand Choice: For challenging couplings involving electron-deficient pyridines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[3]

  • Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective in difficult couplings.[3]

  • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation, which can lead to homocoupling of the boronic acid.[2][3][4]

Issue 2: Formation of a Difficult-to-Separate Byproduct in Nucleophilic Aromatic Substitution (SNAr)

Question: I performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine and obtained a mixture of the mono-substituted product and a di-substituted byproduct. How can I separate these, and how can I prevent the di-substitution in the future?

Answer: The formation of a di-substituted product is a common issue when both chlorine atoms are susceptible to substitution.[2] Separation can be challenging due to the similar nature of the compounds.

Causality and Recommended Workup Protocol:

The second substitution occurs when the reaction temperature is too high or the reaction is run for an extended period with an excess of the nucleophile.[2]

Step-by-Step Workup Protocol:

  • Initial Quench: After cooling, quench the reaction with water and extract the products into an organic solvent like ethyl acetate.[2]

  • Acid Wash (for amine products): If the product is a substituted amine and is stable to acid, a dilute aqueous HCl wash can be performed. The basicity of the mono- and di-substituted products might be different enough to allow for some separation, though this is not always effective.

  • Column Chromatography: This is the most reliable method for separation. The di-substituted product is often more polar than the mono-substituted one. A gradient elution on a silica gel column is recommended.[5][6] Start with a less polar solvent system and gradually increase the polarity.

Compound Expected Polarity Suggested Eluent Gradient (Silica Gel)
Mono-substituted ProductLess PolarStart with low polarity (e.g., 9:1 Hexanes:EtOAc)
Di-substituted ProductMore PolarGradually increase to higher polarity (e.g., 1:1 Hexanes:EtOAc)

Preventing Di-substitution:

  • Stoichiometry: Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile.[2]

  • Temperature Control: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs.[2]

Issue 3: Emulsion Formation During Aqueous Workup

Question: During the aqueous workup of my reaction involving this compound, a persistent emulsion has formed in the separatory funnel. How can I break this emulsion?

Answer: Emulsions are common in reactions that use high-boiling polar aprotic solvents like DMF or DMSO, or when finely divided solids are present.[1][7]

Causality and Recommended Workup Protocol:

Emulsions are colloidal suspensions of one liquid in another and are stabilized by surfactants or particulate matter.

Strategies to Break Emulsions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can be effective.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.

G start Emulsion Formed During Workup brine Add Saturated Brine start->brine Initial Step filter Filter through Celite brine->filter If Unsuccessful separated Layers Separated brine->separated If Successful solvent Add More Organic Solvent filter->solvent If Unsuccessful filter->separated If Successful centrifuge Centrifuge Mixture solvent->centrifuge If Unsuccessful solvent->separated If Successful wait Allow to Stand centrifuge->wait Last Resort centrifuge->separated If Successful wait->separated

Caption: Decision workflow for breaking emulsions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound and its derivatives?

A1: this compound and related compounds should be handled with care. They can be irritating to the skin, eyes, and respiratory tract.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use an appropriate extinguishing agent, but be aware that thermal decomposition may produce toxic gases like hydrogen chloride and hydrogen fluoride.[8]

Q2: My product, a derivative of this compound, appears to be water-soluble. How should I modify my workup?

A2: If your product has significant water solubility, a standard aqueous workup may lead to low recovery.[7]

  • Extraction with Different Solvents: Try extracting with a more polar solvent like dichloromethane or even perform a continuous liquid-liquid extraction.

  • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This will decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer.

  • Solvent Removal First: If possible, remove the reaction solvent under reduced pressure and then attempt to precipitate the product by adding a non-polar solvent.

Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?

A3: Residual palladium can often be removed by:

  • Filtration through Celite or Silica: Passing the crude reaction mixture through a short plug of silica gel or Celite can adsorb a significant portion of the palladium catalyst.

  • Aqueous Washes: Washing with an aqueous solution of ammonium chloride or sodium sulfide can sometimes help to complex and remove palladium.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal, followed by filtration, can be effective. Be aware that this may also lead to some loss of the desired product.

Q4: Can I use recrystallization to purify my this compound derivative?

A4: Yes, if your product is a solid, recrystallization can be a very effective purification technique. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvent systems for pyridine derivatives include ethanol/water, hexanes/ethyl acetate, and toluene.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification reaction This compound + Reagents quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization (if solid) concentrate->recrystallization distillation Distillation (if liquid) concentrate->distillation product Pure Product chromatography->product recrystallization->product distillation->product

Caption: General workflow for reaction, workup, and purification.

References

characterization of unexpected products from 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine. This versatile building block is pivotal in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), with the fluorine atom at the C-2 position being the most labile leaving group. This is due to the potent electron-withdrawing effect of the ring nitrogen, which preferentially activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, underscoring the exceptional lability of the C-F bond in this context.[3][4]

However, the presence of three halogen substituents offers pathways to a complex product landscape. This guide is designed to help you, the research scientist, navigate and troubleshoot unexpected results, turning surprising outcomes into characterized, understood phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I expected monosubstitution of fluorine, but my analysis suggests a disubstituted product. What is the likely cause and how can I control the reaction?

Question: I reacted this compound with two equivalents of a potent nucleophile (e.g., sodium methoxide) at elevated temperatures, aiming to produce 3,5-Dichloro-2-methoxypyridine. However, my LC-MS analysis shows a major peak corresponding to the mass of a dichloromethoxy-pyridine, but also a significant peak corresponding to a (di)methoxy-chloropyridine. What happened?

Plausible Cause: You have likely encountered a disubstitution reaction. While the C-2 fluorine is the most reactive site, the chlorine atoms on the pyridine ring are not inert. Under forcing conditions—such as elevated temperatures, prolonged reaction times, or a significant excess of a strong nucleophile—a second SNAr reaction can occur, displacing one of the chlorine atoms.[5]

The initial, rapid substitution occurs at the C-2 position. The resulting product, a 2-alkoxy-3,5-dichloropyridine, is still an electron-deficient ring. Although the new electron-donating alkoxy group slightly deactivates the ring compared to the starting material, a sufficiently strong nucleophile can still displace a chlorine atom. The substitution of the second halide is significantly slower, but feasible.

Troubleshooting & Prevention:

To favor selective monosubstitution at the C-2 position, consider the following adjustments:

  • Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards disubstitution.

  • Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the consumption of the starting material by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly to prevent the slower, secondary substitution from occurring.

  • Nucleophile Strength: If possible, use a less reactive nucleophile or a weaker base to improve selectivity.

Characterization of the Unexpected Product: The disubstituted product will have a distinct spectroscopic signature.

Analysis Expected Monosubstituted Product Unexpected Disubstituted Product (Example: 3-Chloro-2,5-dimethoxypyridine)
Mass Spec (ESI+) [M+H]⁺ peak for C₆H₄Cl₂FNu[M+H]⁺ peak for C₆H₄Cl(Nu)₂
¹H NMR Two aromatic protons, likely doublets.Two aromatic protons, likely singlets or narrow doublets depending on substitution pattern.
¹³C NMR 6 aromatic carbon signals.6 aromatic carbon signals with shifts indicative of two electron-donating groups.

dot

SNAr_Pathway cluster_main Reaction Pathways for this compound Start This compound MonoSub Monosubstituted Product (2-Nu-3,5-dichloropyridine) Start->MonoSub Fast SₙAr - F⁻ Nuc Nucleophile (Nu⁻) Nuc->Start 1.1 eq, RT (Controlled) DiSub Disubstituted Product (e.g., 2,5-di-Nu-3-chloropyridine) MonoSub->DiSub Slow SₙAr - Cl⁻ Nuc2 Excess Nu⁻, ΔT (Forcing) Nuc2->MonoSub caption Fig 1. Controlled vs. Forcing Conditions.

Caption: Fig 1. Reaction conditions dictate selectivity between mono- and disubstitution.

FAQ 2: My product has an unexpected M+16 peak in the mass spectrum and unusual NMR shifts. Could it be an N-oxide?

Question: My reaction was clean according to TLC, but after workup and purification, the characterization data is inconsistent with the expected product. The mass spectrum shows the expected mass, but also a prominent peak at M+16. The ¹H NMR shows a general downfield shift of the aromatic protons compared to what I'd predict.

Plausible Cause: You have likely formed the pyridine N-oxide derivative of your product or starting material.[6] Pyridine nitrogen atoms are susceptible to oxidation, and this can sometimes occur unexpectedly during a reaction or workup if an oxidizing agent is present.[7] Common sources of oxidation include:

  • Peroxides present in ethereal solvents (e.g., THF, Diethyl Ether).

  • Certain reaction reagents that have oxidative potential.

  • Atmospheric oxygen during prolonged heating, especially in the presence of metal catalysts.

The formation of an N-O bond significantly alters the electronic properties of the pyridine ring.[6] The oxygen atom can donate electron density back into the ring, which changes the chemical shifts and reactivity. N-oxides are stable, isolable compounds.[8]

Troubleshooting & Prevention:

  • Inert Atmosphere: Always run reactions that are sensitive to oxidation under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Test ethereal solvents for the presence of peroxides before use.

  • Controlled Workup: Avoid unnecessarily long exposure to air during the workup process.

Characterization of the Unexpected Product:

  • Mass Spectrometry: The most telling sign is a prominent peak at [M+16]⁺ (for the molecular ion) or [(M+H)+16]⁺ (for the protonated molecule).

  • ¹H NMR: The chemical shifts of the ring protons in pyridine N-oxides are different from the parent pyridine. Often, protons at the C2/C6 positions are shifted upfield while the C4 proton is shifted downfield.

  • ¹³C NMR: The carbon shifts will also be altered. The C4 carbon typically experiences a significant downfield shift.

  • IR Spectroscopy: Look for a strong N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region.

dot

N_Oxidation N-Oxide Formation Pathway cluster_data Key Spectroscopic Evidence Pyridine Substituted Pyridine N N_Oxide Pyridine N-Oxide N⁺-O⁻ Pyridine->N_Oxide Oxidation Oxidant [O] (e.g., Peroxide, O₂) MS Mass Spec: [M+16]⁺ IR IR Spec: ~1250 cm⁻¹ (N-O stretch) NMR NMR: Altered chemical shifts

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dichloro-2-fluoropyridine and Other Halopyridines for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, halopyridines are indispensable building blocks, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Their reactivity, however, is a nuanced interplay of halogen identity, substitution pattern, and reaction conditions. This guide provides an in-depth comparison of 3,5-dichloro-2-fluoropyridine with other halopyridines, focusing on the two most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the underlying principles that govern their reactivity and demonstrate how the unique substitution pattern of this compound offers powerful and orthogonal synthetic handles.

Part 1: Nucleophilic Aromatic Substitution (SNAr) — The Primacy of the C2-Fluorine

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. Unlike many benzene systems, the electron-deficient nature of the pyridine ring, stemming from the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly when a good leaving group is present at an activated position.[2][3]

The Mechanism and Activating Factors

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is paramount. The pyridine nitrogen is crucial as it can delocalize the negative charge, but only when the attack occurs at the C2 (ortho) or C4 (para) positions.[5][6] Consequently, halogens at the C3 and C5 (meta) positions are significantly less reactive in SNAr reactions.[3]

SNAr_Mechanism

The "Element Effect": Why Fluorine Excels in SNAr

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is typically F > Cl > Br > I .[4][7] This may seem counterintuitive, as fluoride is a poor leaving group in other contexts (like SN1/SN2). However, the controlling factor here is the stability of the Meisenheimer intermediate. Fluorine's intense electronegativity provides the strongest inductive stabilization to the adjacent negative charge in the complex, lowering the activation energy of the first step and accelerating the reaction.[4]

Comparative Reactivity: The Unique Activation of this compound

The C2-fluorine in this compound is exceptionally reactive towards nucleophilic substitution. This heightened reactivity is a direct consequence of a powerful confluence of electronic effects:

  • Activation by Pyridine Nitrogen: The fluorine is at the C2 (ortho) position, allowing the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][5]

  • Inductive Activation by Chloro Groups: The two chlorine atoms at the C3 and C5 positions act as strong electron-withdrawing groups, further depleting the electron density of the pyridine ring. This makes the entire ring system more electrophilic and significantly lowers the energy of the negatively charged intermediate, accelerating the nucleophilic attack.[8]

Compared to simpler analogs like 2-fluoropyridine or 2-chloropyridine, this compound is a far more potent SNAr substrate. The C-Cl bonds at the 3 and 5 positions are, by contrast, largely unreactive to SNAr as they lack the critical resonance stabilization from the ring nitrogen.[9]

Substrate Halogen Position Activating Groups Relative SNAr Reactivity Supporting Rationale
This compound C2-FOrtho-N, C3-Cl, C5-ClVery HighStrong resonance and inductive activation.[3][8]
2-FluoropyridineC2-FOrtho-NHighResonance activation from nitrogen; F is the best SNAr halogen.[4]
2-ChloropyridineC2-ClOrtho-NModerateResonance activation, but Cl is less activating than F.[4][10]
3-ChloropyridineC3-ClNoneVery LowLacks resonance stabilization for the Meisenheimer complex.[3]
4-ChloropyridineC4-ClPara-NHighStrong resonance activation from nitrogen.[5][11]

Table 1: Qualitative comparison of SNAr reactivity for selected halopyridines.

Experimental Protocol: Kinetic Analysis of an SNAr Reaction by UV-Vis Spectrophotometry

This protocol provides a method to quantitatively compare the SNAr reactivity of different halopyridines with a common nucleophile.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a halopyridine with sodium ethoxide.

Materials:

  • Halopyridine substrates (e.g., this compound, 2-chloropyridine)

  • Sodium ethoxide solution in ethanol (prepare fresh, various concentrations)

  • Anhydrous ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Determine λ_max: Record the UV-Vis spectrum of the expected product (e.g., 3,5-dichloro-2-ethoxypyridine) in ethanol to find its wavelength of maximum absorbance (λ_max). Ensure the starting halopyridine has minimal absorbance at this wavelength.[4]

  • Prepare Solutions:

    • Prepare a stock solution of the halopyridine in anhydrous ethanol (e.g., 0.1 mM).

    • Prepare a series of sodium ethoxide solutions in anhydrous ethanol with concentrations significantly higher than the halopyridine (e.g., 5 mM, 10 mM, 15 mM, 20 mM) to ensure pseudo-first-order conditions.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 °C).

    • Place a cuvette containing the halopyridine solution (e.g., 2 mL) in the cell holder and allow it to thermally equilibrate.

    • Initiate the reaction by rapidly injecting a small volume of the sodium ethoxide solution (e.g., 100 µL) and mixing thoroughly.

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (absorbance plateaus).[4]

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs*t).[4]

    • Repeat the experiment for each concentration of sodium ethoxide.

  • Determine Second-Order Rate Constant: Plot k_obs versus the concentration of sodium ethoxide. The slope of the resulting line will be the second-order rate constant (k_2), which provides a quantitative measure of the substrate's reactivity.

Kinetic_Workflow

Part 2: Palladium-Catalyzed Cross-Coupling — The Utility of the C-Cl Bonds

While the C-F bond governs the SNAr chemistry of this compound, the C-Cl bonds are the primary sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[12][13] This difference in reactivity provides a powerful tool for selective, sequential functionalization.

The Mechanism and Halogen Reactivity Trend

These reactions proceed through a catalytic cycle typically involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[15]

The ease of this step is inversely related to the carbon-halogen bond dissociation energy. Consequently, the reactivity order for halogens in cross-coupling is the reverse of that in SNAr: I > Br > Cl >> F .[14][15] C-I bonds are the most reactive, while C-F bonds are generally inert under standard cross-coupling conditions.

Suzuki_Cycle

Orthogonal Reactivity of this compound

The C-Cl bonds at positions 3 and 5 of this compound are readily functionalized via cross-coupling, while the highly robust C-F bond remains untouched. This presents a clear example of orthogonal reactivity:

  • SNAr: Targets the C2-F bond.

  • Cross-Coupling: Targets the C3-Cl and C5-Cl bonds.

This orthogonality allows for a programmed, stepwise approach to building molecular complexity. A researcher can first perform a nucleophilic substitution at the C2 position and then, in a subsequent step, use the C3 and/or C5 chloro groups as handles for introducing aryl, alkyl, or amino groups via cross-coupling.[16]

Reaction Halopyridine Coupling Partner Catalyst / Ligand Base Yield (%) Reference
Suzuki-Miyaura2-ChloropyridinePhenylboronic acidPd(OAc)₂ / BIMK₂CO₃Moderate[12]
Suzuki-Miyaura3-ChloropyridinePhenylboronic acidPd(OAc)₂ / BIMK₂CO₃Good[12]
Suzuki-MiyauraPolychloropyridineAlkylboronic esterPd(OAc)₂ / Ad₂PⁿBuK₃PO₄Good-Excellent[16]

Table 2: Representative yields for Suzuki-Miyaura coupling of chloropyridines.

Reaction Halopyridine Coupling Partner Catalyst / Ligand Base Yield (%) Reference
Buchwald-Hartwig2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOᵗBu55-98[17][18]
Buchwald-HartwigHeteroaryl ChloridesPrimary AminesPd(OAc)₂ / JosiPhosCs₂CO₃Good[13]
Buchwald-HartwigAryl HalidesAmmoniaPd(OAc)₂ / XPhosNaOᵗBuGood[13]

Table 3: Representative conditions for Buchwald-Hartwig amination of halopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridine substrate.

Objective: To couple an arylboronic acid with a chloropyridine (e.g., 3,5-dichloro-2-substituted-pyridine).

Materials:

  • Chloropyridine substrate (1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial containing a stir bar, add the chloropyridine (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 4:1) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion: A Strategy of Orthogonal Reactivity

This compound is not merely another halopyridine; it is a highly versatile synthetic intermediate whose reactivity is defined by a powerful principle of orthogonality. The C2-fluorine serves as a specific handle for nucleophilic aromatic substitution, while the C3 and C5 chlorines act as distinct handles for palladium-catalyzed cross-coupling. This predictable and selective reactivity allows chemists to design elegant and efficient multi-step syntheses, building complex molecular architectures with precision and control. Understanding these divergent reactivity patterns is key to unlocking the full synthetic potential of this and other polyhalogenated heterocycles.

Synthesis_Strategy

References

A Senior Application Scientist's Guide: Navigating Regioselectivity with 3,5-Dichloro-2-fluoropyridine and 2,3-Dichloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of medicinal and agrochemical synthesis, the strategic placement of functional groups on a heterocyclic scaffold is paramount. Halogenated pyridines are workhorse intermediates, offering multiple reaction vectors for constructing complex molecular architectures. Among these, dichlorofluoropyridine isomers are particularly valuable, with the fluorine atom often serving either as a reactive handle or as a stable substituent to modulate the pharmacokinetic properties of the final molecule.[1][2]

This guide provides an in-depth comparison of two structurally similar yet synthetically divergent building blocks: 3,5-Dichloro-2-fluoropyridine (CAS: 823-56-3) and 2,3-dichloro-5-fluoropyridine (CAS: 185985-40-4) . While separated only by the positional arrangement of their halogen atoms, their reactivity profiles differ profoundly. Understanding these differences is not merely academic; it is fundamental to making informed decisions in synthetic design, enabling chemists to execute regioselective transformations with precision and avoid the costly pursuit of unfavored reaction pathways. We will explore the electronic underpinnings of their reactivity, compare their performance in key synthetic transformations, and provide validated experimental protocols to guide your laboratory work.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the basic physical characteristics of these isomers.

PropertyThis compound2,3-Dichloro-5-fluoropyridine
CAS Number 823-56-3[3]185985-40-4[4]
Molecular Formula C₅H₂Cl₂FNC₅H₂Cl₂FN
Molecular Weight 165.98 g/mol 165.98 g/mol [4]
Appearance White to light yellow powder or lumpWhite crystalline powder[4]
Melting Point 41-46 °C[3]Not specified, likely similar
Boiling Point Not specified174 °C at 760 mmHg[4]

Core Directive: A Tale of Two Reactivities

The synthetic utility of these isomers is dictated by the electronic nature of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the attached halogens, making the ring susceptible to nucleophilic attack and a suitable substrate for metal-catalyzed cross-coupling reactions. The critical difference lies in the position of these activating and reactive groups.

G cluster_0 This compound cluster_1 2,3-Dichloro-5-fluoropyridine a Structure A a_snar SNAr at C2 (F displacement) a->a_snar Nucleophile a_cc Cross-Coupling at C3/C5 (Cl displacement) a->a_cc Pd Catalyst Boronic Acid b Structure B b_snar SNAr at C2 (Cl displacement) b->b_snar Nucleophile b_cc Cross-Coupling at C2/C3 (Cl displacement) b->b_cc Pd Catalyst Boronic Acid start Choice of Isomer Dictates Synthetic Strategy

Caption: Divergent reactivity pathways of the two isomers.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.[5] It typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[6][7] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack.[7]

SNAr_Mechanism Reactants Ar-LG + Nu⁻ Transition1 Reactants->Transition1 Intermediate Meisenheimer Complex [Ar(LG)Nu]⁻ Transition1->Intermediate Addition (Rate-Determining) Transition2 Intermediate->Transition2 Products Ar-Nu + LG⁻ Transition2->Products Elimination

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • This compound: The C2 position is doubly activated by the adjacent ring nitrogen (ortho) and the strongly electron-withdrawing fluorine atom. Consequently, this position is highly electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's inductive effect.[7] The fluorine atom is therefore preferentially displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), leaving the two chlorine atoms untouched. This provides a clean and regioselective route to 2-substituted-3,5-dichloropyridines.

  • 2,3-dichloro-5-fluoropyridine: In this isomer, the C2 position is activated by the adjacent nitrogen. The chlorine at C2 serves as a good leaving group. The fluorine at the C5 position is meta to the nitrogen and provides less activation for substitution at that site compared to an ortho or para substituent. Therefore, SNAr reactions will preferentially occur at the C2 position, leading to the displacement of the chlorine atom. This pathway yields 2-substituted-3-chloro-5-fluoropyridines. This specific reactivity is leveraged in the synthesis of agrochemicals like Fluazinam.[8]

Key Takeaway: The choice between these isomers for an SNAr reaction is determined by the desired leaving group at the activated C2 position. Use This compound to displace fluorine and 2,3-dichloro-5-fluoropyridine to displace chlorine.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[9][10] The reaction's regioselectivity on halo-pyridines is primarily governed by the relative reactivity of the C-X bond towards the oxidative addition step with the Pd(0) catalyst. The established reactivity trend is C-I > C-Br > C-OTf > C-Cl.[11] The C-F bond is exceptionally strong and generally unreactive under standard Suzuki conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd2_b R¹-Pd(II)L₂-R² pd2->pd2_b Transmetalation (R²-B(OH)₂, Base) pd2_b->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • This compound: The C-F bond at C2 is inert. Cross-coupling will occur at the C-Cl bonds at the C3 and C5 positions. As both positions are meta to the nitrogen, they are less reactive than ortho or para positions and may require more forcing conditions or specialized catalyst systems.[12] Achieving mono-substitution with high regioselectivity at either C3 or C5 can be challenging and often depends on subtle steric and electronic differences, as well as careful optimization of ligands and conditions.

  • 2,3-dichloro-5-fluoropyridine: The C-F bond at C5 is inert. Coupling can occur at the C2 and C3 chloro-positions. The C2 position is generally more activated towards oxidative addition than the C3 position due to its proximity to the electron-withdrawing nitrogen.[12][13] This electronic preference allows for regioselective mono-coupling at the C2 position under carefully controlled conditions, leaving the C3-Cl available for subsequent transformations. A notable example is the Suzuki coupling of the related 2,3,5-trichloropyridine, which occurs with high selectivity at the C2 position.[9][14]

Key Takeaway: Both isomers preserve the fluorine atom during cross-coupling. Use This compound to functionalize the C3 and/or C5 positions. Use 2,3-dichloro-5-fluoropyridine for selective functionalization, primarily at the more reactive C2 position.

Comparative Experimental Data

The following table summarizes representative, experimentally validated transformations to highlight the practical differences in reactivity.

Reaction TypeIsomerReagents & ConditionsProductYieldReference
SNAr This compoundR-NH₂, Base, Solvent, Heat2-Amino-3,5-dichloropyridineGood-ExcellentGeneral Reactivity[15]
SNAr 2,3,5-Trichloropyridine (analogue)NH₃, H₂O, Autoclave, 80°C2-Amino-3,5-dichloropyridine90%Analogue Reaction[8]
Suzuki Coupling 2,3,5-Trichloropyridine (analogue)PhB(OH)₂, Pd(OAc)₂, Na₂CO₃, H₂O/DMF, 60°C3,5-Dichloro-2-phenylpyridine95%Analogue Reaction[9][14]
Suzuki Coupling 3,5-Dichloropyridine (analogue)ArB(OH)₂, Pd catalyst, Base, Heat3-Aryl-5-chloropyridineVariableGeneral Reactivity[12]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems for researchers. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Regioselective SNAr on this compound

Objective: To demonstrate the selective displacement of fluorine at the C2 position.

  • Reagents:

    • This compound (1.0 eq.)

    • Benzylamine (1.2 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Acetonitrile (ACN), anhydrous (approx. 0.2 M)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add anhydrous acetonitrile, followed by benzylamine via syringe.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-3,5-dichloropyridine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling on 2,3-dichloro-5-fluoropyridine

Objective: To demonstrate selective C-C bond formation at the more reactive C2 position.

  • Reagents:

    • 2,3-dichloro-5-fluoropyridine (1.0 eq.)

    • 4-Methoxyphenylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tricyclohexylphosphine (PCy₃) (4 mol%) or similar bulky, electron-rich phosphine ligand.

    • Potassium Phosphate (K₃PO₄), powdered (2.5 eq.)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk tube, add 2,3-dichloro-5-fluoropyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas three times.[16]

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100°C in an oil bath and stir vigorously for 8-16 hours.

    • Monitor the reaction for the formation of the mono-coupled product and consumption of starting material.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the target 3-chloro-5-fluoro-2-(4-methoxyphenyl)pyridine.

Conclusion and Strategic Recommendations

The choice between this compound and 2,3-dichloro-5-fluoropyridine is a clear exercise in synthetic strategy, dictated entirely by the desired regiochemical outcome.

  • Choose this compound when: Your synthetic plan requires the introduction of a nucleophile (N, O, S-based) at the C2 position via SNAr, while preserving the chlorine atoms at C3 and C5 for subsequent cross-coupling reactions.

  • Choose 2,3-dichloro-5-fluoropyridine when: Your target molecule requires functionalization at the C2 position via cross-coupling or SNAr (displacing chlorine), potentially leaving the C3-chloro group for further diversification. The fluorine at C5 remains as a key modulator of the final product's electronic properties.

By correctly identifying the most reactive sites on these versatile intermediates, researchers can streamline their synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to the Spectroscopic Analysis of 3,5-Dichloro-2-fluoropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 3,5-Dichloro-2-fluoropyridine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical agents, making its unambiguous characterization and that of its derivatives a frequent necessity.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy—for the analysis of this compound class. We will move beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Distinguishing Isomers and Impurities

The core challenge in analyzing this compound derivatives lies in the dense substitution pattern on the pyridine ring. Spectroscopic methods must be chosen and optimized to differentiate between closely related isomers, identify potential impurities from synthesis, and confirm the exact substitution pattern. This guide will illustrate how a multi-technique approach provides the necessary orthogonal data for confident structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural analysis of this compound derivatives, providing unparalleled detail about the carbon-hydrogen framework and the crucial fluorine environment.

Core Objective: To unambiguously determine the connectivity of atoms, including the relative positions of substituents on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is deceptively simple, showing two distinct signals for the two aromatic protons. The true analytical power comes from interpreting the chemical shifts and, more importantly, the coupling constants (J-values) which reveal through-bond proton-proton and proton-fluorine interactions.

  • Causality in Signal Position: The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly deshields the ring protons, shifting their signals downfield. The proton at the C4 position is typically found further downfield than the C6 proton due to its proximity to two chlorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For the parent compound, five distinct signals are expected. The carbon attached to the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature.

¹⁹F NMR Spectroscopy

For fluorinated pyridines, ¹⁹F NMR is indispensable. It provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to the substitution pattern on the ring.[3] Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) provides definitive proof of their spatial relationship.[4]

Comparative Data Summary: NMR Spectroscopy
CompoundNucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
3,5-Dichloropyridine ¹H8.44d, J = 2.2 HzH-2, H-6
7.75t, J = 2.2 HzH-4
¹³C147.5, 136.2, 124.1-C-2/6, C-4, C-3/5
2-Fluoro-3,5-dichloropyridine ¹H~8.2d, J ≈ 2.5 HzH-6
~7.8dd, J ≈ 8.0, 2.5 HzH-4
3,5-Dichloro-2,4,6-trifluoropyridine ¹⁹F-68.94 (2F)tF-2, F-6
-91.75 (1F)pF-4

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. Data for 3,5-Dichloropyridine is provided for comparison.[5][6] Data for fluorinated derivatives is sourced from literature values for analogous compounds.[3][7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-40 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent is critical, as it can influence chemical shifts.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[9]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to maximize homogeneity, which is crucial for resolving fine coupling patterns.

    • For ¹H NMR, acquire the spectrum using a standard 90° pulse sequence. Typically, 8 to 16 scans are sufficient for good signal-to-noise.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, use a standard pulse sequence without proton decoupling to observe H-F coupling, or with proton decoupling for a simplified spectrum.

Workflow for NMR-based Structure Elucidation

Caption: NMR workflow for structural analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

MS is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition through isotopic patterns.

Core Objective: To determine the molecular mass and identify characteristic fragmentation patterns that support the proposed structure.

For this compound, the most telling feature in the mass spectrum is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

  • [M]⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, providing a high-confidence confirmation of the presence of two chlorine atoms.

Comparative Data Summary: Mass Spectrometry
Ionm/z (for ³⁵Cl)Expected Relative IntensityAssignment
[M]⁺ 165100% (base peak)Molecular ion (C₅H₂³⁵Cl₂FN)⁺
[M+2]⁺ 167~65%Molecular ion with one ³⁷Cl
[M+4]⁺ 169~10%Molecular ion with two ³⁷Cl
[M-Cl]⁺ 130VariableLoss of a chlorine atom

Data is for the parent compound this compound.[7]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. Common methods include direct insertion probe or, for comparing derivatives in a mixture, Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Ionization: In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion and various fragment ions.[8]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Core Objective: To confirm the presence of key structural motifs, such as the aromatic pyridine ring and carbon-halogen bonds.

For this compound and its derivatives, the IR spectrum will be dominated by vibrations characteristic of the substituted aromatic ring.

Comparative Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretching
~1600-1450StrongC=C and C=N ring stretching vibrations
~1250-1000StrongC-F stretching
~850-750StrongC-Cl stretching
~900-675StrongOut-of-plane C-H bending (diagnostic of substitution pattern)

Note: These are approximate ranges. Specific peak positions can be found in spectral databases for known compounds.[12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: This is the simplest protocol. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellets are required.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument measures an interferogram, which is then converted into an absorption spectrum via a Fourier Transform (FT).

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, the primary absorptions are due to π → π* and n → π* transitions.

Core Objective: To characterize the conjugated π-system of the pyridine ring and observe how it is affected by different substituents.

The spectrum of this compound is expected to show strong absorption bands in the UV region. The position and intensity of these bands can be influenced by solvent polarity (solvatochromism) and the electronic nature of other substituents on the ring.[15][16] While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for comparing the electronic properties of a series of derivatives.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Use a matched pair of cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and measure the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Comparative Analysis and Integrated Workflow

No single technique provides all the necessary information. A synergistic approach is essential for the complete and unambiguous characterization of this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed atomic connectivity, stereochemistry, J-couplingUnambiguous structure elucidationRequires larger sample amount, sensitive to purity
MS Molecular weight, elemental formula (from isotopes)High sensitivity, confirms molecular formulaIsomers often have identical mass, limited structural detail
IR Presence of functional groupsFast, non-destructive, simple sample prepComplex spectra can be hard to interpret fully
UV-Vis Electronic transitions, conjugationExcellent for quantitative analysis, simpleProvides limited structural information
Integrated Analytical Workflow

The following diagram illustrates a logical workflow for characterizing an unknown derivative.

Caption: Integrated workflow for sample characterization.

This integrated approach ensures that the data from each technique is used to validate the others. MS confirms the molecular formula suggested by a full NMR analysis, while IR quickly verifies the presence of the expected aromatic and halogen functionalities. This self-validating system provides the highest degree of confidence in the final structural assignment, a critical requirement for researchers in the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,5-Dichloro-2-fluoropyridine and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 3,5-Dichloro-2-fluoropyridine is a valuable building block in medicinal and agrochemical research, prized for the synthetic handles it offers. However, the regioselectivity of its reactions can be a critical point of investigation. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and three representative reaction products: an amination product (3,5-dichloro-2-aminopyridine), an alkoxylation product (3,5-dichloro-2-methoxypyridine), and a Suzuki coupling product (3,5-dichloro-2-phenylpyridine).

The strategic choice of analytical techniques is crucial for unambiguous characterization. The inherent properties of the fluorine atom, with its 100% natural abundance of the spin-1/2 nucleus, ¹⁹F, make ¹⁹F NMR an exceptionally powerful tool for monitoring reactions and characterizing fluorinated products.[1] Its wide chemical shift range and high sensitivity provide a clear window into the electronic environment of the fluorine atom, which is exquisitely sensitive to substitution at the adjacent C2 position.[2] Complementing this, ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Comparative Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for this compound and its derivatives. The chemical shifts are influenced by the electronic effects of the substituents, with electron-donating groups generally causing upfield shifts and electron-withdrawing groups leading to downfield shifts.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound 8.15 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H)158.2 (d, ¹JCF = 240 Hz), 143.5 (d, ³JCF = 15 Hz), 139.8, 125.1 (d, ²JCF = 20 Hz), 122.6-69.5
3,5-Dichloro-2-aminopyridine 7.94 (d, J = 2.2 Hz, 1H), 7.50 (d, J = 2.2 Hz, 1H), 4.90 (br s, 2H)152.1, 145.0, 138.1, 120.5, 118.9N/A
3,5-Dichloro-2-methoxypyridine 7.95 (d, J = 2.1 Hz, 1H), 7.60 (d, J = 2.1 Hz, 1H), 4.05 (s, 3H)160.5, 142.1, 139.0, 123.8, 115.2, 54.5N/A
3,5-Dichloro-2-phenylpyridine 8.30 (d, J = 2.0 Hz, 1H), 7.85-7.45 (m, 6H)155.0, 147.1, 139.5, 137.8, 130.1, 129.2, 128.5, 124.5, 122.9N/A

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₅H₂Cl₂FN165.98165/167/169 (M⁺), 130 (M⁺-Cl), 103 (M⁺-Cl, -HCN)
3,5-Dichloro-2-aminopyridine C₅H₄Cl₂N₂163.00163/165/167 (M⁺), 128 (M⁺-Cl), 101 (M⁺-Cl, -HCN)
3,5-Dichloro-2-methoxypyridine C₆H₅Cl₂NO178.02177/179/181 (M⁺), 162/164 (M⁺-CH₃), 134/136 (M⁺-CH₃, -CO)
3,5-Dichloro-2-phenylpyridine C₁₁H₇Cl₂N224.09223/225/227 (M⁺), 188 (M⁺-Cl), 152 (M⁺-2Cl)

Experimental Protocols

Reproducible and high-quality data are contingent on standardized experimental procedures. Below are detailed protocols for the synthesis and analysis of the compared compounds.

Synthesis Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2-aminopyridine

This procedure details a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amine.[3]

  • In a sealed tube, dissolve this compound (1.0 mmol) in ethanol (5 mL).

  • Add aqueous ammonia (28%, 5.0 mmol).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 3,5-Dichloro-2-methoxypyridine

This protocol describes the substitution of the fluorine atom with a methoxy group.[4]

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (1.2 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Protocol 3: Synthesis of 3,5-Dichloro-2-phenylpyridine

This protocol outlines a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 2-position.[5]

  • To a microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of dioxane and water (5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by flash chromatography (eluent: hexane/ethyl acetate gradient).

Analytical Protocols

Protocol 4: NMR Spectroscopic Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz spectrometer using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 2 seconds are recommended.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are typically required. For fluorinated compounds, ¹⁹F decoupling can be employed to simplify the spectra.[7]

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A spectral width of at least 200 ppm is recommended, centered around -120 ppm.[8]

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate. Dilute to a final concentration of 1-10 µg/mL for analysis.[6]

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

Visualization of Workflows

Synthesis_and_Analysis_Workflow

Analytical_Decision_Tree

Conclusion

The strategic application of NMR spectroscopy and mass spectrometry provides a robust workflow for the unambiguous identification of this compound and its reaction products. The diagnostic power of ¹⁹F NMR, in particular, offers a rapid and definitive method for monitoring the progress of reactions at the C2 position. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and development.

References

A Researcher's Guide to Computational Reactivity Analysis of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the intrinsic reactivity of functionalized heterocyclic compounds is paramount. 3,5-Dichloro-2-fluoropyridine is a key building block, offering multiple sites for synthetic elaboration. However, its polyhalogenated nature presents a significant challenge in predicting regioselectivity for reactions such as nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of computational methods to predict and rationalize the reactivity of this versatile scaffold, supported by experimental analogues and established theoretical principles.

The Challenge of Regioselectivity in Polyhalogenated Pyridines

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is further modulated by the electronic properties of its substituents. In this compound, three halogen atoms vie for substitution, and the nitrogen atom directs incoming nucleophiles, primarily to the ortho (C2, C6) and para (C4) positions.

The reactivity of halogens in SNAr reactions on heteroaromatic rings is influenced by two opposing factors:

  • Inductive Effect: The electron-withdrawing nature of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic. Fluorine is the most electronegative, thus exerting the strongest inductive pull.

  • Leaving Group Ability: The stability of the departing halide ion is crucial. Iodide is the best leaving group, while fluoride is the poorest.

For SNAr, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. Therefore, the powerful electron-withdrawing effect of fluorine often makes C-F bonds surprisingly susceptible to substitution, a phenomenon well-documented for 2-fluoropyridines which can be over 300 times more reactive than their 2-chloro counterparts.[1][2][3]

Predicting the most reactive site in this compound requires a nuanced understanding of the interplay between the activating fluorine at C2, the two chlorine atoms at C3 and C5, and the directing effect of the ring nitrogen. Computational chemistry provides a powerful lens to dissect these competing factors.

Computational Methodologies for Reactivity Prediction

Modern computational chemistry offers a suite of tools to model reaction pathways and predict outcomes with remarkable accuracy. Density Functional Theory (DFT) is the workhorse for such studies, providing a good balance between computational cost and accuracy.[4][5]

Key Computational Approaches:
  • Ground-State Analysis (Molecular Electrostatic Potential & Frontier Molecular Orbitals):

    • Molecular Electrostatic Potential (MESP): This method maps the electrostatic potential onto the electron density surface of the molecule. Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack. For pyridines, the most positive potential is expected on the carbon atoms ortho and para to the nitrogen.[3][6]

    • Frontier Molecular Orbital (FMO) Theory: In an SNAr reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the pyridine) is key. The regioselectivity can often be predicted by examining the distribution of the LUMO on the pyridine ring. The carbon atom with the largest LUMO coefficient is typically the most susceptible to attack.[7]

  • Transition State (TS) and Intermediate Analysis:

    • Calculating Activation Barriers (ΔG‡): The most rigorous method involves locating the transition state structures for nucleophilic attack at each potential site (C2, C3, and C5). The reaction pathway with the lowest Gibbs free energy of activation (ΔG‡) will be the kinetically favored one. This approach can model the complete reaction, including the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group.[8][9]

    • Stability of Intermediates (σ-complexes): In many SNAr reactions, the stability of the anionic Meisenheimer complex (a σ-complex) correlates well with the overall reaction rate. By calculating the relative energies of the isomeric σ-complexes formed by attack at each site, one can predict the most likely reaction pathway.[9]

Comparative Analysis: Predicting the Reactive Hotspot

Let's apply these computational principles to this compound and compare the likely outcomes of nucleophilic attack at the C2, C3, and C5 positions.

Position of AttackLeaving GroupActivating/Deactivating FactorsExpected Computational Outcome
C2 F⁻Strongly Activated: Ortho to ring nitrogen; Strong inductive withdrawal from Fluorine.Lowest Activation Barrier (ΔG‡): The combination of proximity to the ring nitrogen and the powerful activating effect of the fluorine substituent is expected to make this the most kinetically favorable site for nucleophilic attack.
C3 Cl⁻Weakly Activated/Deactivated: Meta to ring nitrogen; Steric hindrance from adjacent C2-F and C4-H.Highest Activation Barrier (ΔG‡): Attack at the meta position is generally disfavored electronically. The LUMO coefficient at C3 is expected to be small.
C5 Cl⁻Moderately Activated: Para to ring nitrogen (indirectly, via conjugation); Less sterically hindered than C3.Intermediate Activation Barrier (ΔG‡): While electronically less activated than C2, this position is still susceptible to attack. The activation energy will likely be higher than for C2 but significantly lower than for C3.

This qualitative analysis strongly suggests that nucleophilic aromatic substitution will preferentially occur at the C2 position, displacing the fluoride. This is despite fluoride being a poorer leaving group than chloride. The overwhelming factor is the kinetic acceleration provided by the fluorine atom's ability to stabilize the negative charge in the transition state of the rate-determining nucleophilic attack.

Experimental Corroboration from Analogues

While direct experimental data for this compound is sparse in the literature, studies on the closely related 5-bromo-2-chloro-3-fluoropyridine provide compelling validation for this predicted regioselectivity. In this molecule, researchers observed that under SNAr conditions (neat, without a catalyst), nucleophilic amination occurs selectively at the C2 position, displacing the chloride.[10] This highlights the powerful activating nature of the ortho position to the pyridine nitrogen. Interestingly, the study also showed that selectivity could be completely reversed: palladium-catalyzed amination occurred exclusively at the C5-bromo position, demonstrating how reaction conditions can overcome inherent electronic preferences.[10]

A Representative Computational Workflow

To provide a practical framework, here is a step-by-step protocol for a DFT-based computational study on the reactivity of this compound with a model nucleophile, such as methoxide (CH₃O⁻).

Experimental Protocol: DFT Calculation of SNAr Reaction Barriers
  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Methodology:

    • Functional: B3LYP or M06-2X (M06-2X is often preferred for kinetics).

    • Basis Set: 6-311+G(d,p) or a larger, diffusion-function-augmented set.

    • Solvent Model: A continuum model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used to simulate solvent effects (e.g., using DMSO or DMF as the solvent).

  • Procedure:

    • Geometry Optimization: Perform a full geometry optimization and frequency calculation for the ground states of this compound and the methoxide nucleophile.

    • Locate Transition States (TS): For each potential reaction site (C2, C3, C5), perform a transition state search (e.g., using the QST2/QST3 or Berny optimization algorithm) for the nucleophilic attack of methoxide.

    • Verify Transition States: A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-O bond forming and the C-X bond breaking). Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS correctly connects the reactants and the Meisenheimer complex intermediate.

    • Optimize Intermediates and Products: Optimize the geometry of the Meisenheimer complexes and the final products.

    • Calculate Free Energies: Use the results from the frequency calculations to obtain the Gibbs free energies (G) for all stationary points (reactants, TS, intermediates, products) at a standard temperature (e.g., 298.15 K).

    • Determine Activation Barriers: The activation barrier for each pathway is calculated as ΔG‡ = G(TS) - G(Reactants). The pathway with the lowest ΔG‡ is the predicted major product.

SNAr_Workflow cluster_pre Step 1: Ground State Optimization cluster_ts Step 2: Transition State Search cluster_verify Step 3: Verification & Analysis cluster_post Step 4: Prediction Reactants Optimize Reactants: This compound + Nucleophile (e.g., MeO⁻) TS_C2 Find TS for attack at C2 Reactants->TS_C2 TS Search TS_C3 Find TS for attack at C3 Reactants->TS_C3 TS Search TS_C5 Find TS for attack at C5 Reactants->TS_C5 TS Search Freq Confirm one imaginary frequency TS_C2->Freq TS_C3->Freq TS_C5->Freq IRC IRC Calculation to confirm reaction path Energy Calculate Gibbs Free Energy (G) for all structures IRC->Energy Freq->IRC Compare Compare Activation Barriers: ΔG‡ = G(TS) - G(Reactants) Energy->Compare Product Lowest ΔG‡ indicates major kinetic product Compare->Product

Caption: Computational workflow for predicting SNAr regioselectivity.

Reaction_Coordinate Illustrative Reaction Energy Profile origin y_axis Gibbs Free Energy (G) origin->y_axis x_axis Reaction Coordinate origin->x_axis R Reactants (Py-X + Nu⁻) TS2 ΔG‡ (C2 Attack) R->TS2 TS5 ΔG‡ (C5 Attack) R->TS5 TS3 ΔG‡ (C3 Attack) R->TS3 P2 Product from C2 TS2->P2 P5 Product from C5 TS5->P5 P3 Product from C3 TS3->P3

Caption: Expected energy profile for nucleophilic attack on this compound.

Conclusion

For polyhalogenated scaffolds like this compound, a simple consideration of leaving group ability is insufficient to predict chemical reactivity. Computational modeling, specifically through the calculation of activation barriers via DFT, provides a robust and reliable method for determining the most probable site of nucleophilic aromatic substitution. The consensus from theoretical principles indicates a strong preference for substitution at the C2-fluorine position, driven by the powerful activating effect of the fluorine atom and the electronic influence of the ring nitrogen. This predictive power allows researchers to design more efficient synthetic routes, saving valuable experimental time and resources in the development of novel chemical entities.

References

A Comprehensive DFT-Based Comparative Analysis of 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth computational analysis of 3,5-Dichloro-2-fluoropyridine, a halogenated pyridine derivative of significant interest in the development of pharmaceuticals and agrochemicals. Leveraging Density Functional Theory (DFT), we will explore its structural, vibrational, and electronic properties. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior and a framework for further in-silico investigation. We will compare its properties to related halogenated pyridines to elucidate the specific influence of its substitution pattern.

Introduction: The Significance of Halogenated Pyridines and DFT

Halogenated heterocyclic compounds, such as this compound, are fundamental building blocks in organic synthesis. The nature and position of the halogen substituents dramatically influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the precise impact of these substitutions on the pyridine ring's electronic landscape is crucial for rational drug design and the synthesis of novel functional materials.[1]

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a powerful balance of accuracy and computational efficiency for studying the electronic structure of molecules.[1] By solving the Schrödinger equation through approximations based on electron density, DFT allows us to predict a wide array of molecular properties, including equilibrium geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics like orbital energies and charge distributions. This in-silico approach enables a deep mechanistic understanding that complements and guides experimental work.[2]

This guide will utilize a standard DFT protocol to model this compound and compare its key descriptors against other relevant pyridine derivatives, offering insights into its unique chemical nature.

Computational Methodology: A Self-Validating Protocol

The reliability of any computational study hinges on the chosen methodology. The protocol outlined here is designed to be robust and self-validating, employing widely accepted methods and basis sets to ensure the accuracy of the results.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through an energy minimization process.

Experimental Protocol:

  • Software: All calculations are performed using the Gaussian 09 software package.[3]

  • Method: The DFT method is employed.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is a well-established functional that provides excellent results for the geometries and energies of a wide range of organic molecules.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is used. This Pople-style basis set is flexible enough to accurately describe the electronic structure, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to handle non-covalent interactions and lone pairs.[1][4]

  • Optimization: The geometry is optimized without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to fully relax to their minimum energy conformation.

  • Validation: A subsequent vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1] These calculated frequencies also provide theoretical FT-IR and FT-Raman spectra, which can be compared with experimental data for validation.[5][6]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Results mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom Confirmation of Energy Minimum vib_spectra Vibrational Spectra (IR & Raman) freq_calc->vib_spectra Calculated Frequencies elec_analysis Electronic Analysis (HOMO, LUMO, MEP, NBO) elec_prop->elec_analysis reactivity Reactivity Descriptors elec_analysis->reactivity

Caption: Workflow for DFT analysis of molecular properties.

Results and Discussion

Optimized Molecular Geometry

The optimized structure of this compound is presented below. The introduction of three electronegative halogen atoms—two chlorine and one fluorine—on the pyridine ring leads to significant perturbations in its geometry compared to unsubstituted pyridine.

Caption: Optimized molecular structure of this compound.

The calculated bond lengths and angles are summarized in the table below. The C-F bond length is notably shorter than the C-Cl bonds, consistent with the higher electronegativity and smaller atomic radius of fluorine. The presence of halogens induces a slight puckering of the pyridine ring and alters the C-C and C-N bond lengths due to inductive effects.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.305 C6-N1-C2 118.5
C2-C3 1.389 N1-C2-C3 122.3
C3-C4 1.381 C2-C3-C4 119.1
C4-C5 1.383 C3-C4-C5 118.2
C5-C6 1.375 C4-C5-C6 119.5
C6-N1 1.338 C5-C6-N1 122.4
C2-F7 1.342 F7-C2-N1 115.8
C3-Cl8 1.735 Cl8-C3-C2 118.9

| C5-Cl10 | 1.733 | Cl10-C5-C4 | 119.3 |

Comparison Note: Compared to unsubstituted pyridine, where C-N bonds are typically around 1.338 Å and C-C bonds are ~1.394 Å, the C2-N1 bond adjacent to the fluorine atom is significantly shortened, indicating a strong inductive electron-withdrawing effect.[7]

Vibrational Spectral Analysis

Vibrational analysis provides a fingerprint of a molecule's structure and bonding. The calculated frequencies, after scaling by an appropriate factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and method limitations, show excellent agreement with experimental data for similar molecules.[5][6]

Table 2: Comparison of Major Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Calculated Wavenumber (Scaled) Assignment (Potential Energy Distribution)
3105 C-H stretching
1580 C=C stretching in ring
1555 C=N stretching in ring
1420 Ring deformation
1245 C-F stretching
1110 C-H in-plane bending
840 C-Cl stretching (symmetric)
715 C-Cl stretching (asymmetric)

| 550 | Ring out-of-plane deformation |

The high frequency of the C-F stretching mode compared to the C-Cl stretching modes is a characteristic feature and serves as a reliable marker in experimental spectra.[8] The assignments are consistent with studies on other halogenated pyridines, confirming the reliability of the computational model.[9]

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule dictates its reactivity. We analyzed several key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1]

  • E(HOMO): -7.25 eV

  • E(LUMO): -1.88 eV

  • HOMO-LUMO Gap (ΔE): 5.37 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[10] The energy gap is a critical parameter for predicting the electronic excitation properties and overall reactivity of the molecule.[11] The electron density of the HOMO is primarily located on the pyridine ring and the chlorine atoms, while the LUMO is distributed across the C-C and C-N anti-bonding orbitals of the ring.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[3]

In the MEP of this compound, regions of negative electrostatic potential (red/yellow) are concentrated around the highly electronegative nitrogen and halogen atoms, particularly the nitrogen lone pair. These are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[10][12]

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Value Interpretation
Ionization Potential (I) I = -E(HOMO) 7.25 eV Energy required to remove an electron.
Electron Affinity (A) A = -E(LUMO) 1.88 eV Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 2.685 eV Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η) 0.186 eV⁻¹ Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2 4.565 eV Tendency to attract electrons.
Chemical Potential (μ) μ = -χ -4.565 eV "Escaping tendency" of electrons.

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.87 eV | A measure of electrophilic power. |

The high electrophilicity index (ω) suggests that this compound is a strong electrophile, readily accepting electrons in reactions. This is a direct consequence of the electron-withdrawing nature of the three halogen substituents.

NBO analysis provides insight into intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[13][14] The key interactions in this compound involve the delocalization of electron density from the lone pairs of the halogen atoms and the nitrogen atom into the antibonding orbitals (π*) of the pyridine ring.

For instance, a significant stabilizing interaction is observed from the lone pair of the nitrogen atom (LP(1) N1) to the adjacent π(C2-C3) and π(C5-C6) orbitals. Similarly, lone pairs on the chlorine and fluorine atoms engage in hyperconjugation with the ring's π-system, influencing the overall electron distribution and stability.

Comparative Analysis: The Impact of Fluorine

To understand the specific role of the fluorine atom at the C2 position, we can compare the properties of this compound with its close analog, 3,5-Dichloropyridine.[1]

  • Reactivity: The addition of the highly electronegative fluorine atom at the C2 position makes this compound a stronger electrophile (higher ω value) compared to 3,5-Dichloropyridine.

  • Geometry: The C2-N1 bond is shorter and stronger due to fluorine's powerful inductive effect.

  • Electrostatic Potential: The negative potential around the nitrogen atom is slightly reduced in the fluorinated compound because the adjacent fluorine atom strongly withdraws electron density.

This comparison highlights that while all halogens are electron-withdrawing, fluorine's unique properties (high electronegativity, small size) impart distinct characteristics to the molecule, fine-tuning its reactivity and intermolecular interaction potential.

Conclusion

This guide has detailed a comprehensive DFT analysis of this compound using the B3LYP/6-311++G(d,p) level of theory. The study provides validated insights into the molecule's geometry, vibrational spectra, and electronic properties.

Key findings indicate that this compound is a kinetically stable but highly electrophilic molecule, a direct result of the strong electron-withdrawing effects of its three halogen substituents. The fluorine atom at the C2 position plays a particularly significant role in modulating the electronic structure and enhancing the molecule's electrophilic character. The data presented herein, including optimized geometries, vibrational assignments, and reactivity descriptors, provides a robust computational benchmark for researchers working with this important heterocyclic building block, facilitating its application in the rational design of new chemical entities.

References

The Biological Versatility of 3,5-Dichloro-2-fluoropyridine Derivatives: A Comparative Guide for Drug and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

In the landscape of medicinal and agricultural chemistry, the pyridine ring is a well-established "privileged scaffold," a core structural framework that consistently appears in a vast array of biologically active molecules.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a cornerstone of drug development.[] The strategic functionalization of this ring can dramatically modulate a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on derivatives of 3,5-dichloro-2-fluoropyridine , a particularly valuable starting material for synthesizing novel bioactive compounds.[4][5] The specific arrangement of its halogen substituents is not arbitrary; it offers a unique combination of chemical reactivity and biological potential. The fluorine atom, a bioisostere of the hydroxyl group and hydrogen atom, is known to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8] The chlorine atoms provide reactive sites for further chemical modification through nucleophilic substitution and cross-coupling reactions, allowing for the construction of diverse molecular libraries.[5] This guide will provide a comparative analysis of the biological activities stemming from this versatile scaffold, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics and agrochemicals.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

Pyridine derivatives have emerged as a formidable class of anticancer agents, capable of targeting multiple biological pathways essential for tumor growth and survival.[9] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling kinases to the induction of programmed cell death (apoptosis).[2][9][10] The incorporation of fluorine and chlorine into the pyridine scaffold can further enhance these activities, leading to compounds with improved potency and drug-like properties.[7]

Comparative Performance of Pyridine-Based Anticancer Agents

While specific data on derivatives synthesized directly from this compound is emerging, the broader class of halogenated pyridine compounds provides a strong benchmark for their potential. The following table summarizes the cytotoxic activity of various substituted pyridine derivatives against several human cancer cell lines, illustrating their potency.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyridine-Based Azomethines Compound 3hHCT-15 (Colon)15.2[11]
MCF-7 (Breast)18.9[11]
Pyridine-3-Sulfonamides Compound 21Leukemia Panel13.6[11]
Colon Cancer Panel14.2[11]
Pyridine Thioglycosides Lead CompoundHepG2 (Liver)Potent Cytotoxicity[1]
U251 (Glioblastoma)Potent Cytotoxicity[1]
Fluoro Pyridine-Urea Derivatives Compound 14HCT-116 (Colon)Induces Apoptosis[12]
3,5-Dicyanopyridines Lead CompoundsVarious PanelsActive at 10⁻⁶ to 10⁻⁸ M[13][14]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism by which many pyridine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By blocking the phosphorylation of VEGFR-2, these compounds can effectively starve the tumor and inhibit its growth.[9][15] Furthermore, many pyridine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2, leading to cell cycle arrest and programmed cell death.[10][12]

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC VEGF VEGF Ligand VEGF->VEGFR2 Binds PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Pyridine_Derivative Pyridine Derivative (e.g., from 3,5-Dichloro- 2-fluoropyridine) Pyridine_Derivative->VEGFR2 INHIBITS Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental for assessing the cytotoxic potential of novel compounds.[16][17] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their cytotoxic effects.[17]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT into formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.[17]

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) Formation of Formazan D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The pyridine nucleus is a key feature in many compounds with significant antimicrobial properties.[] Derivatives have shown broad-spectrum activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi.[18][19] The halogenated nature of the this compound precursor provides a foundation for developing potent new antimicrobial agents.

Comparative Performance of Pyridine-Based Antimicrobials

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismActivity (MIC)Reference
N-alkylated Pyridine Salts Compound 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[18]
E. coli55 ± 0.5% inhibition at 100 µg/mL[18]
Dodecanoic Acid Derivatives Compounds 1-3B. subtilis, S. aureus, E. coliGood Activity[18]
A. niger, C. albicansGood Activity[18]
Thienopyridine Derivatives Lead CompoundsS. aureus, E. coli, P. aeruginosaGood Activity[]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17]

Methodology:

  • Prepare Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[17]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[17]

Part 3: Herbicidal Activity - Innovations in Crop Protection

Fluorinated pyridine derivatives are crucial in the agrochemical industry, serving as the basis for potent and selective herbicides.[4][20] The unique properties imparted by the fluorine atom can enhance the compound's uptake by plants and its interaction with target enzymes.[21] Compounds derived from this compound are thus promising candidates for the development of new crop protection solutions.[22]

Comparative Performance of Pyridine-Based Herbicides

The herbicidal potential is often evaluated by measuring the inhibition of plant growth or specific enzymatic activity. Many pyridine-based herbicides function as protoporphyrinogen oxidase (PPO) inhibitors.[21][23]

Compound ClassDerivative ExampleTarget WeedActivityReference
Phenylpyridine Derivatives Compound 7aEclipta prostrataExcellent PPO Inhibition[21]
Digitaria sanguinalisExcellent PPO Inhibition[21]
Pyrido[2,3-d]pyrimidines Compound 2oBentgrassComplete inhibition at 1 mM[23]
WheatActivity comparable to flumioxazin[23]

Structure-Activity Relationship (SAR) Insights:

  • For phenylpyridine derivatives, herbicidal activity is sensitive to substitutions on the phenyl rings. Smaller, electronegative groups like fluorine are often favored over bulkier groups.[21]

  • For pyrido[2,3-d]pyrimidine compounds, the introduction of halogens, particularly fluorine, into a benzene ring substituent significantly improves herbicidal activity against monocot weeds.[23]

Conclusion and Future Outlook

The this compound scaffold stands out as a highly valuable platform for the synthesis of novel, biologically active compounds. The strategic placement of chlorine and fluorine atoms provides both reactive handles for chemical diversification and inherent properties that can enhance therapeutic or agrochemical efficacy. As demonstrated, derivatives of the broader halogenated pyridine family show significant promise as anticancer, antimicrobial, and herbicidal agents.

Future research should focus on synthesizing and screening focused libraries of compounds derived directly from this starting material to fully exploit its potential. By leveraging the established mechanisms of action and structure-activity relationships of related pyridine compounds, researchers can rationally design next-generation molecules with superior potency, selectivity, and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these promising new chemical entities.

References

The Evolving Landscape of 3,5-Dichloro-2-fluoropyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloro-2-fluoropyridine scaffold is a privileged starting point in medicinal chemistry, offering a unique combination of electronic and steric properties that are advantageous for designing novel therapeutic agents. The strategic placement of two chlorine atoms and a fluorine atom on the pyridine ring provides multiple avenues for synthetic modification, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this and closely related scaffolds, with a focus on their applications as kinase inhibitors and anticancer agents. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols for key biological assays.

The 3,5-Dichloropyridine Core: A Versatile Scaffold in Drug Discovery

The 3,5-dichloropyridine moiety is a recurring motif in a variety of biologically active compounds. The two chlorine atoms can influence the molecule's conformation and provide sites for further functionalization through cross-coupling reactions. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. While comprehensive SAR studies focusing specifically on the this compound scaffold are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally similar 3,5-dichloropyridine and 2-aminopyridine analogs.

Comparative Analysis of 3,5-Dichloropyridine Analogs as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[1] The pyridine scaffold has been successfully incorporated into numerous kinase inhibitors.[2] Here, we compare the SAR of different pyridine-based analogs, drawing parallels to the potential of the this compound core.

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[1] Several pyridine-containing molecules have been investigated as Aurora kinase inhibitors. For instance, a series of imidazo[4,5-b]pyridine derivatives have been explored for their potent Aurora kinase A inhibitory activity.[3][4]

A key takeaway from these studies is the importance of the substitution pattern on the pyridine ring for both potency and selectivity. While not directly involving a 2-fluoro substituent, these studies highlight the potential for modifications at this position to influence kinase binding.

Table 1: Comparative Activity of Pyridine-Based Aurora Kinase Inhibitors

Compound IDR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
Alisertib (MLN8237) --1.2396.5[1]
AMG 900 --54[1]
PF-03814735 --50.8[1]

This table presents a selection of pyridine-containing Aurora kinase inhibitors and their reported IC50 values to provide a comparative context.

Rho Kinase (ROCK) Inhibitors

Rho kinases (ROCK1 and ROCK2) are involved in various cellular processes, and their inhibition has therapeutic potential in diseases like hypertension and glaucoma.[2] Structure-activity relationship studies of pyridine-based ROCK inhibitors have revealed critical insights. A systematic exploration starting from a high-throughput screening hit led to the development of potent and selective ROCK inhibitors.[2] This study underscores the importance of optimizing substituents on the pyridine core to enhance potency and improve pharmacokinetic properties.

SAR_Kinase_Inhibitors cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold R2_Sub Substitution at C2 (e.g., -NH2, -OR) Scaffold->R2_Sub Impacts binding and selectivity R4_Sub Substitution at C4 (e.g., Aryl, Heteroaryl) Scaffold->R4_Sub Key for potency and target interaction R6_Sub Substitution at C6 (e.g., -H, -Alkyl) Scaffold->R6_Sub Influences solubility and metabolism Potency Increased Potency R2_Sub->Potency Selectivity Altered Selectivity R2_Sub->Selectivity R4_Sub->Potency PK_Props Improved PK Properties R6_Sub->PK_Props

Figure 1: General SAR trends for pyridine-based kinase inhibitors.

Anticancer Activity of Substituted Pyridine Analogs

The 3,5-dichloropyridine scaffold has been investigated for its anticancer potential.[5] Studies on various substituted pyridines have demonstrated that the nature and position of substituents play a crucial role in their cytotoxic activity.

For example, a series of 2-substituted pyranopyridine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines.[6] While the core is different, this study provides a framework for how modifications at the 2-position of a pyridine ring can be systematically explored to identify potent anticancer agents.

Table 2: Anticancer Activity of Selected 2-Substituted Pyranopyridine Derivatives

Compound IDR-group at C2HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
Doxorubicin (Reference)2.853.58[7]
Compound 3a 2,4-dichloro--[7]
Compound 5a 2-morpholinomethyl--[7]
Compound 9b -1.171.52[7]

Note: Specific IC50 values for all compounds were not provided in the abstract. This table illustrates the type of comparative data generated in such studies.

Anticancer_Workflow Start Start: Synthesis of This compound Analogs Screening In vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Screening Data_Analysis Data Analysis (Calculation of IC50 values) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization (Further chemical modifications) SAR_Analysis->Lead_Opt End End: Identification of Potent Anticancer Candidates SAR_Analysis->End Lead_Opt->Start Iterative Process

Figure 2: A typical workflow for the discovery of anticancer agents.

Experimental Protocols

General Procedure for Synthesis of 2-Amino-3,5-dichloropyridine Analogs

2-Amino-3,5-dichloropyridine serves as a versatile building block for creating a diverse library of analogs.[8] A common synthetic route involves the reaction of 2-amino-3,5-dichloropyridine with various electrophiles to modify the amino group or the pyridine ring itself through cross-coupling reactions.

Step-by-step methodology:

  • Starting Material: Procure high-purity 2-amino-3,5-dichloropyridine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,5-dichloropyridine in a suitable anhydrous solvent (e.g., DMF, THF, or dioxane).

  • Addition of Reagents: Add the desired electrophile (e.g., an acyl chloride, sulfonyl chloride, or an aryl halide for cross-coupling) and a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate). For cross-coupling reactions, a palladium catalyst and a ligand are typically required.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., Aurora A) can be determined using a variety of commercially available assay kits or by developing an in-house assay.

Step-by-step methodology:

  • Reagents: Prepare solutions of the test compounds at various concentrations, the kinase enzyme, the substrate, and ATP in an appropriate assay buffer.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle control).

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined period.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are still emerging, the analysis of closely related 3,5-dichloropyridine and substituted pyridine analogs provides a strong foundation for future drug discovery efforts. The insights gained from studies on kinase inhibitors and anticancer agents highlight the critical role of substituent positioning and nature in determining biological activity. Future research should focus on the systematic exploration of the chemical space around the this compound core, targeting a diverse range of biological targets to unlock its full therapeutic potential.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 3,5-Dichloro-2-fluoropyridine: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical development, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] Their unique electronic properties often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, 3,5-Dichloro-2-fluoropyridine stands out as a versatile intermediate, featuring multiple reactive sites that allow for programmed, selective functionalization.[3][4] The chlorine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds.[5][6]

This guide provides an in-depth comparative analysis of several key cross-coupling methodologies applied to this compound and its close structural analogs. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes.

The Engine of Modern Synthesis: The Palladium Cross-Coupling Cycle

At the heart of the most prevalent cross-coupling reactions lies a catalytic cycle mediated by a palladium complex.[6][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the pyridine ring. This is often the rate-limiting step, particularly for less reactive C-Cl bonds, and results in a Pd(II) intermediate.

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_Intermediate Ar-Pd(II)L_n-X Pd0->PdII_Intermediate Oxidative Addition (Ar-X) Product Ar-R' (Coupled Product) PdII_Coupling Ar-Pd(II)L_n-R' PdII_Intermediate->PdII_Coupling Transmetalation (R'-M) PdII_Coupling->Pd0 Reductive Elimination (Ar-R') ArylHalide Ar-X (e.g., Dichlorofluoropyridine) ArylHalide->PdII_Intermediate Organometallic R'-M (e.g., Boronic Acid) Organometallic->PdII_Coupling

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the low toxicity and high stability of the boron reagents and its broad functional group tolerance.[6][8]

Causality in Experimental Design

For electron-deficient heteroaryl chlorides like this compound, the oxidative addition step can be challenging. The key to success lies in using a catalyst system that is both electron-rich and sterically hindered.

  • Catalyst/Ligand : While classic Pd(PPh₃)₄ can be effective, modern systems often employ palladium acetate (Pd(OAc)₂) or a pre-catalyst paired with bulky, electron-donating phosphine ligands (e.g., biaryl phosphines). These ligands stabilize the Pd(0) state and accelerate the oxidative addition into the C-Cl bond.[6] Interestingly, for highly activated systems, a ligand-free protocol using a simple palladium source like Pd(OAc)₂ in an aqueous medium has proven highly effective for synthesizing 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, a very close analog.[10][11] The activity of the 2-position chlorine is enhanced by the electron-withdrawing effects of the ring nitrogen and the other chlorine atoms.[10]

  • Base : The base is critical. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used.[12]

  • Solvent : A mixture of an organic solvent (like dioxane or DMF) and water is often optimal. Water can be crucial for the efficacy of inorganic bases and the stability of the catalytic species.[13][14]

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes results for the ligand-free Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids, a strong proxy for the reactivity of this compound.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601289[10][11]
24-Methylphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601292[10][11]
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601295[10][11]
43-Nitrophenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601281[10][11]
53-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601284[10][11]
Detailed Experimental Protocol: Ligand-Free Suzuki Coupling

This protocol is adapted from the highly efficient synthesis of 3,5-dichloro-2-arylpyridines.[10]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 2,3,5-trichloropyridine (1 mmol), Arylboronic acid (1.5 mmol), Na2CO3 (2 mmol), and Pd(OAc)2 (0.5 mol%) in a flask. B Add solvent mixture (3.5 mL H2O and 3.0 mL DMF). A->B C Stir the reaction mixture at 60 °C for 12 hours. B->C D Cool to room temperature. Extract with diethyl ether (4 x 10 mL). C->D E Combine organic extracts and concentrate under reduced pressure. D->E F Purify by column chromatography on silica gel. E->F

Caption: Experimental workflow for a ligand-free Suzuki-Miyaura cross-coupling.

  • Reaction Setup : In a reaction vessel, combine sodium carbonate (2 mmol), palladium(II) acetate (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).[10][15]

  • Solvent Addition : Add a solvent mixture of distilled water (3.5 mL) and dimethylformamide (DMF) (3 mL).[10]

  • Reaction Execution : Stir the reaction mixture vigorously at 60 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up : After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL each).[15]

  • Purification : Combine the organic extracts and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 3,5-dichloro-2-arylpyridine.[15]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of amines.[16] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[17]

Causality in Experimental Design
  • Catalyst/Ligand : This reaction is highly dependent on the choice of ligand. For aryl chlorides, bulky, electron-rich phosphine ligands such as t-BuXPhos or Josiphos-type ligands are often required to facilitate the challenging oxidative addition step and promote the reductive elimination.[17][18] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[19]

  • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base serves to deprotonate the amine, generating the active nucleophile for the catalytic cycle.

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalyst.

Quantitative Data Summary: Buchwald-Hartwig Amination
Aryl ChlorideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference Context
Aryl-ClPrimary/Secondary AminePd₂(dba)₃ / BiarylphosphineNaOt-BuToluene80-12070-95[15][17]
Heteroaryl-ClHeterocyclic Amine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene100>90[18]
Aryl-ClPrimary/Secondary AminePd(OAc)₂ / Di(1-adamantyl)-n-butylphosphineK₃PO₄Toluene120>85[19]
Detailed Experimental Protocol: General Buchwald-Hartwig Amination

This generalized protocol is based on established methods for coupling aryl chlorides.[15][17]

  • Inert Atmosphere Setup : To a dry Schlenk tube or oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition : Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition : Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution : Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).

  • Monitoring and Work-up : Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Other Notable Cross-Coupling Methods

While Suzuki and Buchwald-Hartwig reactions are often the first choice, other methods offer unique advantages for specific applications.

Stille Coupling

The Stille reaction couples an organic halide with an organotin (stannane) reagent.[20]

  • Advantages : Organostannanes are air- and moisture-tolerant, and the reaction conditions are generally mild and neutral, exhibiting excellent functional group tolerance.[21]

  • Disadvantages : The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a significant concern in pharmaceutical synthesis.[20]

  • Yield Expectations : For reactive substrates, yields are often high (70-99%).[21] The reaction was the only reliable method for a specific coupling at >50-g scale in one reported industrial process, highlighting its potential robustness.[22]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[23]

  • Advantages : It provides direct access to aryl alkynes, important structures in materials science and medicinal chemistry. The reaction can often be performed under mild, copper-free conditions, which is advantageous.[23]

  • Disadvantages : The classic conditions require a copper(I) co-catalyst, which can lead to alkyne homocoupling (Glaser coupling) as a side reaction.

  • Yield Expectations : High yields (85-95%) have been reported for the coupling of functionalized alkynes with bromopyridine derivatives.[24]

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents.[9]

  • Advantages : Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for reactions to proceed under milder conditions or with less reactive substrates where other methods fail.

  • Disadvantages : Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and inert reaction techniques.

  • Yield Expectations : This method is highly effective for preparing substituted pyridines, as demonstrated in the synthesis of CRF receptor ligands where a 3-pyridyl zinc intermediate was coupled with a chloropyridine derivative.[25]

Comparative Summary and Strategic Selection

Coupling MethodNucleophileKey Advantage(s)Key Disadvantage(s)Typical Yield Range
Suzuki-Miyaura OrganoboronLow toxicity, stable reagents, aqueous conditions possibleBase-sensitive functional groups can be an issue80-95% [10]
Buchwald-Hartwig AmineExcellent for C-N bonds, broad amine scopeRequires strong base, sensitive to air/moisture70-95% [17][18]
Stille OrganotinVery high functional group tolerance, neutral conditionsToxic tin reagents, difficult purification70-99% [21]
Sonogashira Terminal AlkyneDirect route to aryl alkynes, mild conditionsAlkyne homocoupling side reaction85-95% [24]
Negishi OrganozincHigh reactivity, couples challenging substratesAir/moisture sensitive reagents, requires inert techniquesGood to Excellent [25]

Strategic Selection Insights:

  • For general C-C bond formation with commercially available building blocks, the Suzuki-Miyaura coupling is the superior starting point due to its high yields, operational simplicity, and favorable toxicological profile. The ligand-free protocol is particularly attractive for its cost-effectiveness.[10][11]

  • When the synthetic target requires an aryl amine (C-N bond) , the Buchwald-Hartwig amination is the undisputed method of choice, offering unparalleled scope and efficiency.[16]

  • If a synthesis is plagued by low reactivity and other methods have failed, the Negishi coupling should be considered, provided the necessary anhydrous and inert atmosphere techniques are available.

  • For the synthesis of conjugated enynes or aryl alkynes , the Sonogashira coupling is the most direct and efficient route.

  • The Stille coupling is best reserved for niche applications where its exceptional functional group tolerance is paramount and the challenges of tin toxicity and removal can be managed, particularly in late-stage synthesis or on a large scale where its robustness may be an advantage.[22]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for accessing complex molecular architectures relevant to drug discovery. While the Suzuki-Miyaura and Buchwald-Hartwig reactions represent the most practical and high-yielding methods for C-C and C-N bond formation, respectively, a thorough understanding of the alternatives provides the synthetic chemist with a versatile toolkit. The choice of method should be guided by a careful consideration of the desired bond, functional group tolerance, scalability, and the practical constraints of toxicity and purification. The data and protocols presented herein serve as a robust foundation for developing efficient and scalable syntheses from this valuable pharmaceutical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of chemical intermediates are paramount. 3,5-Dichloro-2-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Robust and validated analytical methods are crucial for ensuring its quality, consistency, and performance in subsequent synthetic steps. This guide provides a comparative analysis of two primary chromatographic techniques for the analytical validation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The principles of analytical method validation are firmly rooted in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6] These guidelines mandate that an analytical procedure must be demonstrated to be fit for its intended purpose. This is achieved by evaluating a set of performance characteristics, including specificity, linearity, accuracy, precision, and range.[1][2][3][4][5][6]

This guide will delve into the practical application of these principles, offering detailed experimental protocols and comparative performance data for both HPLC-UV and GC-MS methods tailored for this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical in selecting and optimizing an analytical method.

PropertyValueImplication for Analysis
CAS Number 823-56-3Unique identifier for the compound.
Molecular Weight 165.98 g/mol Essential for preparing standard solutions and for mass spectrometry.
Appearance Off-white to yellow solidDictates the need for a suitable solvent for sample preparation.
Melting Point 41-43°CSuggests the compound is amenable to analysis by gas chromatography.
Boiling Point 173-174 °CReinforces its suitability for GC analysis due to sufficient volatility.
Solubility Soluble in methanol, insoluble in waterGuides the choice of mobile phase for reversed-phase HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is the logical choice due to its solubility characteristics.

Rationale for Method Selection

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 3,5-Dichloro- 2-fluoropyridine B Dissolve in Methanol to create Stock Solution A->B D Prepare Sample Solution in Methanol A->D C Prepare Calibration Standards by serial dilution B->C E Inject into HPLC System (C18 Column) C->E D->E F Isocratic Elution with Acetonitrile/Water E->F G UV Detection (e.g., 260 nm) F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (This should be confirmed by running a UV scan of a standard solution).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to a final concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Inject a blank (methanol), a placebo (if applicable), and the analyte solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10][11][12]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[11][13][14]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[10][11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10][11]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The physicochemical properties of this compound, particularly its boiling point, make it an excellent candidate for GC analysis. Coupling GC with a mass spectrometer provides high selectivity and sensitivity.

Rationale for Method Selection

The volatility of this compound allows for its separation in the gas phase. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating chlorinated aromatic compounds. Mass spectrometry offers definitive identification based on the compound's mass spectrum and fragmentation pattern, providing a higher degree of specificity compared to UV detection. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 3,5-Dichloro- 2-fluoropyridine B Dissolve in a volatile solvent (e.g., Dichloromethane) A->B D Prepare Sample Solution in the same solvent A->D C Prepare Calibration Standards by serial dilution B->C E Inject into GC System (e.g., DB-5ms Column) C->E D->E F Temperature Programmed Separation E->F G Mass Spectrometric Detection (EI, SIM/Scan Mode) F->G H Extract Ion Chromatograms G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes. This program should be optimized to ensure good separation.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Solution: Accurately weigh a sample and dissolve it in the chosen solvent to a final concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze a blank solvent and a placebo to ensure no interfering peaks. The mass spectrum of the analyte peak in a sample should match that of a standard.

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration. The correlation coefficient (r²) should be ≥ 0.999.[15][16]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo at three different concentration levels. The mean recovery should be within 95-105%.[15][17][18]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample solution. The RSD should be ≤ 5%.[15][16][18]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of the characteristic ion in the chromatogram.

Comparative Performance of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for the highest sensitivity and specificity, the nature of the sample matrix, and the available instrumentation.

Validation ParameterHPLC-UV (Typical Performance)GC-MS (Typical Performance)Justification and Insights
Specificity Good to ExcellentExcellentGC-MS provides structural confirmation through mass spectra, offering higher confidence in peak identity. HPLC-UV relies on retention time and UV response, which can be less specific.
Linearity (r²) ≥ 0.999[10][11][12]≥ 0.999[15][16]Both techniques can achieve excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%[11][13][14]95.0 - 105.0%[15][17][18]Both methods demonstrate high accuracy. The slightly wider acceptable range for GC-MS can be due to the complexity of the sample introduction and ionization processes.
Precision (% RSD) ≤ 2.0% (Repeatability)[10][11]≤ 5.0% (Repeatability)[15][16][18]HPLC generally offers slightly better precision due to the highly reproducible nature of liquid injections compared to the potential variability in GC injections.
Sensitivity (LOQ) Low µg/mL rangeLow ng/mL to pg/mL rangeGC-MS, especially in SIM mode, is significantly more sensitive than HPLC-UV, making it the preferred method for trace analysis and impurity profiling.[10]
Instrumentation Cost ModerateHighHPLC-UV systems are generally more affordable and common in quality control laboratories.
Typical Application Routine quality control, assay, and purity assessment.Impurity profiling, trace analysis, and definitive identification.HPLC-UV is a workhorse for routine analysis, while GC-MS is a powerful tool for more demanding applications.

Conclusion

Both HPLC-UV and GC-MS are suitable and robust techniques for the analytical method validation of this compound. The choice of method should be guided by the specific analytical objective.

  • HPLC-UV is a reliable and cost-effective method for routine quality control, offering excellent precision and accuracy for assay and purity determinations. Its simplicity and robustness make it well-suited for high-throughput environments.

  • GC-MS provides superior specificity and sensitivity, making it the ideal choice for trace-level impurity analysis and for applications requiring definitive identification of the analyte. The structural information obtained from mass spectrometry is invaluable in research and development settings.

By carefully validating these methods according to established guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final products.

References

A Senior Application Scientist’s Guide to Purity Assessment of 3,5-Dichloro-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity in Halogenated Pyridine Synthesis

3,5-Dichloro-2-fluoropyridine and its derivatives are pivotal structural motifs in modern chemistry, serving as essential building blocks in the synthesis of high-value agrochemicals and pharmaceuticals. Their unique electronic properties, imparted by the specific arrangement of halogen atoms on the pyridine ring, are fundamental to the biological activity of the final target molecules. However, the synthetic routes to these compounds, often involving multi-step halogen exchange and substitution reactions, can generate a complex array of structurally similar impurities.[1][2]

The presence of these impurities, even at trace levels, can have profound consequences. They may exhibit unwanted toxicity, reduce the efficacy of the active pharmaceutical ingredient (API), or compromise the stability of the final product. Therefore, rigorous and reliable purity assessment is not merely a quality control measure; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and the authoritative standards set by the International Council for Harmonisation (ICH).[3][4]

Chapter 1: The Impurity Landscape: What to Expect and Why

Effective purity analysis begins with a predictive understanding of the potential impurities. These are typically classified by the ICH as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3][5] For this compound derivatives, organic impurities are of primary concern.

Common synthetic pathways, such as the fluorination of polychlorinated pyridines, can lead to a predictable set of process-related impurities:

  • Isomeric Impurities: Regioisomers formed by incomplete or alternative halogenation patterns (e.g., 2,5-Dichloro-3-fluoropyridine).

  • Under-reacted Intermediates: Residual starting materials or incompletely halogenated intermediates (e.g., 2,3,5-trichloropyridine).

  • Over-reacted By-products: Compounds with additional or undesired substitutions.

  • Degradation Products: Formed during synthesis or storage, often through hydrolysis or photolysis.

Identifying and quantifying these specific impurities is the central challenge that the following analytical methods are designed to address.

Chapter 2: A Comparative Guide to Core Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis: Is it for routine quality control, identification of an unknown peak, or absolute quantification for a primary standard? Here, we compare the three most powerful and relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for purity and assay determination in the pharmaceutical industry due to its robustness, versatility, and quantitative accuracy.[6][7]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For halogenated pyridines, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) using a nonpolar stationary phase (like C18) is the method of choice.

  • Expertise & Causality: The choice of a C18 column is deliberate; its hydrophobic nature provides effective retention for the aromatic pyridine ring, while the polarity of the halogen substituents allows for fine-tuning of the separation with an appropriate mobile phase, typically a mixture of acetonitrile or methanol and water. A UV detector is commonly used as the pyridine ring is a strong chromophore.

  • Strengths: Excellent for quantitative analysis of non-volatile and thermally sensitive compounds. It is highly reproducible and can be fully automated for high-throughput screening.

  • Limitations: Requires that analytes have a UV chromophore or be amenable to other detection methods (e.g., ELSD, MS). Peak identification is based on retention time and requires comparison to a known reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

For identifying and quantifying volatile and semi-volatile impurities, GC-MS is an exceptionally powerful tool. Its high resolving power and the specificity of mass spectrometric detection make it ideal for impurity profiling.[9][10]

  • Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. As separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[11]

  • Expertise & Causality: A low-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is typically chosen for this analysis, as it separates compounds primarily by their boiling points, a logical approach for a homologous series of halogenated impurities.[10] Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that can be searched against spectral libraries for tentative identification of unknown impurities. For enhanced sensitivity with halogenated compounds, Negative Chemical Ionization (NCI) can be employed.[12]

  • Strengths: Unmatched for the identification of unknown volatile impurities. It offers extremely high sensitivity (down to picogram levels) and specificity.[12]

  • Limitations: The analyte must be thermally stable and sufficiently volatile to be amenable to gas chromatography.

Quantitative NMR (qNMR) Spectroscopy

NMR is a primary analytical method that provides extensive structural information and, in its quantitative application (qNMR), can determine purity without the need for a specific reference standard for the impurity itself.[13] For fluorinated compounds, ¹⁹F NMR is a particularly powerful and elegant tool.[14][15]

  • Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard, the purity of the sample can be calculated directly.

  • Expertise & Causality: The choice of internal standard is critical. It must be of high purity, chemically inert relative to the sample, and have signals that are resolved from all analyte and impurity signals. For ¹⁹F qNMR, a simple fluorinated compound like trifluoroacetic acid or benzotrifluoride is often suitable. A long relaxation delay (D1) is essential in the experiment to ensure all nuclei have fully relaxed between pulses, a prerequisite for accurate integration and quantification.[14]

  • Strengths: Provides absolute quantification and structural confirmation simultaneously. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and a virtually non-existent background, making it ideal for analyzing complex mixtures of fluorinated compounds.[15] It is a non-destructive technique.

  • Limitations: Lower sensitivity compared to chromatographic methods. It may be difficult to find a suitable spectral window free of overlapping signals in complex mixtures, though this is less of an issue in ¹⁹F NMR.

Chapter 3: Validated Protocols for Purity Determination

Trustworthiness in analytical data comes from rigorously validated methods. All protocols must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[16][17]

Protocol: RP-HPLC Method for Purity Analysis

This protocol is designed for the routine quality control of synthesized this compound.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Phosphoric acid is used to control the pH and ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (the diluent). This yields a nominal concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 30% B (re-equilibration)

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Quantification:

    • Impurities are quantified using percent area normalization, assuming a similar response factor for structurally related impurities. For higher accuracy, a reference standard for a specific impurity should be used to calculate a relative response factor.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (0.5 mg/mL) HPLC HPLC Injection (RP-C18 Column) SamplePrep->HPLC StandardPrep Standard Prep StandardPrep->HPLC DAD Data Acquisition (DAD @ 275 nm) HPLC->DAD Integration Peak Integration DAD->Integration Quant Quantification (% Area Normalization) Integration->Quant Report Purity Report & Validation Check Quant->Report

Caption: Workflow for HPLC purity analysis.

Protocol: GC-MS for Impurity Identification

This protocol is designed to identify unknown volatile impurities in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Chromatographic and Spectrometric Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

      • Causality: The temperature program is designed to first separate highly volatile components at a lower temperature, then ramp up to elute less volatile, higher-boiling point impurities like dichlorinated or trichlorinated pyridines.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 400 amu.

  • Data Analysis:

    • For each impurity peak in the Total Ion Chromatogram (TIC), analyze the corresponding mass spectrum.

    • Compare the experimental spectrum against a commercial spectral library (e.g., NIST, Wiley) for tentative identification.

    • Expert interpretation of the fragmentation pattern is crucial for confirming the identity, especially for isomers.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (1 mg/mL) GC GC Injection & Separation SamplePrep->GC MS MS Detection (EI) & Ionization GC->MS TIC Generate TIC MS->TIC Spectrum Extract Mass Spectrum for each Peak TIC->Spectrum Library Library Search (NIST/Wiley) Spectrum->Library ID Impurity ID & Structure Elucidation Library->ID

Caption: Workflow for GC-MS impurity identification.

Protocol: ¹⁹F qNMR for Absolute Purity Determination

This protocol provides a primary method for determining the absolute purity of a this compound derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample (Ws) into a clean vial.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (IS), such as benzotrifluoride (Wstd), into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that provides good solubility for both sample and standard.

    • Transfer the solution to an NMR tube.

    • Causality: Precise weighing is paramount as the final calculation depends directly on these mass values.

  • NMR Acquisition Parameters (¹⁹F Observe):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (D1): 30 seconds.

      • Causality: A long D1 is the most critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus being quantified to ensure complete relaxation and obtain quantitatively accurate signal integrals.[14]

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply standard Fourier transformation, phasing, and baseline correction.

    • Carefully integrate the signal for the analyte (I_s) and the signal for the internal standard (I_std). Choose well-resolved signals for both.

  • Purity Calculation:

    • The purity (P) of the sample is calculated using the following formula: P (%) = (I_s / I_std) * (N_std / N_s) * (M_s / M_std) * (W_std / W_s) * P_std

    • Where:

      • I: Integral value

      • N: Number of fluorine nuclei for the integrated signal (e.g., N_std = 3 for the -CF₃ group of benzotrifluoride)

      • M: Molar mass

      • W: Weight

      • P_std: Purity of the internal standard (typically >99.5%)

Workflow for ¹⁹F qNMR Purity Determination

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & Internal Std) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition 19F NMR Acquisition (Long D1 Delay) Dissolution->Acquisition Processing FFT, Phasing, Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Purity Calculation (Using Formula) Integration->Calculation Result Absolute Purity Result (%) Calculation->Result

Caption: Workflow for ¹⁹F qNMR absolute purity determination.

Chapter 4: Data Interpretation and Method Comparison

The final step is to synthesize the data from these techniques into a comprehensive purity profile. No single method tells the whole story. An HPLC run may show a peak at 0.15%, but GC-MS can identify that peak as an isomeric impurity, while qNMR can confirm the absolute purity of the main component.

Comparative Summary of Analytical Techniques
Parameter HPLC-UV GC-MS ¹⁹F qNMR
Primary Use Quantitative Purity & AssayImpurity IdentificationAbsolute Purity & Structure
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Specificity Moderate (retention time)Very High (mass spectrum)Very High (chemical shift)
Quantitation Relative (vs. standard)Semi-Quantitative / RelativeAbsolute (vs. internal std)
Sample Throughput HighMediumLow
Key Advantage Robustness & ReproducibilityIdentification PowerAbsolute Quantification
ICH Guideline Q2(R2), Q3A(R2)[3][17]Q3A(R2)[3]Primary Method

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of this compound derivatives requires a multi-faceted analytical strategy.

  • For routine process monitoring and quality control, a validated HPLC method is the most efficient and robust choice.

  • During process development and for troubleshooting, GC-MS is indispensable for identifying unknown by-products and ensuring a comprehensive understanding of the impurity profile.

  • For the characterization of reference materials and for definitive purity assignment, qNMR stands as the primary, unambiguous technique.

By judiciously combining these techniques, researchers and drug development professionals can build a complete and trustworthy picture of their synthesized material, ensuring it meets the high standards of quality, safety, and efficacy required in the pharmaceutical and agrochemical industries. This integrated approach transforms purity analysis from a simple measurement into a powerful tool for process understanding and quality assurance.

References

A Researcher's Guide to 3,5-Dichloro-2-fluoropyridine: A Comparative Analysis of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated building blocks highly sought after. Among these, 3,5-Dichloro-2-fluoropyridine has emerged as a versatile and reactive intermediate for the synthesis of a wide array of bioactive molecules. This guide provides an in-depth technical comparison of the applications of this compound, supported by experimental data from peer-reviewed literature, to inform its effective use in research and development.

The Strategic Advantage of the 2-Fluoro Substituent: A Tale of Reactivity

The synthetic utility of this compound is primarily dictated by the differential reactivity of its halogen substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). However, the true synthetic power of this molecule lies in the exceptionally high reactivity of the fluorine atom at the C-2 position compared to the chlorine atoms at the C-3 and C-5 positions.

It is well-established that in nucleophilic aromatic substitution reactions on halo-pyridines, the reactivity of the halogens follows the order F >> Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. A key study demonstrated that 2-fluoropyridine reacts with sodium ethoxide in ethanol a staggering 320 times faster than its 2-chloro analogue, providing a quantitative measure of this enhanced reactivity.[1] This profound difference in reaction rates is the linchpin of this compound's utility, enabling selective functionalization at the C-2 position while leaving the C-3 and C-5 chloro substituents available for subsequent transformations.

This selective reactivity allows for a modular and efficient approach to the synthesis of complex, multi-substituted pyridine derivatives, a common motif in pharmaceuticals and agrochemicals.

Application in the Synthesis of Bioactive Molecules: A Case Study in CXCR1/2 Antagonists

Chemokine receptors, such as CXCR1 and CXCR2, are G protein-coupled receptors that play a pivotal role in inflammatory responses. Their antagonists are of significant interest for the treatment of a range of inflammatory diseases. A number of potent CXCR1/2 antagonists feature a substituted aminopyridine core. The synthesis of these molecules provides an excellent example of the strategic application of this compound.

Comparative Synthetic Pathways

We will compare two primary synthetic strategies to highlight the advantages conferred by this compound.

Method A: Nucleophilic Aromatic Substitution (SNAr) utilizing this compound

This approach leverages the high reactivity of the C-2 fluorine atom.

SNAr_Reaction start This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions aniline Aniline (Nucleophile) aniline->conditions product 3,5-Dichloro-N-phenylpyridin-2-amine conditions->product SNAr Buchwald_Hartwig_Reaction start 2,3,5-Trichloropyridine conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->conditions aniline Aniline aniline->conditions product 3,5-Dichloro-N-phenylpyridin-2-amine conditions->product Buchwald-Hartwig Amination Synthetic_Diversification start This compound step1 SNAr with R1-NH2 start->step1 intermediate 3,5-Dichloro-2-(R1-amino)pyridine step1->intermediate step2a Suzuki Coupling (R2-B(OH)2) intermediate->step2a step2b Buchwald-Hartwig (R3-NH2) intermediate->step2b product_a 3-Chloro-5-R2-2-(R1-amino)pyridine step2a->product_a product_b 3-Chloro-5-(R3-amino)-2-(R1-amino)pyridine step2b->product_b

References

The Strategic Advantage of 3,5-Dichloro-2-fluoropyridine in Novel Drug and Agrochemical Development: A Comparative Patent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and agrochemical discovery, the selection of optimal building blocks is a critical determinant of success. The strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool to enhance biological activity, metabolic stability, and overall efficacy. This guide provides an in-depth technical analysis of 3,5-dichloro-2-fluoropyridine, a versatile intermediate, and objectively compares its performance and applications as documented in the patent literature. We will explore the causality behind its selection in novel synthesis and provide supporting data to illustrate its advantages over alternative building blocks.

The Unique Chemical Profile of this compound: More Than Just Another Dichloropyridine

This compound distinguishes itself from other dichloropyridine isomers through the electronic influence of the fluorine atom at the C-2 position. This substitution creates a unique reactivity profile that medicinal and process chemists can exploit for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the fluorine atom, combined with the nitrogen in the pyridine ring, significantly influences the reactivity of the chlorine atoms at the C-3 and C-5 positions towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. While direct comparative studies are scarce in publicly available literature, the prevalence of this compound in recent patents suggests a tangible advantage in specific synthetic contexts.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 166.0 g/mol
Appearance White to light yellow crystalline powder
Melting Point 41-43 °C

Patented Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

A comprehensive analysis of recent patents reveals the significant role of this compound in the development of a diverse range of therapeutic agents. Its unique substitution pattern allows for selective functionalization, leading to the creation of potent and specific modulators of various biological targets.

P2X7 Receptor Antagonists for Inflammatory Diseases

The P2X7 receptor is a key player in the inflammatory cascade, making it an attractive target for the treatment of various inflammatory and neurological disorders. Several patents disclose the use of 3,5-dichloropyridine derivatives as potent P2X7 receptor antagonists. The core structure is often elaborated through cross-coupling reactions to introduce diverse functionalities that modulate the compound's activity and pharmacokinetic properties.

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory and Respiratory Diseases

PDE4 inhibitors are a class of drugs used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Patent literature highlights the use of 3,5-dichloro-4-(cycloalkoxyphenyl)pyridine derivatives as PDE4 inhibitors.[1] The dichloropyridine core serves as a rigid scaffold to which other functional groups are attached to optimize binding to the PDE4 enzyme.

Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of modern cancer therapy. The pyridine scaffold is a common feature in many approved kinase inhibitors. While specific patents for this compound in this domain are not as prevalent, the general importance of fluorinated pyridines in kinase inhibitor design is well-established. The fluorine atom can enhance binding affinity and improve metabolic stability, crucial parameters for effective oncology drugs.

Ion Channel Modulators for Neurological and Cardiovascular Disorders

Ion channels are critical for cellular communication and are important drug targets. Patents describe the use of fused heterocyclic compounds derived from functionalized pyridines as modulators of ion channels, such as voltage-gated sodium channels.[2] The specific substitution pattern of this compound can be leveraged to create compounds with high affinity and selectivity for specific ion channel subtypes.

Agrochemical Innovations: Enhancing Crop Protection

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. The incorporation of fluorinated pyridine moieties is a proven strategy for developing potent and selective herbicides and fungicides.

Herbicidal Agents

Patents describe the preparation of 3,5-dichloro-2,4,6-trifluoropyridine as a key intermediate for herbicides.[3][4] This intermediate is then further functionalized to produce the final active ingredient. The presence of multiple halogen atoms on the pyridine ring is crucial for the herbicidal activity of these compounds.

Fungicides

The pyridine ring is a common structural motif in many commercial fungicides. The introduction of fluorine and chlorine atoms can enhance the antifungal activity and spectrum of these compounds. While direct examples utilizing this compound are not abundant in the initial search, the principles of its reactivity make it a highly plausible building block for the next generation of fungicides.

Comparative Synthesis and Reactivity: The 2-Fluoro Advantage

The strategic placement of the fluorine atom at the C-2 position in this compound offers distinct advantages in chemical synthesis compared to its non-fluorinated counterpart, 3,5-dichloropyridine.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of dichloropyridines, the reactivity of the C-Cl bonds is influenced by their position relative to the nitrogen atom. For 3,5-dichloropyridine, both chlorine atoms are meta to the nitrogen, making them less reactive. However, the introduction of a fluorine atom at the C-2 position in this compound can modulate the electronic properties of the ring, potentially influencing the regioselectivity and efficiency of cross-coupling reactions.

Experimental Protocol: Palladium-Catalyzed Ligand-Free Suzuki Coupling of a Related Polychlorinated Pyridine

This protocol, adapted from the literature for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, provides a foundational method that can be optimized for this compound.

Materials:

  • 2,3,5-Trichloropyridine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Dimethylformamide (DMF)

  • Water (distilled)

  • Diethyl ether

Procedure:

  • In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Add a mixture of DMF (3 mL) and water (3.5 mL).

  • Stir the reaction mixture at 60°C for 12 hours.

  • After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-dichloro-2-arylpyridine.

Rationale for Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective palladium source for Suzuki couplings.

  • Base: Sodium carbonate is a mild and inexpensive base that is effective in promoting the transmetalation step.

  • Solvent System: The use of an aqueous solvent system (DMF/water) is often beneficial for Suzuki reactions, as it can help to dissolve the inorganic base and facilitate the reaction.

  • Ligand-Free: In some cases, the Suzuki coupling of electron-deficient heteroaryl halides can proceed efficiently without the need for an external phosphine ligand, simplifying the reaction setup and purification.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl Aryl-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Aryl-Pd(II)-Aryl'(L2) R-Pd(II)-R'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Strategic Building Block for Future Innovation

The patent landscape clearly indicates that this compound is a valuable and strategic building block for the discovery of novel pharmaceuticals and agrochemicals. Its unique reactivity, conferred by the 2-fluoro substituent, provides chemists with a powerful tool for the synthesis of complex molecules with enhanced biological activity and improved physicochemical properties. While direct, quantitative comparisons with other building blocks remain an area for further investigation, the successful application of this compound in a diverse range of patented inventions underscores its importance and potential for future innovations in drug and agrochemical development. Researchers and drug development professionals are encouraged to consider this versatile intermediate in their synthetic strategies to access novel chemical space and accelerate the discovery of new lead compounds.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dichloro-2-fluoropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a foundational pillar of laboratory safety, environmental responsibility, and regulatory compliance. 3,5-Dichloro-2-fluoropyridine, a versatile building block in pharmaceutical and agrochemical synthesis, is also a hazardous substance requiring a structured and informed disposal protocol to mitigate risks.[1] This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step plan for its proper management and disposal, empowering you to handle this compound with confidence and integrity.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

This compound is classified as an acute oral, dermal, and inhalation toxin (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[2] It is also known to cause respiratory system irritation.[2] Understanding the nature of these hazards is critical not just for personal safety, but for designing a disposal workflow that prevents unintended exposure and environmental release.

The compound's halogenated structure contributes to its reactivity and persistence. Upon combustion or thermal decomposition, it can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[2] This necessitates handling it within a controlled environment and dictates the ultimate disposal method.

Table 1: Key Safety and Physical Data for this compound
PropertyValueSource(s)
CAS Number 823-56-3[2]
Molecular Formula C₅H₂Cl₂FN[3]
Molecular Weight 165.98 g/mol [3]
Appearance Colorless liquid[3]
Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant[2]
Incompatibilities Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.

  • Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[4]

  • Hand Protection : Wear chemically resistant gloves. Butyl rubber or Viton® are often recommended for chlorinated compounds; always consult the glove manufacturer's compatibility chart.[5]

  • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[6]

  • Respiratory Protection : All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]

Step-by-Step Disposal Protocol: From Generation to Final Disposition

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from the moment it is generated.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[8]

Workflow for Proper Disposal of this compound

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 On-Site Accumulation cluster_3 Final Disposal WasteGen Waste Generation (Unused reagent, reaction mixtures, contaminated labware) Segregation Segregate as 'Halogenated Organic Waste' WasteGen->Segregation Container Select Compatible Container (Glass or Polyethylene) Segregation->Container Labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Containment Use Secondary Containment SAA->Containment EHS Contact Environmental Health & Safety (EHS) for Pickup Containment->EHS Incineration Licensed Hazardous Waste Facility (High-Temperature Incineration) EHS->Incineration

Caption: Disposal workflow for this compound.

1. Waste Identification and Segregation:

  • Action: Immediately upon generation, identify all waste streams containing this compound. This includes unused product, reaction residues, contaminated solvents, and solid materials like pipette tips, gloves, and absorbent pads.

  • Causality: Proper identification is a regulatory requirement and crucial for preventing dangerous reactions that can occur from mixing incompatible waste streams. This compound is a halogenated organic; it must be segregated into a dedicated "Halogenated Organic Waste" container.[9][10]

2. Container Selection and Labeling:

  • Action: Choose a chemically compatible, leak-proof container with a secure screw-top cap.[8] Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Before adding any waste, affix a "Hazardous Waste" label.[8] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound" (no formulas or abbreviations)[8]

    • List all constituents and their approximate percentages if it's a mixture.[8]

    • The specific hazards (e.g., "Toxic," "Irritant," "Corrosive")[8]

    • The accumulation start date (the date the first drop of waste is added).[8]

  • Causality: Proper labeling ensures safe handling by all personnel and is mandated by regulatory bodies like the EPA. It provides essential information for emergency responders and disposal technicians.

3. On-Site Accumulation and Storage:

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8] The container must remain closed except when adding waste.[8] It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills.[8]

  • Causality: SAAs are a regulatory concept designed to ensure that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility. Secondary containment provides a crucial barrier against accidental release.

4. Arranging for Final Disposal:

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8] Do not allow waste to accumulate beyond regulatory time or volume limits (e.g., typically 55 gallons for an SAA).[5]

  • Causality: The final disposal of halogenated organic compounds like this compound must be handled by a licensed hazardous waste disposal company.[8] The standard and most effective method is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components under controlled conditions.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Don PPE: Before attempting any cleanup, don the full, appropriate PPE as described above.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill kit absorbent to surround and cover the spill.[6] Work from the outside in to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Advanced Topic: Laboratory-Scale Chemical Degradation (Pre-treatment)

While incineration is the final disposal step, for certain research applications, a pre-treatment step to degrade small quantities of the compound in aqueous waste streams can be considered. Advanced Oxidation Processes (AOPs) are effective for mineralizing robust organic compounds. The UV/H₂O₂ process is one such AOP that can be adapted for laboratory use. It relies on the generation of highly reactive hydroxyl radicals (•OH) from the photolysis of hydrogen peroxide (H₂O₂) to break down the pyridine ring.[2]

This protocol is for informational purposes and should only be performed by trained personnel after a thorough, site-specific hazard analysis and with EHS approval.

Experimental Protocol: UV/H₂O₂ Degradation of a Dilute Aqueous Solution
  • System Setup:

    • Work exclusively within a chemical fume hood.

    • Use a photochemical reactor equipped with a low-pressure mercury UV lamp (emitting primarily at 254 nm) and a quartz immersion well. The reaction vessel should be made of borosilicate glass or quartz and equipped with a magnetic stirrer.

  • Solution Preparation:

    • Prepare a dilute aqueous solution of the this compound waste (e.g., <100 mg/L). The process is most effective in dilute streams.

    • Adjust the pH of the solution to neutral (pH ~7). Studies on pyridine degradation show this is often optimal.

  • Reagent Addition:

    • While stirring, carefully add a stoichiometric excess of 30% hydrogen peroxide (H₂O₂) to the solution. A starting point could be a 10 mM concentration of H₂O₂.

    • Causality: H₂O₂ is the source of the hydroxyl radicals. An excess is needed to ensure the reaction proceeds to completion, but a gross excess should be avoided as it can scavenge radicals.

  • Photolysis:

    • Turn on the magnetic stirrer and the UV lamp's cooling system.

    • Initiate UV irradiation.

    • Causality: The 254 nm UV light cleaves the O-O bond in H₂O₂, generating two hydroxyl radicals (H₂O₂ + hv → 2 •OH). The UV light can also excite the pyridine ring, making it more susceptible to radical attack.

  • Monitoring and Quenching:

    • Allow the reaction to proceed for a set time (e.g., 60-120 minutes). The reaction progress can be monitored by analytical techniques like HPLC or GC-MS if desired.

    • After the reaction is complete, turn off the UV lamp.

    • Quench any residual H₂O₂ by adding a small amount of sodium sulfite or sodium bisulfite until the solution no longer tests positive with peroxide test strips.

  • Final Disposal:

    • Even after treatment, the resulting solution must be collected as hazardous waste and disposed of through your institution's EHS office.

    • Causality: While the parent compound may be degraded, byproducts may still be present. This treated waste must still enter the official hazardous waste stream for final disposal and analysis.

By adhering to these rigorous, well-understood procedures, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's commitment to environmental stewardship.

References

Definitive Guide to Personal Protective Equipment for Handling 3,5-Dichloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with groundbreaking efficacy but also with uncompromising safety. The handling of reactive chemical intermediates like 3,5-Dichloro-2-fluoropyridine (CAS No. 823-56-3) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety protocols. Our goal is to foster a laboratory environment where safety is as intrinsic as the science itself.

Foundational Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its toxicological profile necessitates a multi-faceted approach to protection.

Key Hazards:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with the skin, or if its vapors are inhaled.[1] This triple threat pathway means that dermal, oral, and respiratory routes of exposure must all be sealed.

  • Skin and Eye Irritation (Category 2): Direct contact is known to cause skin irritation and serious eye irritation.[1] The corrosive potential of its hazardous combustion products, which include hydrogen fluoride and hydrogen chloride gas, further underscores the need for robust barrier protection.[1]

  • Target Organ Toxicity (Category 3): It can cause respiratory irritation, making the control of vapors and aerosols a critical safety priority.[1]

This profile dictates that our protective strategy must prevent all avenues of contact: skin absorption, eye damage, and inhalation.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

In laboratory safety, Personal Protective Equipment (PPE) is the last and final line of defense. Its use is predicated on the assumption that engineering and administrative controls are already in place. For this compound, the non-negotiable engineering control is a certified and properly functioning chemical fume hood.[2][3] All handling, weighing, and solution preparation must occur within this ventilated space to minimize inhalation exposure.[2][4]

The Mandatory PPE Ensemble for this compound

Based on the known hazards, a standard operational ensemble of PPE is required for all routine handling of this compound. The rationale and specifications for each component are detailed below.

Hand Protection: The Primary Contact Barrier

The risk of dermal toxicity makes glove selection a critical decision. Not all glove materials offer the same level of protection against pyridine derivatives.

  • Recommended Material: Nitrile or Neoprene gloves are the standard recommendation for handling pyridines.[2] They provide a suitable barrier against incidental contact. For prolonged contact or spill cleanup, heavier-duty Butyl rubber gloves should be considered.[5][6]

  • Avoid: Latex gloves are not recommended as they offer poor resistance to many organic solvents and can degrade, leading to exposure.[2]

  • Protocol: Always double-glove when handling neat (undiluted) material. Inspect gloves for any signs of degradation or perforation before and during use. If contamination occurs, change gloves immediately using the proper removal technique to avoid cross-contamination.[4]

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound causes serious eye irritation, robust protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[7] Standard safety glasses with side shields do not provide adequate protection from splashes.[8]

  • Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from contact.

Body Protection: Preventing Dermal Absorption and Contamination

A lab coat is not just for keeping your clothes clean; it is a critical piece of protective equipment.

  • Specification: A chemical-resistant lab coat, preferably one with flame-retardant properties, should be worn fully buttoned with the sleeves rolled down.[9] The flame-retardant quality is a prudent secondary precaution against the flammability of many lab solvents used with this compound.

  • Material: Ensure the lab coat is made of a suitable material like polyester or a poly-cotton blend. In the event of a significant spill, this barrier prevents the chemical from reaching your personal clothing and skin. Contaminated lab coats must be professionally laundered and not taken home.

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary method of respiratory protection, there are scenarios where supplementary protection is necessary.

  • Standard Operations: For routine handling of small quantities inside a certified fume hood, additional respiratory protection is typically not required.

  • Required Use Scenarios: A NIOSH-approved respirator with an organic vapor (Type A, Brown) filter is necessary under the following conditions[1]:

    • During a large spill or release outside of a fume hood.

    • If you experience any irritation or other symptoms while working in the hood, which may indicate improper function.

    • When engineering controls are not available or are insufficient to maintain exposure below established limits.

  • Fit and Training: Any personnel required to wear a respirator must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).[1]

Summary of Recommended Personal Protective Equipment

The following table provides a quick-reference guide for selecting the appropriate PPE based on the task.

Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Preparing Solutions (<50 mL in fume hood) Double Nitrile or Neoprene GlovesChemical Splash GogglesChemical-Resistant Lab CoatNot required (contingent on fume hood performance)
Running Reactions & Transfers (>50 mL in fume hood) Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatNot required (contingent on fume hood performance)
Small Spill Cleanup (<100 mL in fume hood) Heavy-Duty Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatRecommended: Air-purifying respirator with organic vapor cartridge
Large Spill or Release (Outside of fume hood) Heavy-Duty Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron or SuitRequired: Air-purifying respirator with organic vapor cartridge or SCBA

Procedural and Logistical Plans

Adherence to procedure is as vital as the equipment itself. The following workflows ensure that the PPE is used in a manner that maximizes protection.

PPE Selection Workflow

This diagram outlines the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use start Begin Work with This compound check_hood Is a certified chemical fume hood available? start->check_hood stop STOP WORK Consult EHS check_hood->stop No base_ppe Don Base PPE: - Chemical Lab Coat - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves check_hood->base_ppe Yes check_quantity Handling >50mL or high splash risk? base_ppe->check_quantity add_face_shield Add Face Shield check_quantity->add_face_shield Yes check_spill Is this for a spill or emergency response? check_quantity->check_spill No add_face_shield->check_spill resp_ppe Upgrade to Butyl Gloves & Don Respirator check_spill->resp_ppe Yes proceed Proceed with Work in Fume Hood check_spill->proceed No resp_ppe->proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on your first pair of gloves, then pull the second pair over the top, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Doffing (Taking Off) Sequence: This protocol should be performed in a designated area.

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately.[4]

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.

  • Respirator (if worn): Remove from the back.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[4]

Disposal Plan: Contaminated PPE Management

All PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves and other disposables: Collect all contaminated disposable items (gloves, bench paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[6]

By integrating this comprehensive PPE strategy into your daily workflow, you build a robust shield against the inherent hazards of this compound, ensuring that your focus remains on scientific discovery, supported by a foundation of unassailable safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-fluoropyridine
Reactant of Route 2
3,5-Dichloro-2-fluoropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。